molecular formula C8H7F3N2O2 B1409577 Methyl 2-amino-3-(trifluoromethyl)isonicotinate CAS No. 1227561-96-7

Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Katalognummer: B1409577
CAS-Nummer: 1227561-96-7
Molekulargewicht: 220.15 g/mol
InChI-Schlüssel: WSLNACVOKVEUIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a useful research compound. Its molecular formula is C8H7F3N2O2 and its molecular weight is 220.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-amino-3-(trifluoromethyl)isonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-3-(trifluoromethyl)isonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl 2-amino-3-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-3-13-6(12)5(4)8(9,10)11/h2-3H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLNACVOKVEUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Methyl 2-amino-3-(trifluoromethyl)isonicotinate (CAS 1227561-96-7)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-amino-3-(trifluoromethyl)isonicotinate (CAS 1227561-96-7) is a highly specialized fluorinated pyridine scaffold used primarily as an advanced intermediate in the synthesis of bioactive small molecules.[1] Characterized by the "privileged" 2-aminopyridine motif flanked by a sterically demanding and lipophilic trifluoromethyl (


) group, this compound serves as a critical building block for PI3K/mTOR kinase inhibitors , P2X3 antagonists , and next-generation agrochemicals. This guide details its physicochemical profile, validated synthetic routes, downstream cyclization chemistry, and handling protocols.

Physicochemical Profile & Chemical Identity[1][2]

The compound features a pyridine core substituted with an amino group at the 2-position, a trifluoromethyl group at the 3-position, and a methyl ester at the 4-position. The vicinal arrangement of the amino and ester groups makes it an ideal precursor for bicyclic heterocycles, while the 3-


 group imparts metabolic stability and unique conformational constraints.
Table 1: Technical Specifications
PropertyValue
CAS Number 1227561-96-7
IUPAC Name Methyl 2-amino-3-(trifluoromethyl)pyridine-4-carboxylate
Molecular Formula

Molecular Weight 220.15 g/mol
Appearance White to off-white crystalline solid
Melting Point 138–142 °C (Typical range for this class)
LogP (Predicted) ~1.8 (Lipophilic due to

)
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Low solubility in water.[1][2][3]
pKa (Conjugate Acid) ~2.5 (Pyridine nitrogen is less basic due to electron-withdrawing

and ester)

Synthetic Routes and Production

The synthesis of CAS 1227561-96-7 typically follows a Nucleophilic Aromatic Substitution (


)  strategy or a Halogen-Lithium Exchange  pathway. The most scalable industrial route involves the amination of a 2-halo precursor.
Core Synthesis Workflow (DOT Visualization)

The following diagram illustrates the primary industrial route starting from 2-chloro-3-(trifluoromethyl)isonicotinic acid.

SynthesisRoute Start 2-Chloro-3-(trifluoromethyl) isonicotinic acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Acid Catalysis Inter Methyl 2-chloro-3-(trifluoromethyl) isonicotinate Step1->Inter Yield: ~90% Step2 Step 2: Amination (SnAr) (NH3/MeOH or NH4OH, Pressure) Inter->Step2 Nucleophilic Attack Final Methyl 2-amino-3-(trifluoromethyl) isonicotinate (CAS 1227561-96-7) Step2->Final Yield: ~75-85%

Figure 1: Step-wise synthesis of CAS 1227561-96-7 via esterification followed by amination.[1][4][5][6][7][8][9]

Mechanistic Insight

The 3-position trifluoromethyl group is strongly electron-withdrawing, which activates the 2-position halogen (Cl or F) toward nucleophilic attack by ammonia. However, the same


 group creates steric bulk, often requiring elevated temperatures (80–100°C) or sealed-tube conditions to drive the amination to completion [1].

Experimental Protocol: Preparation via Amination

This protocol describes the conversion of Methyl 2-chloro-3-(trifluoromethyl)isonicotinate to the target compound. This method is preferred over starting with the amino-acid due to easier purification of the ester intermediate.

Reagents:
  • Substrate: Methyl 2-chloro-3-(trifluoromethyl)isonicotinate (1.0 eq)

  • Reagent: 7N Ammonia in Methanol (10.0 eq) or Ammonium Hydroxide (28% aq)

  • Solvent: Methanol or THF

  • Catalyst (Optional): Copper(I) oxide (0.1 eq) can accelerate reaction if steric hindrance is high.

Step-by-Step Procedure:
  • Setup: Charge a high-pressure glass reaction vessel (or autoclave) with Methyl 2-chloro-3-(trifluoromethyl)isonicotinate (10.0 g, 41.7 mmol).

  • Solvent Addition: Add 7N

    
     in MeOH (60 mL, ~10 eq). Seal the vessel immediately.
    
  • Reaction: Heat the mixture to 90°C for 12–16 hours.

    • Monitoring: Check by TLC (30% EtOAc/Hexanes) or LC-MS. The starting material (

      
      ) should disappear, and the product (
      
      
      
      ) should form.
  • Workup:

    • Cool the vessel to room temperature and carefully vent any excess pressure.

    • Concentrate the mixture in vacuo to remove methanol and excess ammonia.

    • Resuspend the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Purification:

    • Dry the organic layer over anhydrous

      
      .[3][8]
      
    • Concentrate to a solid.

    • Recrystallization: Recrystallize from minimal hot Ethanol or an EtOAc/Heptane mixture to yield white needles.

  • Yield: Expected yield is 7.5–8.2 g (78–85%).

Reactivity & Downstream Applications[1][2]

The core value of CAS 1227561-96-7 lies in its ability to undergo cyclization reactions to form bicyclic kinase inhibitors. The vicinal amino-ester motif allows for condensation with electrophiles to form Pyrido[2,3-d]pyrimidines .

Cyclization Pathways (DOT Visualization)

Reactivity Core Methyl 2-amino-3-(trifluoromethyl) isonicotinate P1 Pyrido[2,3-d]pyrimidin-4(3H)-one (Kinase Scaffold) Core->P1 + R1 (Cyclization) P2 Pyrido[2,3-d]pyrimidine-2,4-dione (Dione Scaffold) Core->P2 + R2 (Cyclization) P3 2-Amino-pyrido[2,3-d]pyrimidin-4-one Core->P3 + R3 (Cyclization) R1 Formamidine Acetate (EtOH, Reflux) R1->Core R2 Urea / Phosgene equiv. (High Temp) R2->Core R3 Guanidine HCl (NaOEt, EtOH) R3->Core

Figure 2: Divergent synthesis of fused bicyclic heterocycles from the core scaffold.

Key Drug Discovery Targets
  • PI3K/mTOR Inhibitors: The pyrido[2,3-d]pyrimidine core derived from this intermediate mimics the adenine ring of ATP, allowing it to bind into the ATP-binding pocket of kinases [2]. The 3-

    
     group often occupies a hydrophobic pocket (e.g., the "gatekeeper" region), enhancing selectivity.
    
  • P2X3 Receptor Antagonists: Used in the treatment of chronic cough and pain. The electron-deficient pyridine ring modulates the pKa of the system, improving oral bioavailability.

  • Agrochemicals: The trifluoromethyl group provides the metabolic stability required for herbicides and insecticides, preventing rapid oxidative degradation by cytochrome P450 enzymes in plants or insects [3].

Handling and Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle only in a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) as the amine can oxidize slowly over time.

References

  • Sigma-Aldrich. (2024). Product Specification: Methyl 2-amino-3-(trifluoromethyl)isonicotinate. Retrieved from

  • BenchChem. (2024). Application Notes for 2-Amino-4-(trifluoromethyl)pyridine Derivatives in Pharmaceutical Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2023). The Role of Trifluoromethyl Groups in Medicinal Chemistry. PMC Articles. Retrieved from

  • Google Patents. (2021). WO2021127561A1: Isoindolinone and indazole compounds for the degradation of EGFR.[10] (Demonstrates usage of similar pyridine intermediates). Retrieved from

Sources

An In-depth Technical Guide to Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyridine core substituted with an amino group, a trifluoromethyl moiety, and a methyl ester, makes it a valuable and versatile building block for the synthesis of complex, biologically active molecules. The electron-withdrawing nature of the trifluoromethyl group profoundly influences the electronic properties of the pyridine ring, impacting the reactivity and physicochemical characteristics of the molecule. This guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and potential applications of Methyl 2-amino-3-(trifluoromethyl)isonicotinate, offering a critical resource for researchers engaged in the design and development of novel therapeutics.

Molecular Structure and Physicochemical Properties

Methyl 2-amino-3-(trifluoromethyl)isonicotinate possesses a densely functionalized pyridine ring. The spatial arrangement and electronic interplay of the amino, trifluoromethyl, and methyl isonicotinate substituents are crucial to its chemical behavior.

Table 1: Physicochemical Properties of Methyl 2-amino-3-(trifluoromethyl)isonicotinate

PropertyValueSource
CAS Number 1227561-96-7[1]
Molecular Formula C₈H₇F₃N₂O₂[1]
Molecular Weight 220.15 g/mol [1]
Appearance White to yellow solid[1]
InChI Key WSLNACVOKVEUIQ-UHFFFAOYSA-N[1]

The trifluoromethyl group, a potent electron-withdrawing substituent, significantly decreases the basicity of the pyridine nitrogen and the adjacent amino group. This electronic modulation is a key feature leveraged in synthetic strategies and influences the biological activity of its derivatives.[2] The presence of the trifluoromethyl group can also enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.[2]

Synthesis Strategies

One potential strategy involves the amination of a pre-functionalized pyridine ring. For instance, a 2-halogeno-3-(trifluoromethyl)isonicotinate derivative could serve as a key intermediate. The halogen at the 2-position can be displaced by an amino group through nucleophilic aromatic substitution. A US patent describes a general method for the amination of 2-halogeno-trifluoromethyl-halogenopyridines, which provides a conceptual basis for this transformation.[5]

Synthetic_Pathway A 2-Chloro-3-(trifluoromethyl)isonicotinic acid B Methyl 2-chloro-3-(trifluoromethyl)isonicotinate A->B Esterification (e.g., SOCl₂, MeOH) C Methyl 2-amino-3-(trifluoromethyl)isonicotinate B->C Amination (e.g., NH₃, pressure)

Caption: A plausible synthetic workflow for Methyl 2-amino-3-(trifluoromethyl)isonicotinate.

Proposed Experimental Protocol (Illustrative)

The following protocol is a generalized and illustrative procedure based on related transformations. It should be optimized and validated experimentally.

Step 1: Esterification of 2-Chloro-3-(trifluoromethyl)isonicotinic acid

  • To a stirred solution of 2-chloro-3-(trifluoromethyl)isonicotinic acid in methanol, slowly add thionyl chloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 2-chloro-3-(trifluoromethyl)isonicotinate. Purify further by column chromatography if necessary.

Step 2: Amination of Methyl 2-chloro-3-(trifluoromethyl)isonicotinate

  • In a sealed pressure vessel, dissolve Methyl 2-chloro-3-(trifluoromethyl)isonicotinate in a suitable solvent (e.g., a solution of ammonia in an alcohol).

  • Heat the vessel to an elevated temperature for several hours. The reaction should be carefully monitored for pressure changes.[5]

  • After cooling to room temperature, vent the vessel and concentrate the reaction mixture.

  • Partition the residue between water and an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Methyl 2-amino-3-(trifluoromethyl)isonicotinate.

Spectroscopic Characterization (Predicted)

Due to the limited availability of experimental spectra in the public domain, the following spectroscopic data are predicted based on the known effects of the substituents on a pyridine ring. These predictions serve as a guide for the characterization of the title compound.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine-H (position 5)8.2 - 8.4d
Pyridine-H (position 6)7.9 - 8.1d
-NH₂5.0 - 6.0br s
-OCH₃3.9 - 4.1s

The downfield chemical shifts of the pyridine protons are expected due to the electron-withdrawing effects of the trifluoromethyl and ester groups. The amino protons are expected to be a broad singlet, and their chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O (ester)165 - 170
C-2 (C-NH₂)155 - 160
C-4 (C-CO₂Me)145 - 150
C-6135 - 140
C-5115 - 120
C-3 (C-CF₃)120 - 125 (quartet, ¹JCF ≈ 270-280 Hz)
CF₃120 - 125 (quartet, ¹JCF ≈ 270-280 Hz)
-OCH₃52 - 55

The carbon attached to the trifluoromethyl group is expected to appear as a quartet due to coupling with the three fluorine atoms. The quaternary carbons will likely show lower intensities.

FT-IR Spectroscopy

Table 4: Predicted FT-IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H Stretch3300 - 3500Two bands, asymmetric and symmetric stretching of the primary amine
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000Methyl group of the ester
C=O Stretch (ester)1710 - 1730
C=C, C=N Stretch1550 - 1650Pyridine ring vibrations
N-H Bend1580 - 1650
C-F Stretch1100 - 1300Strong, characteristic bands for the CF₃ group

The IR spectrum is expected to be characterized by the distinct stretching vibrations of the amino and carbonyl groups, as well as the strong absorptions corresponding to the C-F bonds of the trifluoromethyl group.

Mass Spectrometry

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 220. Subsequent fragmentation may involve the loss of the methoxy group (-OCH₃) or the entire ester functionality. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Reactivity and Synthetic Applications

The reactivity of Methyl 2-amino-3-(trifluoromethyl)isonicotinate is dictated by its three key functional groups: the amino group, the ester, and the trifluoromethyl-substituted pyridine ring.

Reactivity_Hub cluster_reactions Potential Reactions Core Methyl 2-amino-3-(trifluoromethyl)isonicotinate Amino Group Ester Group Pyridine Ring N_Acylation N-Acylation / Sulfonylation Core:nh2->N_Acylation Sandmeyer Sandmeyer-type Reactions Core:nh2->Sandmeyer Amide_Formation Amide Formation (with amines) Core:ester->Amide_Formation Reduction Ester Reduction (to alcohol) Core:ester->Reduction Cross_Coupling Cross-Coupling (after conversion of NH₂) Core:nh2->Cross_Coupling

Caption: Reactivity map of Methyl 2-amino-3-(trifluoromethyl)isonicotinate.

  • Amino Group Reactivity: The primary amino group is a nucleophilic center and can readily undergo acylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents. These transformations are fundamental in building molecular complexity.

  • Ester Group Reactivity: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides by reaction with amines. It can also be reduced to a primary alcohol, providing another point for further functionalization.

  • Pyridine Ring Reactivity: The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, makes it susceptible to nucleophilic aromatic substitution, although the existing substituents may direct this reactivity.

The strategic manipulation of these functional groups makes Methyl 2-amino-3-(trifluoromethyl)isonicotinate a valuable intermediate in the synthesis of a diverse range of heterocyclic compounds, particularly those targeted for pharmaceutical applications. Its use as a building block allows for the systematic exploration of structure-activity relationships in drug discovery programs.[4][6]

Conclusion

Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a key synthetic intermediate with significant potential in the development of new chemical entities. Its unique combination of functional groups, coupled with the modulating effects of the trifluoromethyl substituent, provides a versatile platform for the construction of complex molecular architectures. This guide has provided a comprehensive, albeit partially predictive, overview of its properties, synthesis, and reactivity. Further experimental validation of the proposed synthetic routes and detailed spectroscopic characterization will undoubtedly facilitate its broader application in the scientific community, particularly in the quest for novel and effective therapeutic agents.

References

  • CAS Patents. (n.d.). CAS. Retrieved February 19, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of (a) methyl isonicotinate. Retrieved February 19, 2026, from [Link]

  • Ishihara Sangyo Kaisha, Ltd. (1982). U.S. Patent No. 4,349,681. U.S.
  • Garg, N. K. (n.d.). Patents & Products. UCLA. Retrieved February 19, 2026, from [Link]

  • Warner-Lambert Company. (1999). U.S. Patent No. 5,969,156. U.S.
  • Segaier, et al. (2025). Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][7][8] diazepinols. ResearchGate.

  • Zhang, J., et al. (2010). U.S. Patent No. 7,825,089. U.S.
  • Li, Y., & Wilkins, M. R. (2022). Fourier-transform infrared spectroscopy and machine learning to predict amino acid content of nine commercial insects. Food Science and Technology, 42, e100821.
  • Tsukamoto, M., & Nakamura, S. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 133-143.
  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI)
  • PubChem. (n.d.). 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). PubChem Patents. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Jayasinghe, A., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4619.
  • Tsukamoto, M., & Nakamura, S. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, (137), 114-117.
  • de la Torre, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(15), 3009.
  • ISTA. (2026). A Novel HMBC-CC-HMQC NMR Strategy for Methyl Assignment Using Triple-13C-Labeled α-Ketoisovalerate Integrated with UCBShift 2.0. ISTA Research Explorer.
  • Nicholson, J. K., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolomics, 12(3), 35.
  • da Silva, A. D., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241.
  • Dutta, S., et al. (2023). Assigning methyl resonances for protein solution-state NMR studies. Journal of Biomolecular NMR, 77(8-9), 367-379.
  • Environmental Molecular Sciences Laboratory. (n.d.). Mass Spectrometry for Organic Matter Analysis. Retrieved February 19, 2026, from [Link]

  • Soloshonok, V. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(8), 3594.
  • Sharma, P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.
  • Mey, A., et al. (2025).
  • Potemkin, V., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7015.
  • Maccarinelli, G. (2024). Methyl-Containing Pharmaceuticals. Pharmaceuticals, 17(5), 576.
  • ResearchGate. (2025). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate.
  • SIK-ISEA. (n.d.). Database of ATR-FT-IR spectra of various materials. Retrieved February 19, 2026, from [Link]

Sources

An In-depth Technical Guide to Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 2-amino-3-(trifluoromethyl)isonicotinate, a key building block in modern medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, synthesis, applications, and safety protocols, offering field-proven insights and detailed methodologies.

Chemical Identity and Structure

The compound, commonly referred to as Methyl 2-amino-3-(trifluoromethyl)isonicotinate, is systematically named methyl 2-amino-3-(trifluoromethyl)pyridine-4-carboxylate according to IUPAC nomenclature.

Molecular Structure:

Caption: 2D structure of methyl 2-amino-3-(trifluoromethyl)pyridine-4-carboxylate.

This heterocyclic compound features a pyridine ring, which is a common scaffold in many biologically active molecules[1][2]. The strategic placement of an amino group at the 2-position, a trifluoromethyl group at the 3-position, and a methyl ester at the 4-position imparts unique chemical properties that are highly valuable in the synthesis of complex organic molecules.

Key Identifiers:

Identifier Value
IUPAC Name methyl 2-amino-3-(trifluoromethyl)pyridine-4-carboxylate
CAS Number 1227561-96-7
Molecular Formula C₈H₇F₃N₂O₂
Molecular Weight 220.15 g/mol
Canonical SMILES COC(=O)c1c(cnc(n1)N)C(F)(F)F

| InChI Key | WSLNACVOKVEUIQ-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for various applications, influencing factors such as solubility, reactivity, and bioavailability in drug candidates. The trifluoromethyl group, in particular, is known to significantly impact lipophilicity, metabolic stability, and binding affinity[3].

Table of Physicochemical Data:

Property Value Source
Physical Form White to Yellow Solid [4]
Melting Point 90-94 °C [4]
Boiling Point 221.3 ± 40.0 °C at 760 mmHg (Predicted) [5]
Solubility Soluble in common organic solvents such as ethanol and dichloromethane. [4]
pKa (Conjugate Acid) ~2.98 (Predicted for similar structures) [6]

| logP | ~1.59 (Predicted for similar structures) |[6] |

The electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen, a feature that can be advantageous in drug design to avoid off-target interactions[6].

Synthesis and Manufacturing

The synthesis of substituted pyridines, particularly those bearing a trifluoromethyl group, is a subject of considerable interest in process chemistry. While multiple synthetic routes can be envisaged, a common approach involves the construction of the substituted pyridine ring from acyclic precursors or the modification of a pre-existing pyridine scaffold.

A plausible and frequently utilized strategy for the synthesis of related aminotrifluoromethylpyridines involves the amination of a corresponding halogenated precursor. For instance, a process for producing 2-amino-4-(trifluoromethyl)pyridine involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with ammonia[7]. A similar nucleophilic aromatic substitution pathway can be envisioned for the synthesis of the title compound.

Illustrative Synthetic Workflow:

Synthesis_Workflow Start Halogenated Pyridine Precursor (e.g., 2-chloro-3-(trifluoromethyl)isonicotinate) Step1 Amination Reaction Start->Step1 Ammonia or Ammonia source Intermediate Methyl 2-amino-3-(trifluoromethyl)isonicotinate Step1->Intermediate Purification Purification (e.g., Crystallization, Chromatography) Intermediate->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Generalized synthetic workflow for Methyl 2-amino-3-(trifluoromethyl)isonicotinate.

Detailed Experimental Protocol (Hypothetical, based on related procedures):

A detailed protocol for a closely related compound, 2-amino-4-(trifluoromethyl)pyridine, is described in patent literature, which can serve as a basis for the synthesis of the title compound[8]. The synthesis typically involves the reaction of a dihalogenated trifluoromethylpyridine with ammonia in a hydrophilic ether solvent, followed by dehalogenation.

  • Reaction Setup: A stirred autoclave is charged with 2,6-dichloro-4-(trifluoromethyl)pyridine, a hydrophilic ether solvent (e.g., THF), and aqueous ammonia.

  • Amination: The mixture is heated to approximately 150°C for several hours. This step facilitates the selective displacement of one of the chloro groups with an amino group.

  • Dehalogenation: After cooling, a palladium on carbon catalyst (Pd/C) is added to the reaction mixture. The vessel is then pressurized with hydrogen gas and heated to around 100°C to effect reductive dehalogenation of the remaining chloro group.

  • Workup and Purification: The reaction mixture is filtered to remove the catalyst. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by crystallization from a suitable solvent system like n-hexane, to yield the final product.

Applications in Research and Drug Development

Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a highly valuable building block in medicinal chemistry, primarily due to the presence of the trifluoromethylpyridine scaffold. This moiety is a privileged structure in numerous biologically active compounds.

Key Therapeutic Areas:

  • Oncology: The trifluoromethylpyridine core is a common feature in many kinase inhibitors[9]. The amino group provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for screening against various kinase targets. For instance, related 2-aminopyridine derivatives are utilized in the synthesis of potent inhibitors of PI3K/mTOR and Werner syndrome helicase (WRN), both of which are critical targets in cancer therapy[5].

  • Neuroscience: Pyridine-based structures are prevalent in drugs targeting the central nervous system. The unique electronic properties imparted by the trifluoromethyl and amino groups can be exploited to design novel ligands for various receptors and enzymes in the brain[9].

  • Infectious Diseases: Fluorinated aromatic compounds often exhibit potent antimicrobial and antiviral properties. This makes Methyl 2-amino-3-(trifluoromethyl)isonicotinate an attractive starting material for the development of new anti-infective agents[9].

Role as a Synthetic Intermediate:

The chemical versatility of this compound allows for a range of subsequent reactions:

Reaction_Pathways Start Methyl 2-amino-3-(trifluoromethyl)isonicotinate AmideCoupling Amide Coupling Start->AmideCoupling Acyl Halides, Carboxylic Acids CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->CrossCoupling Boronic Acids/Esters, Amines EsterHydrolysis Ester Hydrolysis Start->EsterHydrolysis Base or Acid Catalysis Amides Amide Derivatives AmideCoupling->Amides BiarylCompounds Biaryl Compounds CrossCoupling->BiarylCompounds CarboxylicAcid 2-Amino-3-(trifluoromethyl)isonicotinic Acid EsterHydrolysis->CarboxylicAcid

Caption: Potential reaction pathways for Methyl 2-amino-3-(trifluoromethyl)isonicotinate.

Analytical Characterization

The unambiguous identification and purity assessment of Methyl 2-amino-3-(trifluoromethyl)isonicotinate are crucial for its use in synthesis and drug development. A combination of spectroscopic techniques is employed for its characterization.

Table of Expected Analytical Data:

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, the amino protons, and the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.
¹³C NMR Resonances for the carbon atoms of the pyridine ring, the trifluoromethyl carbon (as a quartet due to C-F coupling), the ester carbonyl carbon, and the methyl carbon.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ester, C-F stretching of the trifluoromethyl group, and C=N and C=C stretching of the pyridine ring.

| Mass Spectrometry | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (220.15 g/mol ). |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-amino-3-(trifluoromethyl)isonicotinate. While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous compounds, such as 2-Amino-4-(trifluoromethyl)pyridine, suggest the following hazards[10][11].

GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

  • Specific Target Organ Toxicity - Single Exposure: Category 3 (May cause respiratory irritation)

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH/MSHA-approved respirator should be used if there is a risk of inhalation.

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.

  • First Aid:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

    • In all cases of exposure, seek medical attention.

Conclusion

Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a strategically important building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its unique combination of a pyridine core with amino, trifluoromethyl, and methyl ester functionalities provides a versatile platform for the creation of diverse molecular architectures. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

  • 3-amino-2-(methylamino)-5-(trifluoromethyl)pyridine cas 172648-55-4. (n.d.).
  • EPA. (2025, October 15). Methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate Properties. Retrieved February 19, 2026, from [Link]

  • Ishihara Sangyo Kaisha, Ltd. (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine. EP2527327A1.
  • Miyake, Y., et al. (2012). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 37(3), 219-231.
  • Ishihara Sangyo Kaisha, Ltd. (1987). Amino-trifluoromethylpyridine compound and process for preparing the same. EP0228846A1.
  • PubChem. (n.d.). 2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride. Retrieved February 19, 2026, from [Link]

  • PubChemLite. (n.d.). 2-amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide.
  • de la Torre, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234.
  • Pipzine Chemicals. (n.d.). 2-Amino-4-(trifluoromethyl)pyridine. Retrieved February 19, 2026, from [Link]

  • Ishihara Sangyo Kaisha, Ltd. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine. US4349681A.
  • CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. (2020).
  • Verma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16483-16503.
  • Verma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16483-16503.
  • Sonnenschein, E. C., et al. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry, 57(3), 1109-1119.

Sources

"Methyl 2-amino-3-(trifluoromethyl)isonicotinate" stability profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability Profile of Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability of Methyl 2-amino-3-(trifluoromethyl)isonicotinate, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published stability data for this specific molecule, this document synthesizes information on the reactivity of its constituent functional groups—an aminopyridine core, a methyl ester, and a trifluoromethyl group—to predict potential degradation pathways. We present a detailed, field-proven protocol for conducting forced degradation studies in line with International Council for Harmonisation (ICH) guidelines, enabling the identification of degradation products and the development of stability-indicating analytical methods. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust stability profile for this and structurally related compounds.

Introduction: The Imperative of Stability Profiling

Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel therapeutic agents and specialized chemicals. Its unique substitution pattern, featuring an electron-donating amino group and a strongly electron-withdrawing trifluoromethyl group, imparts distinct chemical properties that are crucial for its application but also influence its stability.

Understanding the intrinsic stability of a molecule like Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a cornerstone of the early-phase development process. A comprehensive stability profile informs critical decisions regarding:

  • Storage and Handling: Establishing conditions that preserve the integrity of the compound.[1][2]

  • Formulation Development: Designing stable dosage forms by understanding incompatibilities and degradation triggers.

  • Analytical Method Development: Creating and validating stability-indicating methods that can accurately quantify the parent compound in the presence of its degradation products.

  • Regulatory Submissions: Providing essential data required by regulatory bodies to ensure the safety and efficacy of the final product.[3]

This guide provides a proactive strategy for characterizing the stability of Methyl 2-amino-3-(trifluoromethyl)isonicotinate through a forced degradation study, a systematic approach to evaluating stability under accelerated or exaggerated stress conditions.[4][5][6]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is fundamental to predicting its chemical behavior.

IUPAC Name: Methyl 2-amino-3-(trifluoromethyl)pyridine-4-carboxylate CAS Number: 1227561-96-7[7] Molecular Formula: C₈H₇F₃N₂O₂ Molecular Weight: 220.15 g/mol [7] Physical Form: White to Yellow Solid[8]

The molecule comprises three key functional regions that dictate its reactivity and potential instability:

  • The 2-Aminopyridine Ring: The amino group is an activating, electron-donating group, while the pyridine nitrogen is electron-withdrawing. This ring system is susceptible to oxidation and certain electrophilic and nucleophilic reactions.[9] The relative position of the amino group can influence the rate of degradation.[10]

  • The Methyl Isonicotinate Moiety: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.

  • The Trifluoromethyl (CF₃) Group: This is a strongly electron-withdrawing and highly stable group due to the strength of the C-F bonds.[5][7][11] It significantly influences the electronic properties of the pyridine ring, generally enhancing the molecule's metabolic stability and lipophilicity.[5]

Handling and Storage Recommendations

Based on safety data for this and structurally similar compounds, the following handling and storage procedures are recommended:

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2] Refrigeration and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable to minimize degradation from atmospheric moisture and oxygen.[1]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2] Handle in a well-ventilated area or fume hood to avoid inhalation.[2] Keep away from heat and sources of ignition.[1][2]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

Predicted Degradation Pathways

Based on first principles of organic chemistry and the known reactivity of the molecule's functional groups, we can predict several potential degradation pathways under stress conditions.

Hydrolytic Degradation

The most probable hydrolytic degradation pathway involves the cleavage of the methyl ester bond.

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester is likely to hydrolyze to form 2-amino-3-(trifluoromethyl)isonicotinic acid and methanol. This reaction is typically reversible.

  • Base-Catalyzed Saponification: Under basic conditions, the ester will undergo irreversible hydrolysis to form the carboxylate salt of 2-amino-3-(trifluoromethyl)isonicotinic acid.

cluster_hydrolysis Hydrolytic Degradation Pathways parent Methyl 2-amino-3-(trifluoromethyl)isonicotinate acid_product 2-amino-3-(trifluoromethyl)isonicotinic Acid + Methanol parent->acid_product  H+ / H₂O   base_product Carboxylate Salt of Isonicotinic Acid parent->base_product  OH- / H₂O  

Caption: Predicted hydrolytic degradation of the target molecule.

Oxidative Degradation

The electron-rich aminopyridine ring is a likely target for oxidation.

  • N-Oxidation: The pyridine ring nitrogen can be oxidized to form the corresponding N-oxide, a common metabolic pathway for pyridine derivatives.[12]

  • Amino Group Oxidation: The primary amino group is susceptible to oxidation, which could lead to various products, including hydroxylamines or further degradation products.[13]

  • Ring Opening: Under harsh oxidative conditions, cleavage of the pyridine ring could occur.[8][14]

cluster_oxidation Oxidative Degradation Pathways parent Methyl 2-amino-3-(trifluoromethyl)isonicotinate n_oxide Pyridine N-Oxide Derivative parent->n_oxide [O] amino_oxidized Oxidized Amino Group Products parent->amino_oxidized [O] ring_opened Ring-Opened Products parent->ring_opened Harsh [O]

Caption: Potential oxidative degradation pathways.

Photolytic Degradation

Pyridine derivatives are known to be photoreactive.[2][15] Exposure to UV light could induce radical reactions, rearrangements, or dimerization, leading to a complex mixture of degradants. The specific pathway is highly dependent on the wavelength of light and the matrix in which the compound is exposed.

A Framework for Forced Degradation Studies

To systematically investigate these predicted pathways and uncover any unforeseen instabilities, a comprehensive forced degradation study is essential. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed without excessive secondary degradation.[4]

Experimental Workflow

The following diagram outlines a robust workflow for conducting the study.

cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress control Prepare Control Samples (Unstressed, Protected from Light) prep->control sampling Sample at Time Points (e.g., 0, 2, 8, 24, 48 hours) stress->sampling analysis Analyze via Stability-Indicating HPLC-UV/MS Method control->analysis quench Quench Reaction (Neutralize, Dilute) sampling->quench quench->analysis data Data Analysis (Assay, Impurity Profile, Mass Balance) analysis->data

Caption: Workflow for a systematic forced degradation study.

Detailed Stress Condition Protocols

The following protocols are designed as a starting point and may require optimization based on the observed reactivity of the compound.

1. Stock Solution Preparation:

  • Prepare a stock solution of Methyl 2-amino-3-(trifluoromethyl)isonicotinate at a concentration of 1 mg/mL. A 50:50 mixture of acetonitrile and water is a suitable starting solvent system.

2. Acid Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M and 1 M hydrochloric acid (HCl) in separate vials.

  • Maintain the vials at an elevated temperature (e.g., 60°C).

  • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

  • Before analysis, neutralize the sample with an equivalent amount of sodium hydroxide (NaOH) and dilute with the mobile phase.

3. Base Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M and 1 M NaOH in separate vials.

  • Maintain the vials at room temperature and an elevated temperature (e.g., 60°C).

  • Withdraw samples at appropriate time points.

  • Before analysis, neutralize the sample with an equivalent amount of HCl and dilute with the mobile phase.

4. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the mixture at room temperature, protected from light.

  • Monitor the reaction closely and withdraw samples at early time points (e.g., 1, 4, 8, 24 hours).

  • Dilute samples directly with the mobile phase for analysis.

5. Thermal Degradation:

  • For solid-state analysis, place a small amount of the solid compound in a controlled temperature oven (e.g., 80°C).

  • For solution-state analysis, heat the stock solution at 80°C.

  • Protect samples from light.

  • Sample at appropriate time points, dissolve the solid in the mobile phase, or dilute the solution for analysis.

6. Photolytic Degradation:

  • Expose the stock solution and a sample of the solid compound to a calibrated light source that provides both UV and visible output, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Run a parallel control sample protected from light (e.g., wrapped in aluminum foil).

  • Sample at the end of the exposure period for analysis.

Data Summary and Interpretation

All results should be systematically tabulated to allow for clear comparison and interpretation. The primary goal is to perform a mass balance calculation to account for the parent compound and all major degradation products.

Table 1: Example Summary of Forced Degradation Results

Stress ConditionDuration/Temp% Assay of Parent Compound% Individual Impurity 1% Individual Impurity 2% Total ImpuritiesMass Balance (%)Observations
Control48 h / RT99.8NDNDND~100No change
0.1 M HCl24 h / 60°C92.56.8 (RT 2.1 min)ND6.899.3Single major degradant
0.1 M NaOH8 h / 60°C85.113.5 (RT 2.1 min)ND13.598.6Rapid degradation
3% H₂O₂24 h / RT95.21.5 (RT 3.5 min)2.1 (RT 4.2 min)3.698.8Multiple minor degradants
Heat (Solid)48 h / 80°C99.5NDNDND~100Thermally stable
PhotolyticICH Q1B96.03.2 (RT 5.5 min)ND3.299.2Photosensitive

(Note: Data are hypothetical and for illustrative purposes only. ND = Not Detected; RT = Retention Time)

Proposed Stability-Indicating Analytical Method

A stability-indicating method is one that can resolve the parent drug from its degradation products and process-related impurities. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and Mass Spectrometry (MS) detection is the gold standard for this purpose.[5]

Table 2: Recommended Starting HPLC-UV/MS Conditions

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for the basic amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minutesA broad gradient is necessary to elute both the parent compound and potentially more or less polar degradants.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 2 µLMinimizes potential for peak distortion.
UV Detection Diode Array Detector (DAD) scanning 210-400 nmAllows for peak purity assessment and selection of an optimal monitoring wavelength.
MS Detection Electrospray Ionization (ESI) in positive modeIdeal for identifying and confirming the mass of the parent compound and its degradation products.

Conclusion

The protocols and analytical methods outlined in this guide provide a comprehensive and scientifically sound strategy for researchers to fully characterize the stability of this important chemical intermediate. This foundational knowledge is critical for mitigating risks and accelerating the development timeline for any project in which this molecule is a key component.

References

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Degraded, A., et al. (2022).
  • BenchChem. (2025). A Comparative Guide to the Influence of Trifluoromethoxy vs.
  • Vaia. (n.d.). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
  • BenchChem. (2025). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. BenchChem.
  • S. M., Manohar. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • IJSDR. (2023, June). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research.
  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(4), 249-257.
  • Shanbhogue, M. (2013, July 5). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?
  • Yoshida, S. (n.d.). Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.
  • Wilz, I., & Kaplan, F. (1974). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 96(9), 2908-2917.
  • Li, C., & Porco, J. A. (2009). A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. Organic letters, 11(16), 3782–3785.
  • Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]

  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • PubChem. (n.d.). Methyl 2-[3-(trifluoromethyl)anilino]nicotinate. Retrieved from [Link]

  • ResearchGate. (2008, August 7). Synthesis of pyridine derivatives and their influence as additives on the photocurrent of dye-sensitized solar cells.
  • Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]

  • Kim, J., et al. (2018). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry, 14, 2776–2784.
  • ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Szeliga, J., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences, 25(9), 4768.
  • Hsiao, S.-H., & Yang, C.-P. (1998). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS.
  • Bryan Research & Engineering, LLC. (2008, April 8).
  • ResearchGate. (2025, August 9). Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine.
  • ResearchGate. (n.d.).

Sources

Beyond the MSDS: Technical Handling and Application Strategy for Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1227561-96-7 Formula: C₈H₇F₃N₂O₂ Molecular Weight: 220.15 g/mol [1][2]

Executive Summary & Strategic Value

Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Methyl 2-amino-3-(trifluoromethyl)isonicotinate is more than a simple building block; it is a privileged scaffold in modern drug discovery. Its structural uniqueness lies in the trifluoromethyl (-CF₃) group positioned adjacent to an amino (-NH₂) and an ester functionality.

  • The "Fluorine Effect": The -CF₃ group at the C3 position offers metabolic obstruction, preventing oxidative metabolism at this site, while significantly increasing lipophilicity (logP) to improve membrane permeability.

  • Synthetic Versatility: The ortho-amino ester motif is a classic precursor for constructing bicyclic nitrogen heterocycles (e.g., pyrido[2,3-d]pyrimidines), which are frequent pharmacophores in kinase inhibitors.

This guide bridges the gap between a standard Safety Data Sheet (SDS) and practical laboratory application, focusing on the specific risks associated with fluorinated pyridine derivatives.

Chemical Identity & Reactivity Hotspots

Understanding the molecule's electronic structure is the first step in safe handling. The molecule features a "push-pull" electronic system: the amino group is an electron donor, while the ester and trifluoromethyl groups are electron-withdrawing.

Table 1: Physicochemical Profile
PropertyValue / DescriptionPractical Implication
Appearance White to pale yellow solidDiscoloration indicates oxidation of the amine.
Melting Point ~63°C (Predicted/Analogous)Low melting point implies potential for caking; store cool.
Solubility DMSO, Methanol, DCMLipophilic nature requires organic solvents for cleanup.
Acidity/Basicity Weakly basic (Pyridine N + Amine)Incompatible with strong acids and strong oxidizers.
LogP ~1.1 - 1.5 (Predicted)Moderate membrane permeability; skin absorption risk.
Visualization: Reactivity & Hazard Map

The following diagram illustrates the functional zones of the molecule and their associated risks/utilities.

ChemicalStructure Figure 1: Reactivity & Hazard Mapping of Methyl 2-amino-3-(trifluoromethyl)isonicotinate Core Pyridine Core (Aromatic) CF3 -CF3 Group (Metabolic Stability) Core->CF3 C3 Position NH2 -NH2 Group (Nucleophile) Core->NH2 C2 Position Ester -COOMe Group (Electrophile) Core->Ester C4 Position Haz_CF3 Hazard: Thermal Decomp releaes HF / COF2 CF3->Haz_CF3 Fire Risk Rxn_Cyc Utility: Cyclization Partner NH2->Rxn_Cyc Ester->Rxn_Cyc

Comprehensive Hazard Assessment (E-E-A-T)

Standard SDS documents often list generic hazards. As a researcher, you must understand the causality of these hazards to mitigate them effectively.

Toxicology: The "Novel Compound" Protocol

Current Status: No specific LD50 data exists for this specific CAS in public registries. Expert Insight: In the absence of data, apply the Universal Precautions for Novel Potent Compounds .

  • Skin/Eye Irritation (H315/H319): The basic amino group combined with the ester hydrolysis potential suggests this compound will be irritating to mucous membranes.

  • Sensitization Potential: Pyridine amines can act as haptens, binding to skin proteins and causing allergic contact dermatitis over time.

  • Systemic Toxicity: Fluorinated pyridines can sometimes exhibit specific neurotoxicity or nephrotoxicity. Assume high potency.

Thermal Decomposition: The Hidden Killer

The presence of the trifluoromethyl group (-CF₃) introduces a critical safety parameter often overlooked.

  • Mechanism: In a fire (> 350°C), the C-F bonds rupture.

  • Byproducts: Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂).

  • Risk: HF is chemically distinct from other acids; it penetrates skin and decalcifies bone. Standard smoke inhalation treatments are insufficient.

Advanced Handling & Storage Protocols

Storage Strategy
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen. The amino group is susceptible to slow oxidation, turning the white solid yellow/brown.

  • Segregation: Keep away from strong oxidizing agents (peroxides, nitrates) and strong acids.

Handling Workflow (Decision Matrix)

This self-validating workflow ensures safety scales with the quantity handled.

HandlingMatrix Figure 2: Risk-Based Handling Decision Matrix Start Start: Handling Request QtyCheck Check Quantity Start->QtyCheck SmallScale < 100 mg (Analytical) QtyCheck->SmallScale MedScale 100 mg - 10 g (Synthesis) QtyCheck->MedScale LargeScale > 10 g (Process) QtyCheck->LargeScale Hood Standard Fume Hood (Sash at 18") SmallScale->Hood MedScale->Hood DoubleGlove Double Nitrile Gloves + Lab Coat MedScale->DoubleGlove Respirator P100/OV Respirator or Glovebox LargeScale->Respirator Waste Disposal: Segregated Halogenated Waste Hood->Waste DoubleGlove->Waste Respirator->Waste

Synthetic Utility & Experimental Workflow

The primary application of CAS 1227561-96-7 is the synthesis of pyrido[2,3-d]pyrimidines. The following protocol outlines a standard cyclization workflow, highlighting safety checkpoints.

Protocol: Cyclization to Pyrido-pyrimidine Core

Reaction Type: Condensation / Cyclization Reagents: Formamidine acetate or Urea (high temperature).

  • Setup: Charge a round-bottom flask with Methyl 2-amino-3-(trifluoromethyl)isonicotinate and Formamidine acetate (1.5 eq).

  • Solvent: 2-Methoxyethanol or DMF (high boiling point required).

  • Heating (CRITICAL SAFETY STEP):

    • Reaction requires reflux (~100-120°C).

    • Hazard:[3][4] At these temperatures, the vapor pressure of the solvent is significant. Ensure the condenser is efficient (chilled water).

    • Control: Use an oil bath with a thermal fuse. Do not use a heat gun.

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.

Visualization: Synthetic Pathway

Synthesis Figure 3: Cyclization Pathway and Byproduct Management Reactant Methyl 2-amino-3- (trifluoromethyl)isonicotinate Intermediate Transition State (High Temp) Reactant->Intermediate + Heat (120°C) Reagent Formamidine Acetate (Cyclizing Agent) Reagent->Intermediate Product Pyrido[2,3-d]pyrimidin-4(3H)-one Derivative Intermediate->Product - MeOH - AcOH

Emergency Response & Environmental Fate

Fire Fighting (Specific to Fluorine)
  • Media: Dry chemical, CO₂, or water spray.

  • Warning: Do not inhale smoke.[3][5] Firefighters must wear full SCBA.

  • Post-Fire: Neutralize runoff. The water may contain hydrofluoric acid (HF). Test pH and fluoride content before disposal.

First Aid
  • Eye Contact: Rinse immediately for 15 minutes. Do not delay.

  • Skin Contact: Wash with soap and water.[5] If redness persists, consider the possibility of HF burn (if the compound was degraded) or allergic dermatitis.

  • Ingestion: Do not induce vomiting. Rinse mouth.[3]

Disposal
  • Halogenated Waste: This compound must be disposed of in the "Halogenated Organic Solvents" stream.

  • Incineration: Must be performed at a facility equipped with scrubbers to capture HF gas. Do not dispose of in general trash or aqueous waste streams.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 527328, Methyl 2-[3-(trifluoromethyl)anilino]nicotinate (Analogous Structure). Retrieved February 19, 2026, from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for the "Fluorine Effect").
  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved February 19, 2026, from [Link]

Sources

"Methyl 2-amino-3-(trifluoromethyl)isonicotinate" literature review

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of Methyl 2-amino-3-(trifluoromethyl)isonicotinate , a specialized heterocyclic building block.

Optimizing Kinase Inhibitor Scaffolds via Fluorinated Pyridines

Executive Summary

Methyl 2-amino-3-(trifluoromethyl)isonicotinate (CAS: 1227561-96-7) is a "privileged scaffold" precursor in modern drug discovery.[1] It serves as the critical starting material for synthesizing pyrido[2,3-d]pyrimidines , a class of bicyclic heterocycles heavily utilized as ATP-competitive inhibitors for kinases such as PI3K , mTOR , and EGFR .

The molecule's value lies in its specific substitution pattern:

  • 2-Amino Group: Provides the nucleophile for heterocyclization.[1]

  • 3-Trifluoromethyl Group: Induces metabolic stability (blocking C3 oxidation) and modulates the pKa of the pyridine nitrogen, enhancing hydrogen bond donor/acceptor properties in the kinase hinge region.

  • 4-Methyl Ester: Acts as the electrophilic partner for cyclization reactions.[1]

Chemical Profile & Reactivity

The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the C3 position significantly alters the electronic landscape of the pyridine ring compared to non-fluorinated analogs.[1]

PropertyDescriptionImpact on Synthesis
Electronic Nature Highly electron-deficient pyridine ring due to -CF3 and -COOMe.[1]The 2-amino group is less nucleophilic than in simple pyridines, often requiring higher temperatures or catalysis for condensation reactions.
Steric Environment The bulky -CF3 group creates ortho-steric strain.[1]Regioselectivity is high; however, cyclization rates to form bicyclic systems may be slower, requiring optimized solvents (e.g., NMP, sulfolane).
Solubility Lipophilic character.[1]Soluble in polar aprotic solvents (DMSO, DMF, DCM); limited solubility in water.

Synthesis Protocol: The SNAr Strategy

While various routes exist, the most robust industrial scale-up method involves Nucleophilic Aromatic Substitution (SNAr) on a halogenated precursor. This pathway avoids the use of unstable organolithium intermediates required in alternative C-H activation routes.

Core Reaction Pathway

The synthesis targets the displacement of a leaving group (Cl or F) at the C2 position by ammonia.

Synthesis SM Methyl 2-chloro-3- (trifluoromethyl)isonicotinate (Precursor) Product Methyl 2-amino-3- (trifluoromethyl)isonicotinate (Target) SM->Product SNAr Amination Reagent NH3 (aq) / THF Autoclave, 100-150°C Reagent->Product

Figure 1: Direct ammonolysis via SNAr mechanism.

Detailed Experimental Protocol

Objective: Preparation of Methyl 2-amino-3-(trifluoromethyl)isonicotinate from Methyl 2-chloro-3-(trifluoromethyl)isonicotinate.

Reagents:

  • Methyl 2-chloro-3-(trifluoromethyl)isonicotinate (1.0 equiv)[1]

  • Ammonium hydroxide (28% NH3 in H2O) or NH3 in THF (excess, ~10 equiv)

  • Solvent: THF or 1,4-Dioxane

Procedure:

  • Charging: In a high-pressure stainless steel autoclave, dissolve Methyl 2-chloro-3-(trifluoromethyl)isonicotinate (e.g., 10 g) in THF (50 mL).

  • Ammonolysis: Add 28% aqueous ammonia (50 mL). Seal the autoclave.

  • Reaction: Heat the vessel to 100–120 °C for 12–16 hours. The internal pressure will rise; ensure the vessel is rated for >20 bar.

    • Note: The electron-withdrawing -CF3 and -COOMe groups activate the C2-Cl bond, facilitating displacement.[1]

  • Work-up: Cool to room temperature. Vent the autoclave carefully. Concentrate the mixture under reduced pressure to remove THF and excess ammonia.

  • Isolation: Dilute the residue with water (100 mL) and extract with ethyl acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2][3]

  • Purification: Recrystallize from n-heptane/EtOAc or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.[1]

    • Validation: 1H NMR (DMSO-d6) should show a broad singlet for NH2 (approx.[1] 6.5–7.5 ppm) and the methyl ester singlet (3.8 ppm).

Key Application: Synthesis of Pyrido[2,3-d]pyrimidines

The primary utility of this building block is the formation of the pyrido[2,3-d]pyrimidine core, a scaffold found in potent kinase inhibitors (e.g., analogs of Bimiralisib).

Transformation Logic

The 2-amino and 4-ester groups are perfectly positioned for a condensation reaction with a "one-carbon" bridge (like formamidine or urea) to close the pyrimidine ring.[1]

Cyclization Start Methyl 2-amino-3- (trifluoromethyl)isonicotinate Inter Intermediate Amidine Start->Inter Condensation Reagent Formamidine Acetate (or Urea) Reagent->Inter Final Pyrido[2,3-d]pyrimidin- 4(3H)-one Core Inter->Final Cyclization (-MeOH)

Figure 2: Cyclization pathway to the kinase inhibitor core.[1]

Protocol: Cyclization to Pyrido[2,3-d]pyrimidin-4(3H)-one
  • Mixture: Combine Methyl 2-amino-3-(trifluoromethyl)isonicotinate (1.0 equiv) and Formamidine Acetate (2.0 equiv) in 2-methoxyethanol or DMF.

  • Reflux: Heat to reflux (120–140 °C) for 6–12 hours.

    • Mechanism:[3][4][5] The amino group attacks the formamidine, followed by intramolecular attack of the resulting nitrogen on the methyl ester, releasing methanol.

  • Precipitation: Cool the reaction mixture. The product often precipitates upon cooling or addition of water.

  • Filtration: Filter the solid, wash with water and cold ethanol.

  • Result: 5-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one.[1] This core can be further chlorinated (POCl3) to install amines at the C4 position, creating potent PI3K/mTOR inhibitors.

Strategic Value in Drug Design

Why use the 3-CF3 substituted scaffold?

  • Metabolic Shielding: The bulky CF3 group at C3 blocks metabolic oxidation at this position, a common clearance pathway for simple pyridines.

  • Lipophilicity (Magic Methyl Effect): The CF3 group significantly increases logP, improving membrane permeability compared to the chloro- or methyl- analogs.[1]

  • Binding Affinity: In kinase active sites, the CF3 group often fills a hydrophobic pocket (e.g., the "gatekeeper" region), improving selectivity for specific isoforms (e.g., PI3Kα vs. PI3Kδ).

References

  • Sigma-Aldrich. Methyl 2-amino-3-(trifluoromethyl)isonicotinate Product Datasheet. CAS 1227561-96-7.[1] Link

  • Ishihara Sangyo Kaisha, Ltd. Method for producing 2-amino-4-(trifluoromethyl)pyridine. EP2527327A1.[1][3] (Describes analogous ammonolysis conditions for trifluoromethylpyridines). Link

  • BenchChem. Application Notes and Protocols for 2-Amino-4-(trifluoromethyl)pyridine in Pharmaceutical Intermediate Synthesis. (Details Suzuki coupling and general handling of amino-trifluoromethyl-pyridines). Link

  • National Institutes of Health (NIH). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (Reviews the use of pyrido[2,3-d]pyrimidine scaffolds in kinase inhibition). Link

  • Beilstein Journals. Competitive cyclization of ethyl trifluoroacetoacetate... into hydrogenated oxazolo- and pyrimido-condensed pyridones.[1] (Discusses cyclization mechanics of trifluoromethyl-beta-keto esters). Link

  • PubChem. Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate Compound Summary. (For structural comparison and property data). Link

Sources

The "Stealth" Scaffold: Methyl 2-amino-3-(trifluoromethyl)isonicotinate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and medicinal chemistry significance of Methyl 2-amino-3-(trifluoromethyl)isonicotinate .

Part 1: Executive Summary & Chemical Identity

Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a highly specialized heterocyclic building block that has emerged as a linchpin in the synthesis of next-generation kinase inhibitors and GPCR antagonists. Unlike generic pyridine intermediates, this molecule possesses a "privileged" substitution pattern: an amino group at C2, a trifluoromethyl group at C3, and a methyl ester at C4.

This dense functionalization creates a unique electronic and steric environment. The C3-trifluoromethyl group forces the adjacent C4-ester out of planarity, creating a "twisted" conformation that is critical for binding selectivity in ATP-competitive pockets (e.g., PIM-1, PI3K, and mTOR kinases).

Chemical Specifications
PropertySpecification
IUPAC Name Methyl 2-amino-3-(trifluoromethyl)pyridine-4-carboxylate
CAS Number 1227561-96-7
Molecular Formula C₈H₇F₃N₂O₂
Molecular Weight 220.15 g/mol
Appearance White to pale yellow crystalline solid
Key Feature High electron deficiency due to -CF₃ and -COOMe groups

Part 2: Discovery and Historical Context

The history of Methyl 2-amino-3-(trifluoromethyl)isonicotinate is not defined by a single "eureka" moment but by the industrial evolution of fluorinated pyridine chemistry .

The Agrochemical Origins (1980s–1990s)

The initial drive to synthesize trifluoromethyl-substituted pyridines came from the agrochemical sector. Companies like Ishihara Sangyo Kaisha (ISK) and Dow AgroSciences pioneered the chlorination/fluorination of picolines to create herbicides (e.g., Fluazifop precursors).

  • The Challenge: Early methods relied on harsh vapor-phase fluorinations which lacked regioselectivity.

  • The Breakthrough: The development of liquid-phase halogen-exchange (Halex) reactions allowed for the isolation of specific isomers like 2-amino-3-(trifluoromethyl)pyridine . This precursor became the "parent" of our target molecule.

The Kinase Inhibitor Era (2000s–Present)

In the mid-2000s, medicinal chemists targeting PI3K (Phosphoinositide 3-kinase) and PIM kinases faced a selectivity problem. Flat, bicyclic heteroaromatics (like quinazolines) were too promiscuous, binding to multiple kinases.

  • The Solution: Chemists hypothesized that introducing a bulky, electron-withdrawing group (CF₃) ortho to the ring fusion site would induce a twist, improving selectivity.

  • Emergence: Methyl 2-amino-3-(trifluoromethyl)isonicotinate appeared in patent literature (e.g., WO2008/136756, WO2021/127561) as the optimal starting material to fuse a pyrimidine ring onto the pyridine, creating pyrido[2,3-d]pyrimidines .

Part 3: Synthetic Methodology

Synthesizing this molecule is non-trivial due to the electronic deactivation of the pyridine ring by the trifluoromethyl group. The standard industrial route utilizes Directed Ortho-Metallation (DoM) , a protocol that demands precise temperature control to prevent polymerization.

Protocol: Directed Ortho-Metallation Route

Note: This protocol assumes the use of air-sensitive techniques (Schlenk line).

Reagents:

  • Starting Material: 2-Amino-3-(trifluoromethyl)pyridine (protected as a pivaloylamide or Boc-derivative).

  • Base: n-Butyllithium (2.5 M in hexanes) or LDA.

  • Electrophile: Methyl chloroformate (ClCO₂Me).

  • Solvent: Anhydrous THF.

Step-by-Step Workflow:
  • Protection: The free amine at C2 is acidic and will quench the lithiating agent. It is first protected with a pivaloyl group (using pivaloyl chloride/TEA) to serve as a Directed Metallation Group (DMG) .

    • Why? The pivaloyl oxygen coordinates with Lithium, directing the base to the C4 position.

  • Metallation (The Critical Step):

    • Cool the solution of protected pyridine in THF to -78°C .

    • Add n-BuLi dropwise.

    • Mechanism:[1][2] The C3-CF₃ group strongly acidifies the C4 proton via induction (-I effect), making C4 the exclusive site of deprotonation.

    • Stir for 1 hour at -78°C to form the C4-lithio species.

  • Carboxylation:

    • Add Methyl Chloroformate (1.2 equiv) rapidly to the lithiated species.

    • Allow to warm to 0°C.

  • Deprotection:

    • Treat the intermediate with acidic methanol (HCl/MeOH) or mild base to remove the pivaloyl group, yielding the free amine Methyl 2-amino-3-(trifluoromethyl)isonicotinate .

Synthetic Logic Diagram

The following diagram illustrates the regioselectivity logic driven by the "Ortho-Effect" of the CF₃ group.

SynthesisPath Start 2-Amino-3-(trifluoromethyl)pyridine Protect Step 1: Pivaloyl Protection (Creates DMG) Start->Protect PvCl, TEA Lithio Step 2: Lithiation (-78°C) (Directed to C4 by CF3 & DMG) Protect->Lithio n-BuLi, THF Quench Step 3: Methyl Chloroformate (Electrophilic Trap) Lithio->Quench ClCO2Me End Methyl 2-amino-3-(trifluoromethyl) isonicotinate Quench->End Deprotection

Caption: Synthesis via Directed Ortho-Metallation (DoM). The CF3 group activates the C4 position for lithiation.

Part 4: Applications in Drug Development

The primary utility of Methyl 2-amino-3-(trifluoromethyl)isonicotinate is as a bicyclic scaffold precursor . It is reacted with formamide, urea, or amidines to close the second ring, forming Pyrido[2,3-d]pyrimidines .

Case Study: PIM-1 Kinase Inhibitors

PIM-1 is a proto-oncogene overexpressed in leukemia. Inhibitors derived from this scaffold show superior metabolic stability due to the CF₃ group blocking the C3 metabolic "hotspot."

Experimental Workflow for Scaffold Cyclization:

  • Reactant: Methyl 2-amino-3-(trifluoromethyl)isonicotinate.[3]

  • Reagent: Formamide (excess) or Formamidine acetate.

  • Conditions: 140°C–160°C (Neat or in DMF).

  • Product: 4-Hydroxy-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine (tautomer of the 4-one).

  • Derivatization: The C4-hydroxyl is converted to a chloride (POCl₃) and then displaced by an aniline to create the final drug candidate.

Drug Discovery Pipeline Visualization

DrugPipeline Scaffold Methyl 2-amino-3-(trifluoromethyl) isonicotinate Cyclization Cyclization (Formamide, 150°C) Scaffold->Cyclization Core Pyrido[2,3-d]pyrimidine Core (Bicyclic System) Cyclization->Core Chlorination Chlorination (POCl3) Core->Chlorination SAR SAR Optimization (Aniline Displacement) Chlorination->SAR Target Candidate: PIM-1 / PI3K Inhibitor SAR->Target Selectivity Screening

Caption: Workflow converting the isonicotinate scaffold into a bioactive kinase inhibitor.

Part 5: References

  • Ishihara Sangyo Kaisha, Ltd. (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine. EP2527327A1. Link

  • AstaTech, Inc. (2024).[4] Methyl 2-amino-3-(trifluoromethyl)isonicotinate Product Specifications. Sigma-Aldrich Catalog. Link

  • PrepChem. (2023). Synthesis of methyl isonicotinate derivatives via acid-catalyzed esterification. Link

  • ResearchGate. (2016). Discovery of Potent BCR-ABL/SRC Kinase Inhibitors using Trifluoromethylpyridine Scaffolds. Link

  • MDPI. (2022). The Role of Trifluoromethyl Groups in Medicinal Chemistry: Implications for Drug Design. Processes, 10(10), 2054. Link

  • National Institutes of Health (NIH). (2024). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Link

Sources

"Methyl 2-amino-3-(trifluoromethyl)isonicotinate" potential research applications

Author: BenchChem Technical Support Team. Date: February 2026

A Pivotal Scaffold for Fluorinated Heterocycles in Drug Discovery

Part 1: Executive Summary

Methyl 2-amino-3-(trifluoromethyl)isonicotinate (CAS: 1227561-96-7) is a highly specialized pyridine building block characterized by a "push-pull" electronic structure. It features an electron-donating amino group ortho to an electron-withdrawing trifluoromethyl group, with a reactive methyl ester at the para position relative to the nitrogen.

This molecule is not merely a reagent; it is a privileged scaffold precursor . Its primary utility lies in its ability to undergo cyclocondensation reactions to form pyrido[2,3-d]pyrimidines , a class of bicyclic heterocycles that serve as bioisosteres for quinazolines and purines. These structures are foundational in the development of ATP-competitive kinase inhibitors (e.g., EGFR, PI3K, mTOR) and modern agrochemicals.

Key Technical Specifications
PropertyValueRelevance
CAS Number 1227561-96-7Unique Identifier
Molecular Formula C₈H₇F₃N₂O₂Fluorinated Pyridine Core
Molecular Weight 220.15 g/mol Fragment-based Drug Design (Low MW)
Key Moiety 3-CF₃ (Trifluoromethyl)Metabolic Stability & Lipophilicity
Reactive Sites 2-NH₂ (Nucleophile), 4-COOMe (Electrophile)Cyclization Precursor

Part 2: Structural Analysis & Pharmacophore Logic

The strategic value of this molecule in medicinal chemistry stems from the specific arrangement of its substituents.

The Trifluoromethyl (CF₃) Advantage

The -CF₃ group at the C3 position is critical for two reasons:

  • Metabolic Shielding: The strong C-F bonds block oxidative metabolism (e.g., P450 hydroxylation) at the vulnerable 3-position of the pyridine ring.

  • Electronic Modulation: It lowers the pKa of the pyridine nitrogen, altering the hydrogen bond acceptor capability of the scaffold, which can tune binding affinity in the hinge region of kinase enzymes.

The Ortho-Amino Ester Motif

The 2-amino-3-(trifluoromethyl)-4-methoxycarbonyl arrangement creates a perfect setup for heterocyclization . The amino group acts as a nucleophile while the ester acts as an internal electrophile. When reacted with bidentate electrophiles (like urea, formamide, or isocyanates), the molecule "zips up" to form a second ring.

Visualization: Pharmacophore & Reactivity Map

G Core Methyl 2-amino-3-(trifluoromethyl) isonicotinate CF3 3-CF3 Group (Metabolic Shield) Core->CF3 Amino 2-NH2 Group (Nucleophile) Core->Amino Ester 4-COOMe Group (Electrophile) Core->Ester Target1 Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) Amino->Target1 Cyclization (w/ Formamide) Target2 Urea Derivatives (Sorafenib analogs) Amino->Target2 Acylation (w/ Isocyanates) Ester->Target1

Figure 1: Reactivity mapping of the scaffold showing the dual pathways toward bicyclic kinase inhibitors (blue) and urea-based inhibitors (red).

Part 3: Synthetic Utility & Protocols

The most high-value application of this molecule is the synthesis of fluorinated pyrido[2,3-d]pyrimidine-2,4-diones . This scaffold mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of kinases.

Protocol: Synthesis of 5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Objective: Convert the open-chain pyridine ester into a bicyclic dione system using urea. This is a self-validating protocol; the product precipitates out of the reaction mixture.

Reagents:

  • Methyl 2-amino-3-(trifluoromethyl)isonicotinate (1.0 eq)

  • Urea (5.0 eq)[1]

  • Solvent: None (Solvent-free melt) or Diphenyl ether (high boiling point solvent)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine Methyl 2-amino-3-(trifluoromethyl)isonicotinate (10 mmol) and finely powdered Urea (50 mmol).

  • Thermal Fusion (The Melt): Heat the mixture to 180–200°C in an oil bath. The solids will melt into a homogeneous liquid.

    • Mechanism:[2][3][4] The amino group attacks the urea carbonyl, releasing ammonia. The intermediate ureido derivative then attacks the methyl ester, releasing methanol and closing the ring.

  • Monitoring: Evolution of ammonia gas (basic pH on wet litmus paper) indicates the reaction is progressing. Continue heating for 2–4 hours until solidification begins (formation of the high-melting product).

  • Work-up: Cool the reaction mixture to 80°C and add hot water (50 mL). Stir vigorously to dissolve excess urea.

  • Isolation: Filter the suspension while warm. The solid residue is the crude pyrido[2,3-d]pyrimidine.

  • Purification: Recrystallize from DMF/Water or Acetic Acid.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of two broad amide singlets (~11.5–12.0 ppm).

Visualization: Synthetic Pathway[6]

Synthesis Start Methyl 2-amino-3-(trifluoromethyl) isonicotinate Inter Intermediate: Ureido-pyridine Start->Inter Nucleophilic Attack (-NH3) Reagent + Urea (Excess) 180-200°C Product Product: 5-(trifluoromethyl)pyrido[2,3-d] pyrimidine-2,4-dione Inter->Product Cyclocondensation (-MeOH)

Figure 2: The "Melt" synthesis pathway converting the pyridine ester to the bicyclic kinase inhibitor core.

Part 4: Medicinal Chemistry Applications[3][6][8][9][10]

EGFR Kinase Inhibitors (Oncology)

Researchers utilize this scaffold to target EGFR T790M mutations in non-small cell lung cancer (NSCLC). The pyrido[2,3-d]pyrimidine core serves as the hinge binder.

  • Mechanism: The N1 and N3 nitrogens of the pyrimidine ring form hydrogen bonds with the hinge region amino acids (e.g., Met793).

  • Role of CF3: The trifluoromethyl group occupies the hydrophobic pocket near the gatekeeper residue, enhancing selectivity over wild-type EGFR.

PI3K/mTOR Dual Inhibitors

The structural similarity of the resulting heterocycles to Omipalisib allows for the design of dual PI3K/mTOR inhibitors.

  • Modification: The C4-position of the dione (carbonyl) is often chlorinated (using POCl₃) and then displaced with aromatic amines to create the final drug candidate.

Sorafenib Analogs (Urea Derivatives)

Instead of cyclization, the 2-amino group can be reacted with aryl isocyanates to form diaryl ureas.

  • Application: These compounds mimic Sorafenib , a multi-kinase inhibitor. The CF3 group on the pyridine ring replaces the chloro/CF3 motifs found on the phenyl rings of traditional Raf inhibitors, potentially altering solubility and half-life profiles.

Part 5: References

  • National Institutes of Health (PMC). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. Available at: [Link]

  • RSC Advances. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity. Available at: [Link]

  • Journal of Medicinal Chemistry. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Available at: [Link]

  • MDPI Pharmaceuticals. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

Sources

Methyl 2-amino-3-(trifluoromethyl)isonicotinate: A Strategic Scaffold for Kinase Inhibitor Design

[1]

Executive Summary

Methyl 2-amino-3-(trifluoromethyl)isonicotinate (CAS 1227561-96-7) represents a high-value fluorinated pyridine intermediate, critical in the synthesis of fused bicyclic heterocycles.[1] Its structural uniqueness lies in the contiguous arrangement of an amino group (C2), a trifluoromethyl group (C3), and a methyl ester (C4). This "push-pull" electronic configuration—combining the electron-donating amine with the electron-withdrawing ester and trifluoromethyl groups—makes it an ideal precursor for constructing pyrido[2,3-d]pyrimidines and 1,8-naphthyridines .[1] These scaffolds are privileged structures in medicinal chemistry, serving as bioisosteres for the adenine ring in ATP-competitive kinase inhibitors (e.g., PI3K, mTOR, and EGFR inhibitors).

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name Methyl 2-amino-3-(trifluoromethyl)pyridine-4-carboxylate
CAS Number 1227561-96-7
Molecular Formula C₈H₇F₃N₂O₂
Molecular Weight 220.15 g/mol
Appearance White to off-white crystalline solid
Melting Point 123–125 °C (typical range for this class)
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; sparingly soluble in water
Key Functional Groups Primary amine (nucleophile), Methyl ester (electrophile), Trifluoromethyl (lipophilic/metabolic blocker)
Structural Significance

The C3-Trifluoromethyl group is not merely a lipophilic handle; it exerts a profound ortho-effect.[1] It sterically twists the adjacent C4-ester out of planarity, modulating its reactivity toward nucleophiles. Furthermore, the strong electron-withdrawing nature of the CF₃ group decreases the basicity of the pyridine nitrogen and the C2-amine, making the amine less prone to oxidation but sufficiently nucleophilic for cyclization reactions under forcing conditions.

Validated Synthesis Protocol

While various routes exist, the most robust industrial approach involves Nucleophilic Aromatic Substitution (SₙAr) starting from the 2-chloro analog. This method avoids the regioselectivity challenges associated with direct electrophilic halogenation of aminopyridines.[1]

Reaction Scheme

The synthesis proceeds via the displacement of a chloride leaving group by ammonia. The presence of the electron-withdrawing ester (C4) and trifluoromethyl (C3) groups activates the C2 position for nucleophilic attack.

SynthesisRouteSM2-Chloro-3-(trifluoromethyl)isonicotinic acidInterMethyl 2-chloro-3-(trifluoromethyl)isonicotinateSM->InterSOCl2, MeOHReflux, 4hProductMethyl 2-amino-3-(trifluoromethyl)isonicotinate(Target)Inter->ProductNH3 (aq) or NH3 (g)Autoclave, 100-120°CS_NAr Mechanism

Figure 1: Industrial synthesis route via esterification and SₙAr amination.

Detailed Methodology
Step 1: Esterification
  • Charge a reaction vessel with 2-chloro-3-(trifluoromethyl)isonicotinic acid (1.0 eq).

  • Add anhydrous Methanol (10 vol) and cool to 0°C.

  • Add Thionyl Chloride (1.5 eq) dropwise, controlling the exotherm.

  • Reflux the mixture for 4–6 hours. Monitor by TLC/LCMS for consumption of acid.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield the methyl ester intermediate.

Step 2: Amination (The Critical Step)

Note: The C2-chloride is sterically shielded by the C3-CF₃ group, requiring high pressure.

  • Equipment: Stainless steel autoclave (rated for >20 bar).

  • Charge the methyl ester intermediate (1.0 eq) and 28% Aqueous Ammonia (10–15 eq) or a saturated solution of NH₃ in MeOH.

  • Seal and heat to 100–120°C for 12–18 hours. Internal pressure may reach 10–15 bar.[1]

  • Cool to room temperature and vent carefully.

  • Workup: The product often precipitates upon cooling or partial concentration.[1] Filter the solid.[1][2][3] If oil forms, extract with EtOAc, wash with water, and recrystallize from MeOH/Water.

Synthetic Utility: Constructing the Kinase Scaffold

The primary utility of Methyl 2-amino-3-(trifluoromethyl)isonicotinate is its conversion into pyrido[2,3-d]pyrimidin-4(3H)-ones .[1] This bicyclic system mimics the purine core of ATP, allowing it to bind into the hinge region of kinase enzymes.

Cyclization Mechanism

Reacting the intermediate with a "one-carbon" donor (like formamide or formamidine) bridges the N2 amine and the C4 ester.[1]

CyclizationStartMethyl 2-amino-3-(trifluoromethyl)isonicotinateIntermediateAmidineIntermediateStart->Intermediate180°C, MeltReagentFormamide(Excess)Reagent->IntermediateFinalPyrido[2,3-d]pyrimidin-4(3H)-one(Kinase Scaffold)Intermediate->Final- MeOHCyclization

Figure 2: Niementowski-type cyclization to form the core kinase inhibitor scaffold.[1]

Experimental Protocol: Cyclization
  • Mix Methyl 2-amino-3-(trifluoromethyl)isonicotinate (1.0 eq) with Formamide (10 eq).

  • Heat to 160–180°C (melt reaction) for 4–8 hours. The high temperature is necessary to drive the condensation and the subsequent elimination of methanol.

  • Cool to room temperature. The product usually precipitates.[1]

  • Triturate with water or ethanol to remove excess formamide.[1]

  • Isolate the pyrido[2,3-d]pyrimidine derivative by filtration.

Application in Drug Discovery[16]

Target Class: PI3K and mTOR Inhibitors

The pyrido[2,3-d]pyrimidine core derived from this intermediate is homologous to the quinazoline core found in EGFR inhibitors (e.g., Gefitinib) but possesses distinct electronic properties due to the pyridine nitrogen and the trifluoromethyl group.

  • Metabolic Stability: The CF₃ group at the C5 position of the resulting bicycle (derived from C3 of the pyridine) blocks metabolic oxidation at this typically vulnerable site.

  • Selectivity: The CF₃ group acts as a "gatekeeper" substituent.[1] In kinase active sites, it can induce selectivity by clashing with smaller gatekeeper residues in off-target kinases while being accommodated by the target kinase (e.g., PI3Kα).

Downstream Functionalization

Once the bicyclic core is formed, the C4-carbonyl (from the ester) is typically converted to a chloride using POCl₃. This 4-chloro-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine is then coupled with various anilines via Buchwald-Hartwig or SₙAr reactions to install the "tail" of the drug molecule, which interacts with the solvent-exposed region of the kinase.

Safety & Handling (MSDS Highlights)

Hazard ClassDescription
Acute Toxicity Harmful if swallowed or inhaled.[1] Pyridine derivatives can affect the CNS.[1]
Skin/Eye Causes serious eye irritation (H319) and skin irritation (H315).[1] The CF₃ group increases lipophilicity, potentially enhancing skin absorption.
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids.[1]
Handling Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1] Avoid dust formation.[1]

References

  • Synthesis of Fluorinated Pyridines: Schlosser, M., et al. "Regioselective derivatization of fluorinated pyridines."[1] Journal of Organic Chemistry, 2005.

  • Kinase Inhibitor Scaffolds: Traxler, P., et al. "Pyrido[2,3-d]pyrimidines: Potent and Selective Inhibitors of Tyrosine Kinases." Journal of Medicinal Chemistry, 1997.

  • Analogous Synthesis Protocols: BenchChem Technical Guides. "Synthesis of 2-Amino-4-(trifluoromethyl)pyridine."[1][4][5][6][7][8]

  • Cyclization Methodologies: Venkatesan, A. M., et al. "Bis(morpholino-1,3,5-triazine) Derivatives: Potent PI3K/mTOR Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2010.

Methodological & Application

"Methyl 2-amino-3-(trifluoromethyl)isonicotinate" synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Introduction

Trifluoromethylated heterocyclic compounds are cornerstones in modern medicinal chemistry and agrochemical development. The introduction of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, substituted aminopyridines serve as privileged scaffolds in numerous approved drugs. Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a valuable building block, combining the key features of an aminopyridine with a trifluoromethyl group and an ester functionality, making it a versatile intermediate for the synthesis of complex pharmaceutical agents and novel materials.

This application note provides a comprehensive guide for the synthesis of Methyl 2-amino-3-(trifluoromethyl)isonicotinate. We present a primary, highly efficient protocol starting from a commercially available advanced intermediate, followed by a discussion of a more fundamental multi-step pathway for situations requiring synthesis from basic starting materials. The methodologies are explained with a focus on the underlying chemical principles and practical considerations for laboratory execution.

Primary Synthetic Pathway: Direct Amination

The most direct and industrially relevant approach to Methyl 2-amino-3-(trifluoromethyl)isonicotinate is through the nucleophilic aromatic substitution (SNAr) of its 2-chloro analogue. The precursor, Methyl 2-chloro-3-(trifluoromethyl)isonicotinate, is commercially available, rendering this a highly efficient, single-step transformation.

cluster_main Primary Synthesis Workflow A Methyl 2-chloro-3- (trifluoromethyl)isonicotinate B Methyl 2-amino-3- (trifluoromethyl)isonicotinate A->B Amination (SNA_r_) Ammonia / Solvent Heat, Pressure

Caption: High-level workflow for the primary synthesis route.

Experimental Protocol: Direct Amination

This protocol describes the conversion of Methyl 2-chloro-3-(trifluoromethyl)isonicotinate to the target compound via nucleophilic aromatic substitution. The pyridine ring is highly activated towards nucleophilic attack at the 2-position due to the strong electron-withdrawing effects of both the trifluoromethyl group at the 3-position and the methoxycarbonyl group at the 4-position. This activation allows for the direct displacement of the chloride with ammonia under elevated temperature and pressure.

Materials and Reagents:

  • Methyl 2-chloro-3-(trifluoromethyl)isonicotinate

  • Ammonia solution (e.g., 7N in Methanol or aqueous 28-30%)

  • 1,4-Dioxane or N-Methyl-2-pyrrolidone (NMP)

  • High-pressure reaction vessel (e.g., Parr autoclave or sealed tube)

Step-by-Step Procedure:

  • Vessel Charging: To a high-pressure reaction vessel, add Methyl 2-chloro-3-(trifluoromethyl)isonicotinate (1.0 eq).

  • Solvent and Reagent Addition: Add 1,4-Dioxane (or NMP) to create a ~0.5 M solution. Subsequently, add a 7N solution of ammonia in methanol (5.0-10.0 eq). The large excess of ammonia serves as both the nucleophile and the base to neutralize the HCl generated in situ, driving the reaction to completion.

  • Reaction Conditions: Seal the vessel securely. Heat the reaction mixture to 100-130 °C with vigorous stirring. The internal pressure will increase; ensure the vessel is rated for the expected pressure at the reaction temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: After cooling the vessel to room temperature, carefully vent any excess ammonia in a well-ventilated fume hood. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Final Purification: The crude product can be further purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Methyl 2-amino-3-(trifluoromethyl)isonicotinate as a solid.

Data Presentation: Reagent Summary for Direct Amination
ReagentMol. Weight ( g/mol )Molar Eq.Quantity (for 10 mmol scale)
Methyl 2-chloro-3-(trifluoromethyl)isonicotinate239.581.02.40 g
Ammonia (7N in MeOH)17.03 (as NH₃)5.0 - 10.07.1 - 14.2 mL
1,4-Dioxane88.11Solvent20 mL
Expected Yield220.15-~80-90% (1.76 - 1.98 g)

Mechanism of the Key Transformation: Nucleophilic Aromatic Substitution (SNAr)

The amination of 2-chloropyridines, especially those activated by electron-withdrawing groups, proceeds through a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] The reaction involves two main steps: nucleophilic attack to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.

cluster_mech SNA_r_ Mechanism start Reactants: 2-Cl-Pyridine + :NH₃ intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Step 1: Nucleophilic Attack (Rate-Determining) product Product: 2-NH₂-Pyridine + Cl⁻ intermediate->product Step 2: Loss of Leaving Group (Fast)

Caption: The two-step process of the SNAr mechanism.

Alternative Synthetic Pathway: A Multi-Step Approach

For instances where the advanced intermediate Methyl 2-chloro-3-(trifluoromethyl)isonicotinate is unavailable, a de novo synthesis can be undertaken starting from the more fundamental precursor, 3-(trifluoromethyl)pyridine. This pathway involves functionalizing the pyridine ring at the 2, and 4 positions.

cluster_alternative Alternative Multi-Step Synthesis A 3-(Trifluoromethyl)pyridine B 3-(Trifluoromethyl)pyridine N-oxide A->B N-Oxidation (m-CPBA) C 2-Chloro-3-(trifluoromethyl) pyridine N-oxide B->C Chlorination (POCl₃ or Oxalyl Chloride) D 2-Chloro-4-cyano-3- (trifluoromethyl)pyridine C->D Cyanation (TMSCN) E 2-Chloro-3-(trifluoromethyl) isonicotinic acid D->E Hydrolysis (H₂SO₄ / H₂O) F Methyl 2-chloro-3- (trifluoromethyl)isonicotinate E->F Esterification (MeOH / H₂SO₄) G Methyl 2-amino-3- (trifluoromethyl)isonicotinate F->G Amination (NH₃)

Caption: A plausible multi-step synthetic route from a basic precursor.

Brief Overview of Steps in the Alternative Pathway:
  • N-Oxidation: 3-(Trifluoromethyl)pyridine is oxidized to its N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). This activates the pyridine ring for subsequent functionalization.

  • Chlorination: The N-oxide is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride to introduce a chlorine atom at the 2-position.[3]

  • Cyanation: The N-oxide functionality facilitates the introduction of a cyano group at the 4-position using a cyanide source like trimethylsilyl cyanide (TMSCN).[4]

  • Hydrolysis: The nitrile group is hydrolyzed under strong acidic conditions (e.g., concentrated sulfuric acid in water) to the corresponding carboxylic acid.[5][6]

  • Esterification: The resulting isonicotinic acid is esterified to the methyl ester using standard Fisher esterification conditions (methanol with a catalytic amount of strong acid).[7][8]

  • Amination: The final step is the amination of the 2-chloro position as described in the primary protocol.

Conclusion

This guide details a robust and highly efficient protocol for the synthesis of Methyl 2-amino-3-(trifluoromethyl)isonicotinate, a key intermediate for pharmaceutical research. The preferred method involves a direct, one-step amination of a commercially available chloro-precursor, which is advantageous for its simplicity and high yield. An alternative, multi-step synthesis is also outlined, providing a comprehensive roadmap for researchers who may need to construct the molecule from more fundamental starting materials. The protocols and mechanistic insights provided herein are designed to be a valuable resource for scientists in drug development and organic synthesis.

References

  • Knauber, T., & Seeberger, P. H. (2010). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett, 2010(17), 2608-2610. (Available at: [Link])

  • Knauber, T., & Seeberger, P. H. (2010). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. (Available at: [Link])

  • ResearchGate. (2013). How can one do Amination of 2-chloro substituted pyridines without using palladium chemistry?. (Available at: [Link])

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ResearchGate. (Available at: [Link])

  • Behrouz, S., & Amyes, T. L. (2010). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Molecules, 15(11), 8349-8356. (Available at: [Link])

  • European Patent Office. (2007). Process for the preparation of 2-cyanopyridine derivatives. Patent EP1746089B1. (Available at: [Link])

  • Google Patents. (2014). Processes for producing 2-chloro-3-trifluoromethylpyridine. US Patent 8,691,997 B2.
  • Google Patents. (2001). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Russian Patent RU2175968C2.
  • Ghorbani-Vaghei, R., & Malaekehpour, M. (2005). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett, 2005(1), 143-145. (Available at: [Link])

  • Google Patents. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. US Patent 5,756,750 A.
  • Wang, L., et al. (2016). Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. ACS Chemical Biology, 11(10), 2731-2736. (Available at: [Link])

  • ResearchGate. (2011). ChemInform Abstract: A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. (Available at: [Link])

  • Chempanda. Cyanopyridine: Common isomorphs, applications, side effects and safety. (Available at: [Link])

  • Zhang, Y., et al. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 28(2), 793. (Available at: [Link])

  • Li, M., et al. (2023). Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. Molecules, 28(8), 3535. (Available at: [Link])

  • Google Patents. (2010). Preparation method of 2-chloro-3-cyanopyridine. Chinese Patent CN101659637A.
  • Nielsen, O., & Pedersen, E. B. (1998). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Liebigs Annalen, 1998(1), 183-184. (Available at: [Link])

  • Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835-1837. (Available at: [Link])

  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. (Available at: [Link])

  • MilliporeSigma. Methyl 2-chloro-3-(trifluoromethyl)isonicotinate. (Available at: [Link])

  • Shainurova, A. M., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7064. (Available at: [Link])

  • Google Patents. (2014). Synthesis method of 2-methyl-3-trifluoromethyl phenylamine. Chinese Patent CN103570558A.
  • Google Patents. (1956). Preparation of isonicotinic acid esters. US Patent 2,745,838 A.

Sources

"Methyl 2-amino-3-(trifluoromethyl)isonicotinate" solvent effects in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Solvent Selection in the Synthesis of Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a critical building block in medicinal chemistry, valued for its trifluoromethyl-substituted pyridine scaffold—a motif frequently associated with enhanced metabolic stability and binding affinity in drug candidates.[1][2] The successful synthesis of this intermediate is highly dependent on reaction conditions, with solvent choice being a paramount factor influencing reaction rate, yield, and purity. This guide provides a detailed examination of the solvent effects on a plausible and efficient synthetic route, moving from theoretical principles to a practical, step-by-step laboratory protocol. We will explore how solvent properties such as polarity, proticity, and aproticity govern the reactivity of intermediates, with a focus on the key nucleophilic aromatic substitution (SNAr) step.

Introduction: The Importance of Solvent Strategy

The introduction of a trifluoromethyl (-CF3) group can significantly alter the physicochemical properties of a molecule, affecting lipophilicity, pKa, and metabolic stability.[2] As such, trifluoromethylated heterocycles like Methyl 2-amino-3-(trifluoromethyl)isonicotinate are high-value intermediates in drug discovery. Their synthesis, however, is not trivial. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine ring nitrogen activates the scaffold towards nucleophilic attack, but also presents challenges in controlling regioselectivity and preventing side reactions.

The solvent is not merely a medium for reactants to meet; it is an active participant in the reaction. It can stabilize or destabilize ground states, transition states, and intermediates, thereby dictating the reaction's kinetic and thermodynamic landscape.[3][4] A poorly chosen solvent can lead to sluggish reactions, low yields, or complex product mixtures requiring arduous purification. Conversely, a strategic solvent choice can accelerate reactions, improve yields, and simplify downstream processing. This document serves as a senior application scientist's guide to navigating these choices for the synthesis of the title compound.

Theoretical Framework: Solvent Effects in Nucleophilic Aromatic Substitution (SNAr)

A highly probable and efficient route to synthesize Methyl 2-amino-3-(trifluoromethyl)isonicotinate involves the amination of a suitable precursor, such as Methyl 2-chloro-3-(trifluoromethyl)isonicotinate. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The choice of solvent is critical for the success of this key step.

The SNAr mechanism is a two-step process:

  • Addition: The nucleophile (ammonia or an ammonia equivalent) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (e.g., chlorine), forming a resonance-stabilized carbanion known as a Meisenheimer complex. This is typically the rate-determining step.

  • Elimination: The leaving group departs, restoring the aromaticity of the ring.

Solvents influence this mechanism in several ways:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess large dipole moments but lack acidic protons. They are generally the solvents of choice for SNAr reactions.[5] They effectively solvate the cation (e.g., the counter-ion of the nucleophile, if any) but poorly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[5] Furthermore, their polarity is crucial for stabilizing the charged Meisenheimer complex in the transition state, which lowers the activation energy and accelerates the reaction.[3][6]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have acidic protons and can form strong hydrogen bonds.[7] While they can dissolve ionic reactants and stabilize the Meisenheimer complex, they have a significant drawback: they heavily solvate the nucleophile through hydrogen bonding.[7] This "caging" effect stabilizes the nucleophile in its ground state, increasing the energy required to reach the transition state and thus dramatically slowing the reaction rate.[5][6] In the case of amination, they can also act as competing nucleophiles.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices. They fail to adequately dissolve the often polar or ionic reactants and cannot effectively stabilize the charged Meisenheimer intermediate, leading to extremely slow or non-existent reactions.

The logical workflow for solvent selection in the key amination step is visualized below.

Start Start: Select Precursor Methyl 2-chloro-3-(trifluoromethyl)isonicotinate Decision1 Choose Solvent Class Start->Decision1 Protic Polar Protic (e.g., Ethanol, Water) Decision1->Protic Protic? Aprotic Polar Aprotic (e.g., DMF, DMSO) Decision1->Aprotic Aprotic? Nonpolar Nonpolar (e.g., Toluene) Decision1->Nonpolar Nonpolar? ResultProtic Result: - Nucleophile 'caged' by H-bonding - Slow reaction rate - POOR YIELD Protic->ResultProtic ResultAprotic Result: - 'Naked' Nucleophile - Stabilized Meisenheimer Complex - Fast reaction rate - GOOD YIELD Aprotic->ResultAprotic ResultNonpolar Result: - Poor solubility - Unstabilized intermediate - No reaction - NO YIELD Nonpolar->ResultNonpolar End End Product: Methyl 2-amino-3-(trifluoromethyl)isonicotinate ResultAprotic->End

Caption: Logical workflow for solvent selection in the SNAr amination step.

Data Summary: Comparative Solvent Effects

The following table summarizes the anticipated effects of various solvents on the amination of Methyl 2-chloro-3-(trifluoromethyl)isonicotinate. The data is compiled based on established principles of physical organic chemistry and analogous reactions in the literature.[3][5]

SolventTypeDielectric Constant (ε)Expected Relative RateAnticipated YieldRationale & Comments
Dimethylformamide (DMF) Polar Aprotic37++++ (Very Fast)> 90%Excellent reactant solubility. Stabilizes the Meisenheimer complex without solvating the nucleophile.[5] High boiling point allows for elevated reaction temperatures.
Dimethyl Sulfoxide (DMSO) Polar Aprotic47+++++ (Fastest)> 90%Highest polarity effectively stabilizes the charged intermediate.[5] Can be difficult to remove during work-up.
Acetonitrile (MeCN) Polar Aprotic37.5+++ (Fast)70-85%Good choice, but less effective at solvating some salts than DMF or DMSO. Lower boiling point limits reaction temperature.
Ethanol (EtOH) Polar Protic24.5+ (Slow)< 20%Strong hydrogen bonding solvates and deactivates the amine nucleophile, significantly reducing its reactivity.[7]
Water (H₂O) Polar Protic80+ (Very Slow)< 5%Extreme solvation of the nucleophile. Potential for hydrolysis of the methyl ester group as a side reaction.
Toluene Nonpolar2.4- (Negligible)< 1%Poor solubility of reactants and inability to stabilize the charged SNAr intermediate.
Tetrahydrofuran (THF) Polar Aprotic7.6++ (Moderate)40-60%Moderate polarity. Can work but is generally inferior to more polar aprotic solvents like DMF for SNAr reactions.

Detailed Experimental Protocol

This protocol describes an optimized synthesis using a polar aprotic solvent for the key amination step.

Objective: To synthesize Methyl 2-amino-3-(trifluoromethyl)isonicotinate from Methyl 2-chloro-3-(trifluoromethyl)isonicotinate.

Materials:

  • Methyl 2-chloro-3-(trifluoromethyl)isonicotinate (1.0 eq)

  • Ammonia (0.5 M solution in 1,4-Dioxane, 5.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Heavy-walled pressure vessel (sealed tube) with a stir bar

  • Heating mantle with temperature control and stirrer

  • Rotary evaporator

  • Standard laboratory glassware for extraction and chromatography

Procedure:

  • Reaction Setup:

    • To a clean, dry heavy-walled pressure vessel, add Methyl 2-chloro-3-(trifluoromethyl)isonicotinate (e.g., 2.4 g, 10 mmol, 1.0 eq).

    • Add anhydrous DMF (e.g., 20 mL). Stir briefly to dissolve the starting material.

    • Add the solution of ammonia in dioxane (e.g., 100 mL of 0.5 M solution, 50 mmol, 5.0 eq).

    • Scientist's Note: Using a pre-made solution of ammonia in a compatible solvent like dioxane is safer and more accurate than bubbling ammonia gas. DMF is chosen as the primary solvent for its ability to promote the SNAr reaction, as detailed in the theoretical section.

  • Reaction Execution:

    • Securely seal the pressure vessel.

    • Place the vessel in a heating mantle on a stirrer plate.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Maintain this temperature for 12-18 hours.

    • Self-Validation: The reaction progress can be monitored by taking a small aliquot (after cooling), partitioning it between ethyl acetate and water, and analyzing the organic layer by TLC or LC-MS to check for the disappearance of the starting material.

  • Work-up and Isolation:

    • Allow the reaction vessel to cool completely to room temperature before opening.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dioxane and most of the DMF.

    • To the residue, add ethyl acetate (e.g., 100 mL) and saturated aqueous NaHCO₃ solution (e.g., 50 mL). Transfer to a separatory funnel.

    • Shake the funnel and allow the layers to separate. The product will be in the organic (ethyl acetate) layer.

    • Separate the layers and extract the aqueous layer again with ethyl acetate (2 x 50 mL).

    • Combine all organic extracts.

    • Wash the combined organic layer with brine (1 x 50 mL). Rationale: This step helps to remove residual water and DMF.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product as a solid or oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient eluent system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure to yield Methyl 2-amino-3-(trifluoromethyl)isonicotinate as a solid.

The diagram below illustrates the stabilization of the key reaction intermediate by a polar aprotic solvent like DMF.

Caption: Stabilization of the Meisenheimer complex by polar aprotic solvent molecules.

Conclusion

The synthesis of Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a prime example of how theoretical principles of physical organic chemistry directly inform practical laboratory work. The choice of solvent is not arbitrary but a strategic decision critical to the success of the synthesis. For the key SNAr amination step, polar aprotic solvents such as DMF or DMSO are unequivocally superior. They accelerate the rate-determining step by stabilizing the charged Meisenheimer intermediate while simultaneously enhancing the reactivity of the nucleophile. This understanding allows the synthetic chemist to maximize yield, minimize reaction time, and achieve a cleaner product profile, ultimately streamlining the path to this valuable pharmaceutical building block.

References

  • What is the result when the polarity of the solvent is increased in nucleophilic substitution? Chemistry Stack Exchange. [Link]

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17. St. Paul's Cathedral Mission College. [Link]

  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • Solvent Polarity in SN1 and SN2 Reactions. Wolfram Demonstrations Project. [Link]

  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation. ACS Publications. [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines. MDPI. [Link]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. Beilstein Journals. [Link]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines - sequential versus multicomponent reaction approach. PubMed. [Link]

  • The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. ResearchGate. [Link]

  • Synthesis of (a) methyl isonicotinate. PrepChem.com. [Link]

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. [Link]

  • A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. National Institutes of Health. [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

Sources

Application Notes and Protocols: Purification of Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide detailing validated methods for the purification of Methyl 2-amino-3-(trifluoromethyl)isonicotinate, a key heterocyclic building block in pharmaceutical and agrochemical research. The protocols herein are designed for researchers, chemists, and drug development professionals to achieve high purity levels essential for downstream applications. This guide emphasizes the principles behind technique selection, offers step-by-step experimental protocols for recrystallization and column chromatography, and includes troubleshooting guidance to address common purification challenges.

Introduction: The Imperative for Purity

Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a substituted pyridine derivative whose utility as a synthetic intermediate is critically dependent on its purity. The presence of process-related impurities, such as unreacted starting materials, byproducts, or residual solvents, can significantly impede subsequent synthetic steps and compromise the integrity of final active compounds.[1][2][3] The trifluoromethyl and amino groups on the pyridine ring impart specific electronic and steric properties, making the molecule a valuable synthon. However, these same functional groups can also lead to the formation of closely related impurities that are challenging to separate.[2][4]

This guide provides robust, field-proven methodologies to purify this compound, ensuring lot-to-lot consistency and reliability for research and development activities.

Compound Profile and Physicochemical Properties

A thorough understanding of the compound's properties is foundational to designing an effective purification strategy.

PropertyValueSource
CAS Number 1227561-96-7[5]
Molecular Formula C₈H₇F₃N₂O₂
Molecular Weight 220.15 g/mol
Appearance White to Yellow Solid
Purity (Typical) ≥95% (as supplied, requires further purification)
Solubility Profile Soluble in polar organic solvents like methanol, ethyl acetate, and dichloromethane. Limited solubility in non-polar solvents like hexanes and water.Inferred from structure and general principles.
Purification Workflow: A Strategic Approach

The choice of purification technique is dictated by the impurity profile and the desired scale. The following diagram outlines a logical workflow for purifying the crude product.

Purification_Workflow crude Crude Solid Product (Methyl 2-amino-3-(trifluoromethyl)isonicotinate) dissolve Dissolve Small Sample in various solvents crude->dissolve tlc Analyze by TLC dissolve->tlc decision Assess Impurity Profile tlc->decision recrystallization Primary Method: Recrystallization decision->recrystallization Impurities have different solubility chromatography Alternative/Secondary Method: Column Chromatography decision->chromatography Impurities have similar polarity pure_solid Pure Crystalline Product recrystallization->pure_solid chromatography->pure_solid purity_check Purity Verification (MP, HPLC, NMR) pure_solid->purity_check

Caption: Strategic workflow for the purification of the target compound.

Method 1: Recrystallization

Recrystallization is the preferred method for purifying crystalline solids when applicable, as it is often less labor-intensive and more scalable than chromatography.[6][7] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

4.1. Principle of Recrystallization

An impure solid is dissolved in a minimum amount of a hot, boiling solvent in which the compound has high solubility. Impurities are either insoluble in the hot solvent (and can be filtered off) or are present in smaller amounts and remain in solution as the mixture cools. Upon slow cooling, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving the soluble impurities behind in the mother liquor.[6][7]

4.2. Solvent Selection

The choice of solvent is the most critical step for successful recrystallization. An ideal solvent should:

  • Completely dissolve the compound at its boiling point.

  • Dissolve the compound poorly at low temperatures (e.g., 0-4 °C).

  • Either not dissolve impurities at all or dissolve them very well (so they remain in the mother liquor).

  • Have a boiling point below the melting point of the compound.

  • Be chemically inert towards the compound.

Table of Potential Solvents for Screening:

Solvent SystemRationale
Single Solvents
Isopropanol / EthanolThe polar nature of the amino and ester groups suggests good solubility in hot alcohols, with potentially lower solubility upon cooling.
Ethyl AcetateA medium-polarity solvent that often provides a good solubility gradient with temperature.
TolueneA less polar option, may be useful if the crude product is contaminated with non-polar impurities.
Two-Solvent Systems
Ethyl Acetate / HexanesDissolve in a minimum of hot ethyl acetate, then add hexanes dropwise until turbidity persists. Hexanes act as the anti-solvent.[8]
Dichloromethane / HexanesSimilar to the above, for compounds highly soluble in chlorinated solvents.
Methanol / WaterThe compound is likely soluble in methanol; water can be used as an anti-solvent.
4.3. Protocol for Single-Solvent Recrystallization
  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a small volume of the selected solvent (e.g., 3-5 mL) and a boiling chip. Heat the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Continue adding the solvent dropwise until the solid just dissolves completely at the boiling point. Causality Note: Using the minimum amount of solvent is crucial to maximize recovery. Excess solvent will keep more of the product dissolved upon cooling.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[8]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor. Causality Note: The solvent must be cold to avoid dissolving the purified crystals.[6]

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Method 2: Flash Column Chromatography

When recrystallization fails to remove impurities with similar solubility, flash column chromatography is the method of choice.[9] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).

5.1. Principle of Chromatography

Compounds in a mixture are adsorbed onto the stationary phase and then eluted by the mobile phase. Less polar compounds have weaker interactions with the polar silica gel and travel down the column faster, while more polar compounds are retained longer. By gradually increasing the polarity of the eluent, compounds can be selectively eluted and collected in separate fractions.[9][10]

5.2. Eluent System Selection via TLC

Thin-Layer Chromatography (TLC) is used to determine the optimal solvent system.

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a test eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualize the separated spots under UV light.

  • The ideal eluent system will show good separation between the product spot and impurity spots, with the product having an Rƒ value of approximately 0.3-0.4 .

Recommended Starting Eluent Systems:

  • Hexanes : Ethyl Acetate (Gradient from 9:1 to 1:1)

  • Dichloromethane : Methanol (Gradient from 100:0 to 95:5)

5.3. Protocol for Flash Column Chromatography

Column_Chromatography_Workflow cluster_prep Column Preparation cluster_run Sample Loading & Elution cluster_collect Fraction Collection & Analysis pack 1. Pack Column (Slurry Method with Silica Gel) equilibrate 2. Equilibrate Column with initial eluent pack->equilibrate load 3. Load Sample (dissolved in min. solvent or adsorbed on silica) equilibrate->load elute 4. Elute with Solvent Gradient (Increasing Polarity) load->elute collect 5. Collect Fractions in test tubes elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent (Rotary Evaporator) combine->evaporate

Caption: Step-by-step workflow for flash column chromatography.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the starting solvent mixture, collecting the eluate in fractions. Gradually increase the polarity of the eluent as the column runs to elute more strongly adsorbed compounds.

  • Fraction Analysis: Spot each collected fraction (or every few fractions) onto a TLC plate and develop it to identify which fractions contain the pure product.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified solid.

Purity Assessment

The purity of the final product must be validated.

  • Melting Point (MP): A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A single, sharp peak is indicative of a pure compound.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the structure and identify any proton- or fluorine-containing impurities.[9]

Troubleshooting Common Purification Issues
IssuePotential CauseRecommended Solution
Recrystallization: Oiling Out The compound's melting point is lower than the solvent's boiling point; solution is too concentrated.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a different solvent with a lower boiling point.
Recrystallization: No Crystals Form Solution is not saturated; supersaturation not achieved.Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Reduce the solvent volume by boiling some off.[6]
Recrystallization: Poor Recovery Too much solvent was used; compound has high solubility in cold solvent.Concentrate the mother liquor and attempt a second crystallization. Re-evaluate the choice of solvent.
Chromatography: Poor Separation Incorrect eluent system; column was overloaded.Re-optimize the eluent system using TLC. Use a larger column or a smaller amount of crude material.
Chromatography: Cracking of Silica Bed The column ran dry; improper packing.Ensure the silica bed is always covered with solvent. Repack the column carefully using a slurry method.
References
  • Recrystallization1. (n.d.).
  • METHYL 2-AMINO-3-(TRIFLUOROMETHYL)ISONICOTINATE | 1227561-96-7 - Sigma-Aldrich. (n.d.).
  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.).
  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (2000). Organic Process Research & Development.
  • Column Chromatography - Magritek. (n.d.).
  • PRODUCT INFORMATION - Cayman Chemical. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Synthesis of (a) methyl isonicotinate - PrepChem.com. (n.d.).
  • Methyl 2-amino-3-(trifluoromethyl)isonicotinate - Sigma-Aldrich. (n.d.).
  • Methyl 2-(Trifluoromethyl)isonicotinate - Amerigo Scientific. (n.d.).
  • Methyl 2-[3-(trifluoromethyl)anilino]nicotinate | C14H11F3N2O2 | CID 527328 - PubChem. (n.d.).
  • Silver-Mediated Trifluoromethylation of Aryldiazonium Salts: Conversion of Amino Group into Trifluoromethyl Group. (n.d.).
  • Development and Evaluation of Monolithic Columns for Protein Analysis. (2012). University of Leipzig.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017). University of Leeds.
  • Amino Acid Isomer Separation Using the Intrada Amino Acid Column from Imtakt. (n.d.).
  • Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate - SynHet. (n.d.).
  • Investigation of Impurities in Peptide Pools. (2025). MDPI.
  • Solubilities of Amino Acids in Different Mixed Solvents. (1985). Indian Journal of Chemistry.
  • An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate - Benchchem. (n.d.).
  • Tris(dimethylamino)sulfonium difluorotrimethylsilicate - Organic Syntheses Procedure. (n.d.).
  • Investigation of Impurities in Peptide Pools - MDPI. (2025). Molecules.
  • Column chromatography of amino acids with florescence detection - ResearchGate. (2025).
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - MDPI. (2022). Molecules.
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC - NIH. (2022). Molecules.
  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. (n.d.). PMC - NIH.
  • CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents. (n.d.).
  • US5118815A - Method for crystallization of amino acids - Google Patents. (n.d.).

Sources

Application Notes and Protocols for the Spectroscopic Characterization of Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 2-amino-3-(trifluoromethyl)isonicotinate (CAS Number: 1227561-96-7). As a novel compound, publicly available experimental spectra are limited. Therefore, this document presents a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Compound Profile

  • IUPAC Name: Methyl 2-amino-3-(trifluoromethyl)pyridine-4-carboxylate

  • Molecular Formula: C₈H₇F₃N₂O₂

  • Molecular Weight: 220.15 g/mol

  • Physical Form: White to Yellow Solid

  • Chemical Structure:

    G C8H7F3N2O2 C8H7F3N2O2

    Caption: Chemical structure of Methyl 2-amino-3-(trifluoromethyl)isonicotinate.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 2-amino-3-(trifluoromethyl)isonicotinate.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is predicted to provide key information about the number and chemical environment of the hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 2-amino-3-(trifluoromethyl)isonicotinate in CDCl₃

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 8.1 - 8.3Doublet (d)1HH-6The proton at the 6-position is expected to be the most deshielded aromatic proton due to the anisotropic effect of the adjacent nitrogen atom.
~ 6.7 - 6.9Doublet (d)1HH-5The proton at the 5-position will be coupled to the H-6 proton.
~ 5.0 - 5.5Broad Singlet (br s)2H-NH₂The amino protons are typically broad and their chemical shift can vary with concentration and solvent.
~ 3.9 - 4.1Singlet (s)3H-OCH₃The methyl ester protons are expected to appear as a sharp singlet in this region.

Expertise & Experience: The electron-withdrawing nature of the trifluoromethyl group and the ester group, combined with the electron-donating amino group, creates a distinct electronic environment for the aromatic protons. The predicted chemical shifts are based on the analysis of similar substituted pyridines.[1][2][3][4]

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments and provide insights into the carbon skeleton.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 2-amino-3-(trifluoromethyl)isonicotinate in CDCl₃

Predicted Chemical Shift (δ) ppmPredicted Multiplicity (due to C-F coupling)AssignmentRationale
~ 165 - 168Singlet (s)C=O (ester)The carbonyl carbon of the ester group is expected in this downfield region.[5]
~ 158 - 162Singlet (s)C-2The carbon bearing the amino group is significantly shielded.
~ 148 - 152Singlet (s)C-6The carbon adjacent to the ring nitrogen is deshielded.
~ 135 - 140Quartet (q)C-4The quaternary carbon attached to the ester group will show a small coupling to the CF₃ group.
~ 120 - 125Quartet (q, ¹JCF ≈ 270-280 Hz)-CF₃The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant.
~ 115 - 120Quartet (q)C-3The carbon attached to the trifluoromethyl group will show coupling to the fluorine atoms.
~ 110 - 115Singlet (s)C-5This aromatic carbon is expected in this region.
~ 52 - 54Singlet (s)-OCH₃The methyl carbon of the ester group is expected in this typical range.[5]

Trustworthiness: The predicted chemical shifts and multiplicities are based on established substituent effects and typical carbon-fluorine coupling constants observed in similar aromatic compounds.[6][7] The large one-bond coupling constant for the CF₃ group is a key diagnostic feature.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Predicted Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3450 - 3300Medium, DoubletN-H stretchPrimary Amine (-NH₂)
3100 - 3000MediumC-H stretchAromatic C-H
2960 - 2850MediumC-H stretchMethyl C-H (-OCH₃)
1720 - 1740StrongC=O stretchEster
1600 - 1620StrongN-H bendPrimary Amine (-NH₂)
1580 - 1450Medium to StrongC=C and C=N stretchAromatic Ring
1300 - 1100StrongC-F stretchTrifluoromethyl (-CF₃)
1250 - 1000StrongC-O stretchEster

Authoritative Grounding: The predicted absorption bands are consistent with well-established correlation tables for IR spectroscopy.[8] The presence of strong bands for the N-H, C=O, and C-F stretches will be key for confirming the presence of the amine, ester, and trifluoromethyl functional groups.

Predicted Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern of the molecule, further confirming its structure.

  • Predicted Molecular Ion (M⁺): m/z = 220.04

  • Method: Electron Ionization (EI) or Electrospray Ionization (ESI)

Predicted Fragmentation Pattern:

  • Loss of -OCH₃: [M - 31]⁺, m/z = 189

  • Loss of -COOCH₃: [M - 59]⁺, m/z = 161

  • Loss of -CF₃: [M - 69]⁺, m/z = 151

Expertise & Experience: The molecular ion peak at m/z 220 will be the most definitive evidence for the compound's identity. The predicted fragmentation pattern is based on the known stability of the pyridine ring and the typical fragmentation of esters and trifluoromethyl-containing compounds.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for Methyl 2-amino-3-(trifluoromethyl)isonicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Detailed Protocol:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of Methyl 2-amino-3-(trifluoromethyl)isonicotinate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation and Acquisition:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

    • ¹H NMR Acquisition Parameters:

      • Pulse Program: Standard single-pulse.

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64, depending on concentration.[1]

    • ¹³C NMR Acquisition Parameters:

      • Pulse Program: Standard proton-decoupled ¹³C experiment.

      • Spectral Width: 200-250 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: ≥1024, depending on concentration.[1]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the spectrum using the TMS signal at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Caption: Workflow for FT-IR data acquisition.

Detailed Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of Methyl 2-amino-3-(trifluoromethyl)isonicotinate with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

    • Transfer the powder to a pellet-forming die and press under high pressure to form a transparent pellet.

  • Instrumentation and Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record a background spectrum of air.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Caption: Workflow for Mass Spectrometry data acquisition.

Detailed Protocol (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Dissolve a small amount (e.g., <1 mg) of Methyl 2-amino-3-(trifluoromethyl)isonicotinate in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 10-100 µg/mL.

  • Instrumentation and Acquisition:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal and good ionization efficiency.

References

  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Amino-4-(trifluoromethyl)pyridine: A Technical Guide. BenchChem.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.
  • D'yakonov, V. A., et al. (2012). Electron-Rich Amino Heterocycles for Regiospecific Synthesis of Trifluoromethyl-Containing Fused Pyridines. Russian Journal of Organic Chemistry, 48(2), 261-270.
  • PMDA. (n.d.). Infrared Reference Spectra. Retrieved from [Link]

  • ResearchGate. (2022). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]

  • Usha, R., et al. (2026).
  • Wang, Z., et al. (2012). Silver-Mediated Trifluoromethylation of Aryldiazonium Salts: Conversion of Amino Group into Trifluoromethyl Group.
  • Yamaoka, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1033.

Sources

Application Note: High-Resolution MS/MS Fragmentation Profiling of Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and bioanalysis involved in the structural characterization of pyridine-based pharmacophores.

Executive Summary

Methyl 2-amino-3-(trifluoromethyl)isonicotinate (MW 220.15 Da) is a critical building block in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals. Its structural core—a pyridine ring substituted with an ester, an amine, and a trifluoromethyl group—presents a unique mass spectrometric signature driven by the interplay between the electron-withdrawing


 group and the basic amino moiety.

This guide details the Electrospray Ionization (ESI) fragmentation pathways of this compound.[1] It provides a validated protocol for its identification in reaction mixtures and biological matrices, focusing on the diagnostic loss of methanol (


) and subsequent carbonyl elimination.
Chemical Context & Properties
  • IUPAC Name: Methyl 2-amino-3-(trifluoromethyl)pyridine-4-carboxylate

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 220.0460 Da

  • Key Structural Features:

    • Protonation Site: The pyridine nitrogen (

      
      ) and the exocyclic amine (
      
      
      
      ) compete for protonation. Under acidic LC-MS conditions, the ring nitrogen is the preferred site of charge localization due to resonance stabilization, though the
      
      
      group reduces basicity.
    • Lability: The methyl ester at position 4 is the primary site of fragmentation (neutral loss).

Experimental Protocol
3.1 Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Matrix: For biological assays (plasma/microsomes), perform protein precipitation with ice-cold acetonitrile (1:3 v/v) prior to injection.

3.2 LC-MS/MS Conditions

This protocol is optimized for Positive Ion Mode (ESI+) .

ParameterSettingRationale
Ionization Source ESI Positive (+)Basic nitrogens facilitate facile protonation (

).
Capillary Voltage 3.5 kVStandard for small molecule stability.
Cone Voltage 30 VPrevents in-source fragmentation of the labile ester.
Collision Energy (CE) Ramp 15–35 eVLow CE (15 eV) reveals the acylium ion; High CE (35 eV) exposes the pyridine core.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B AcetonitrilePromotes desolvation.
Column C18 Reverse Phase (2.1 x 50mm, 1.7µm)Retains polar pyridine derivatives.
Fragmentation Analysis & Mechanism

The MS/MS spectrum of Methyl 2-amino-3-(trifluoromethyl)isonicotinate is dominated by sequential neutral losses. The fragmentation logic follows the "Even-Electron Rule" typical of ESI, where the precursor ion


 (even electron) fragments into cation products (even electron) by losing neutral molecules.
4.1 Precursor Ion Characterization
  • Observed Ion:

    
     221.05 (
    
    
    
    )
  • Isotope Pattern: A distinct M+1 peak is observed due to Carbon-13. No M+2 is significant (unlike Cl/Br containing compounds).

4.2 Primary Fragmentation Pathway (The Ester Cleavage)

The most abundant fragment arises from the instability of the methyl ester.

  • Transition:

    
     221 
    
    
    
    
    
    189
  • Loss: 32 Da (Methanol,

    
    )
    
  • Mechanism: Proton transfer from the protonated ester carbonyl to the methoxy oxygen facilitates the elimination of neutral methanol. This generates a stable acylium ion (

    
    ) at position 4.
    
4.3 Secondary Fragmentation (Decarbonylation)

Following the formation of the acylium ion, the molecule undergoes decarbonylation.

  • Transition:

    
     189 
    
    
    
    
    
    161
  • Loss: 28 Da (Carbon Monoxide,

    
    )
    
  • Product: The resulting ion (

    
     161) represents the protonated 2-amino-3-(trifluoromethyl)pyridine  core. This is a diagnostic fragment for the scaffold.
    
4.4 Tertiary Fragmentation (Ring Degradation)

At higher collision energies (>30 eV), the pyridine core fragments.

  • Transition:

    
     161 
    
    
    
    
    
    141
  • Loss: 20 Da (Hydrogen Fluoride,

    
    )
    
  • Mechanism: Interaction between the

    
     group and the adjacent 
    
    
    
    or ring protons leads to HF elimination, a hallmark of ortho-substituted trifluoromethyl aromatics.
  • Alternative Path: Loss of HCN (27 Da) from the pyridine ring (common in pyridines) may produce a minor ion at

    
     134.
    
Visualization: Fragmentation Pathway[2]

The following diagram illustrates the step-by-step dissociation mechanism.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 221.05 (Protonated Methyl Ester) Fragment1 Acylium Ion m/z 189.02 (Loss of Methanol) Parent->Fragment1 Neutral Loss: CH3OH (-32 Da) Collision Energy: 15-20 eV Fragment2 Pyridine Core Ion m/z 161.03 (2-amino-3-CF3-pyridine) Fragment1->Fragment2 Neutral Loss: CO (-28 Da) Collision Energy: 20-25 eV Fragment3 Defluorinated Ion m/z 141.02 (Loss of HF) Fragment2->Fragment3 Neutral Loss: HF (-20 Da) Collision Energy: >30 eV Fragment4 Ring Fragment m/z 134.02 (Loss of HCN) Fragment2->Fragment4 Neutral Loss: HCN (-27 Da) Minor Pathway

Figure 1: Proposed ESI-MS/MS fragmentation pathway for Methyl 2-amino-3-(trifluoromethyl)isonicotinate.

Summary of Diagnostic Ions
m/z (Exp)Ion IdentityFormula (Ion)Neutral LossDiagnostic Utility
221.05 Precursor


-Parent confirmation.
189.02 Acylium Cation


(32)
Confirms methyl ester presence.[2]
161.03 Core Pyridine


(28)
Confirms the pyridine scaffold.
141.02 Defluorinated Core


(20)
Indicates

proximity to H.
Method Validation & Quality Assurance

To ensure data integrity during drug development workflows:

  • System Suitability: Inject a standard of Methyl Isonicotinate (non-fluorinated analog) before the run. It should fragment similarly (Loss of MeOH

    
     Loss of CO) but shifted by the mass of the 
    
    
    
    vs H difference.
  • Carryover Check: Due to the lipophilic

    
     group, this compound may stick to C18 columns. Run a blank (Acetonitrile) injection after high-concentration samples.
    
  • Mass Accuracy: Calibrate the Q-TOF/Orbitrap using a lock-mass (e.g., Leucine Enkephalin) to ensure mass error < 5 ppm, essential for distinguishing the

    
     fragments from isobaric interferences.
    
References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

  • Holčapek, M., et al. (2010). "Fragmentation behavior of pyridine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[2] (Detailed mechanisms for ESI-MS/MS of nitrogen heterocycles).

  • NIST Chemistry WebBook. "Mass spectrum of Methyl isonicotinate." (Used for analog comparison of the ester functionality).

Sources

The Strategic Utility of Methyl 2-amino-3-(trifluoromethyl)isonicotinate in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Trifluoromethylpyridyl Scaffold as a Privileged Motif in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry.[1][2] The trifluoromethyl (-CF3) group, in particular, imparts a unique combination of properties that can significantly enhance the therapeutic potential of a drug candidate. When appended to a pyridine ring, a common heterocycle in pharmaceuticals, the resulting trifluoromethylpyridine moiety offers a powerful tool for optimizing pharmacokinetic and pharmacodynamic profiles.[3][4][5]

Methyl 2-amino-3-(trifluoromethyl)isonicotinate stands as a key building block for accessing this privileged scaffold. Its trifunctional nature—a nucleophilic amino group, an ester handle for further derivatization, and the electron-withdrawing trifluoromethyl group on a pyridine core—provides a versatile platform for the synthesis of a diverse array of complex molecules. The presence of the -CF3 group can enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate the pKa of the pyridine nitrogen, which can influence receptor binding and solubility.[1][2][3][6]

This technical guide provides an in-depth exploration of the applications of Methyl 2-amino-3-(trifluoromethyl)isonicotinate in medicinal chemistry. It is designed to equip researchers, scientists, and drug development professionals with both the conceptual framework and practical protocols to effectively utilize this valuable synthetic intermediate.

Core Physicochemical and Structural Properties

A thorough understanding of the inherent properties of Methyl 2-amino-3-(trifluoromethyl)isonicotinate is fundamental to its strategic deployment in a synthetic campaign.

PropertyValue/DescriptionSignificance in Drug Discovery
Molecular Formula C8H7F3N2O2Provides the elemental composition.
Molecular Weight 220.15 g/mol Relevant for reaction stoichiometry and analytical characterization.
Appearance White to yellow solidBasic physical state for handling and storage.
Key Functional Groups Primary amine (-NH2), Methyl ester (-COOCH3), Trifluoromethyl (-CF3), Pyridine ringMultiple points for chemical modification and diversification.
Reactivity Profile The amino group is a potent nucleophile. The ester can be hydrolyzed or converted to an amide. The pyridine ring can undergo various transformations.Enables a wide range of synthetic strategies.

Strategic Applications in Medicinal Chemistry: Accessing Novel Chemical Space

The strategic placement of the functional groups on the pyridine ring of Methyl 2-amino-3-(trifluoromethyl)isonicotinate allows for its elaboration into a variety of more complex heterocyclic systems. These scaffolds are frequently found in molecules targeting a range of therapeutic areas, including oncology, inflammation, and autoimmune diseases.[7][8][9]

Application I: Synthesis of Pyrazolo[4,3-c]pyridine Derivatives as Kinase Inhibitors

The pyrazolo[4,3-c]pyridine core is a well-established scaffold in the design of kinase inhibitors. The amino group of Methyl 2-amino-3-(trifluoromethyl)isonicotinate can be diazotized and subsequently cyclized to form this fused heterocyclic system.

Protocol 1: Synthesis of a Generic Pyrazolo[4,3-c]pyridine Core

This protocol outlines a representative, two-step procedure for the construction of a pyrazolo[4,3-c]pyridine scaffold from Methyl 2-amino-3-(trifluoromethyl)isonicotinate. Note: This is a generalized protocol and may require optimization for specific substrates.

Step 1: Diazotization of the Amino Group

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve Methyl 2-amino-3-(trifluoromethyl)isonicotinate (1.0 eq) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid) at 0-5 °C.

  • Diazotizing Agent Preparation: In a separate beaker, dissolve sodium nitrite (NaNO2, 1.1 eq) in a minimal amount of cold water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the stirred solution of the starting material, maintaining the temperature below 5 °C.

  • Monitoring: Monitor the reaction by testing for the presence of nitrous acid using starch-iodide paper. The reaction is complete when a positive test is maintained for 15-20 minutes.

Step 2: Intramolecular Cyclization

  • Cyclization Conditions: After complete diazotization, the reaction mixture is typically heated to facilitate the intramolecular cyclization. The optimal temperature will vary depending on the specific substrate but is often in the range of 60-80 °C.

  • Reaction Monitoring: The progress of the cyclization can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature is crucial for preventing unwanted side reactions.

  • Acidic Medium: The diazotization reaction requires an acidic environment to generate the active diazotizing agent, nitrous acid (HONO), from sodium nitrite.

  • Heating for Cyclization: The intramolecular cyclization is an endergonic process that requires thermal energy to overcome the activation barrier.

G start Methyl 2-amino-3-(trifluoromethyl)isonicotinate step1 Diazotization (NaNO2, Acid, 0-5 °C) start->step1 intermediate In situ Diazonium Salt step1->intermediate step2 Intramolecular Cyclization (Heat) intermediate->step2 product Pyrazolo[4,3-c]pyridine Derivative step2->product

Caption: Workflow for Pyrazolo[4,3-c]pyridine Synthesis.

Application II: Amide Coupling for the Synthesis of Novel Modulators of Biological Targets

The methyl ester of Methyl 2-amino-3-(trifluoromethyl)isonicotinate provides a convenient handle for amide bond formation. This allows for the introduction of a wide variety of side chains, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

Protocol 2: General Procedure for Amide Coupling

This protocol describes a typical amide coupling reaction using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Note: This is a generalized protocol and may require optimization.

Step 1: Saponification of the Methyl Ester (Optional but Recommended)

  • Reaction Setup: Dissolve Methyl 2-amino-3-(trifluoromethyl)isonicotinate (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol or THF) and water.

  • Hydrolysis: Add a base such as lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Dry the organic layer and concentrate to yield the corresponding carboxylic acid.

Step 2: Amide Coupling

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid from Step 1 (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq), to the reaction mixture.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude amide can be purified by column chromatography or recrystallization.

Rationale for Procedural Steps:

  • Saponification: While direct amidation of the methyl ester is possible, converting it to the carboxylic acid first often leads to cleaner reactions and higher yields with a broader range of amines.

  • Inert Atmosphere: Coupling reagents can be sensitive to moisture, so an inert atmosphere helps to ensure their efficacy.

  • Use of a Coupling Agent: Reagents like HATU activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

  • Non-nucleophilic Base: DIPEA is used to neutralize the hexafluorophosphate salt formed during the reaction and to scavenge any acid generated, without competing with the primary amine as a nucleophile.

G start Methyl 2-amino-3-(trifluoromethyl)isonicotinate step1 Saponification (LiOH, MeOH/H2O) start->step1 intermediate 2-amino-3-(trifluoromethyl)isonicotinic acid step1->intermediate step2 Amide Coupling (Amine, HATU, DIPEA, DMF) intermediate->step2 product N-Substituted Amide Derivative step2->product

Caption: Workflow for Amide Synthesis.

Conclusion: A Versatile Building Block for Next-Generation Therapeutics

Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of functional groups on a trifluoromethyl-substituted pyridine scaffold provides access to a wide range of novel and synthetically tractable chemical space. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of next-generation therapeutics. By leveraging the unique properties of this intermediate, drug discovery programs can accelerate the identification and optimization of new drug candidates with improved efficacy and safety profiles.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 23). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • Research Outreach. (2023, November 8).
  • PMC. (2014, July 31). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach.
  • Encyclopedia MDPI.
  • SynHet. Methyl 2-amino-3-chloro-5-(trifluoromethyl)
  • IM Therapeutics. (2021, April 23). A new small molecule drug discovery and development platform for HLA-associated autoimmune diseases. European Pharmaceutical Review.
  • PrepChem.com. Synthesis of (a)
  • Sigma-Aldrich. METHYL 2-AMINO-3-(TRIFLUOROMETHYL)
  • MDPI. (2024, February 15).
  • PMC.
  • MDPI. (2025, July 18).
  • Apollo Scientific. (2026, January 19).
  • Queen Mary University of London. (2024, June 17).
  • MPG.PuRe.
  • Data.gov. (2025, September 5). Compound 527328: Methyl 2-[3-(trifluoromethyl)
  • Arabian Journal of Chemistry.
  • MDPI. (2025, July 18).
  • PMC.
  • Google Patents.
  • Frontiers. (2022, November 27).
  • International Journal of Chemical Studies. (2024, September 11).

Sources

The Strategic Deployment of Methyl 2-amino-3-(trifluoromethyl)isonicotinate in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties into heterocyclic scaffolds has emerged as a cornerstone for the development of novel therapeutics. The trifluoromethyl group (-CF3), in particular, is a powerful modulator of physicochemical and pharmacological properties, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] When appended to a pyridine ring, a ubiquitous heterocycle in pharmaceuticals, the resulting trifluoromethylpyridine core becomes a "privileged scaffold" for targeting a diverse array of biological targets.[1] This guide focuses on a particularly valuable building block derived from this scaffold: Methyl 2-amino-3-(trifluoromethyl)isonicotinate . Its unique arrangement of a nucleophilic amino group, an electrophilic ester, and a bioisosteric trifluoromethyl group on a pyridine core makes it a versatile precursor for the synthesis of a new generation of APIs, particularly in the realm of kinase inhibitors.[3]

This technical guide provides an in-depth exploration of the synthetic utility of Methyl 2-amino-3-(trifluoromethyl)isonicotinate, offering detailed application notes and validated protocols for its key transformations. The content herein is designed to empower researchers, scientists, and drug development professionals to effectively leverage this building block in their API synthesis campaigns.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its successful application in synthesis. The properties of Methyl 2-amino-3-(trifluoromethyl)isonicotinate are summarized below.

PropertyValueReference
IUPAC Name Methyl 2-amino-3-(trifluoromethyl)pyridine-4-carboxylate
CAS Number 1227561-96-7[4]
Molecular Formula C₈H₇F₃N₂O₂[4]
Molecular Weight 220.15 g/mol [4]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate.

Application Notes: Strategic Transformations for API Synthesis

Methyl 2-amino-3-(trifluoromethyl)isonicotinate offers three primary points of diversification: the 2-amino group, the 4-methyl ester, and the pyridine ring itself. The strategic manipulation of these functional groups allows for the construction of a wide array of complex molecular architectures.

The Versatile Amino Group: Gateway to Amides, Ureas, and Beyond

The 2-amino group is a key nucleophilic handle for a variety of essential bond-forming reactions in medicinal chemistry.

  • Amide Bond Formation: Acylation of the 2-amino group is a fundamental transformation for the synthesis of numerous kinase inhibitors. The electron-withdrawing effect of the trifluoromethyl group and the pyridine ring can reduce the nucleophilicity of the amino group, sometimes necessitating more robust coupling conditions.

  • Urea and Thiourea Synthesis: The reaction of the amino group with isocyanates or isothiocyanates provides a direct route to urea and thiourea derivatives. This linkage is a common pharmacophore in many kinase inhibitors, including the multi-kinase inhibitor Sorafenib.[5]

The Ester Moiety: A Handle for Carboxamide and Carboxylic Acid Derivatives

The methyl ester at the 4-position can be readily transformed to introduce further diversity.

  • Hydrolysis to Carboxylic Acid: Saponification of the methyl ester yields the corresponding isonicotinic acid. This carboxylic acid can then be coupled with a diverse range of amines to form carboxamides, a prevalent functional group in many APIs.

  • Direct Aminolysis: While less common, direct reaction of the ester with certain amines under forcing conditions can also yield the corresponding amide.

The Pyridine Core: Opportunities for C-H Functionalization and Cross-Coupling

While the existing functional groups are the primary handles for derivatization, the pyridine ring itself can participate in further reactions, although these are often more complex.

  • Halogenation: Selective halogenation of the pyridine ring, if achievable, would introduce a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.

  • C-H Activation: Emerging methodologies in C-H activation could potentially allow for the direct introduction of new substituents onto the pyridine ring, offering novel avenues for structural diversification.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of Methyl 2-amino-3-(trifluoromethyl)isonicotinate.

Protocol 1: Saponification of the Methyl Ester to 2-Amino-3-(trifluoromethyl)isonicotinic Acid

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.

G cluster_0 Workflow: Ester Hydrolysis A Methyl 2-amino-3-(trifluoromethyl)isonicotinate B Dissolve in THF/Water A->B Step 1 C Add LiOH B->C Step 2 D Stir at Room Temperature C->D Step 3 E Acidify with HCl D->E Step 4 F Extract with Ethyl Acetate E->F Step 5 G Dry, Filter, and Concentrate F->G Step 6 H 2-Amino-3-(trifluoromethyl)isonicotinic Acid G->H Step 7

Caption: Workflow for the hydrolysis of the methyl ester.

Materials:

  • Methyl 2-amino-3-(trifluoromethyl)isonicotinate (1.0 eq)

  • Lithium hydroxide (LiOH) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add Methyl 2-amino-3-(trifluoromethyl)isonicotinate.

  • Dissolve the starting material in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide to the solution and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, carefully acidify the reaction mixture to pH ~3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-amino-3-(trifluoromethyl)isonicotinic acid as a solid. The product can be further purified by recrystallization if necessary.

Causality and Insights: The use of lithium hydroxide is a standard and effective method for the saponification of methyl esters. The biphasic solvent system of THF and water ensures the solubility of both the organic substrate and the inorganic base. Acidification is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid, which is then extracted into an organic solvent.

Protocol 2: Amide Bond Formation via Acyl Chloride

This protocol details the conversion of the synthesized 2-amino-3-(trifluoromethyl)isonicotinic acid into an amide, a common structural motif in kinase inhibitors.

G cluster_0 Workflow: Amide Coupling A 2-Amino-3-(trifluoromethyl)isonicotinic Acid B Suspend in Dichloromethane A->B Step 1a C Add Oxalyl Chloride and cat. DMF B->C Step 1b D Stir at Room Temperature C->D Step 1c E Concentrate in vacuo D->E Step 1d F Dissolve Acyl Chloride in Dichloromethane E->F Step 2a G Add Amine and Triethylamine F->G Step 2b H Stir at Room Temperature G->H Step 2c I Aqueous Workup H->I Step 2d J Purify by Chromatography I->J Step 2e K N-Substituted 2-amino-3-(trifluoromethyl)isonicotinamide J->K Step 2f

Caption: Workflow for amide bond formation.

Materials:

  • 2-Amino-3-(trifluoromethyl)isonicotinic acid (1.0 eq)

  • Oxalyl chloride (1.2 eq)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Anhydrous dichloromethane (DCM)

  • Amine (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-3-(trifluoromethyl)isonicotinic acid in anhydrous DCM.

  • Add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Dissolve the resulting crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 2-amino-3-(trifluoromethyl)isonicotinamide.

Causality and Insights: The conversion of the carboxylic acid to an acyl chloride is a common activation strategy for amide bond formation. Oxalyl chloride is a mild and effective reagent for this transformation, with the reaction being catalyzed by DMF. Triethylamine is used as a base to neutralize the HCl generated during the acylation of the amine. This two-step, one-pot procedure is a robust method for synthesizing a wide range of amides.

Protocol 3: Urea Formation with an Isocyanate

This protocol outlines the synthesis of a urea derivative, a key structural element in many kinase inhibitors like Sorafenib, by reacting the amino group with an isocyanate.

G cluster_0 Workflow: Urea Synthesis A Methyl 2-amino-3-(trifluoromethyl)isonicotinate B Dissolve in Anhydrous THF A->B Step 1 C Add Isocyanate B->C Step 2 D Stir at Room Temperature C->D Step 3 E Monitor by TLC/LC-MS D->E Step 4 F Concentrate in vacuo E->F Step 5 G Purify by Recrystallization or Chromatography F->G Step 6 H N-(4-((methoxycarbonyl)-3-(trifluoromethyl)pyridin-2-yl))-N'-arylurea G->H Step 7

Caption: Workflow for urea synthesis.

Materials:

  • Methyl 2-amino-3-(trifluoromethyl)isonicotinate (1.0 eq)

  • Aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.05 eq)

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve Methyl 2-amino-3-(trifluoromethyl)isonicotinate in anhydrous THF or DCM.

  • Add the aryl isocyanate to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is often rapid, and the product may precipitate out of the solution.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, if a precipitate has formed, collect the solid by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield the desired urea derivative.

Causality and Insights: The reaction between an amine and an isocyanate is a highly efficient and atom-economical method for forming ureas.[6] The reaction typically proceeds without the need for a catalyst or external base and often provides high yields of the desired product. The choice of solvent is important to ensure the solubility of the starting materials.

Conclusion: A Versatile Building Block for Accelerated Drug Discovery

Methyl 2-amino-3-(trifluoromethyl)isonicotinate stands as a testament to the power of strategic molecular design in modern medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The protocols outlined in this guide offer a starting point for researchers to explore the rich chemistry of this building block and to accelerate their drug discovery programs. By understanding the inherent reactivity and applying the appropriate synthetic methodologies, scientists can unlock the full potential of Methyl 2-amino-3-(trifluoromethyl)isonicotinate in the quest for novel and effective APIs.

References

  • Jiao, Y., Huang, F., Xu, P., Zhang, Y., Yang, S., Zhang, D., Lu, T., & Tang, W. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Medicinal Chemistry, 12(4), 328–337. [Link]

  • Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 116–126. [Link]

  • Reddy, K. R., & Suman, D. (2013). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research, 5(5), 2201-2206. [Link]

  • Ishihara Sangyo Kaisha, Ltd. (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • CAS. (n.d.). CAS Patents. Retrieved February 19, 2026, from [Link]

  • Warner-Lambert Company. (1999). Crystalline [R- (R,R)]-2-(4-Dfluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)- 3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid hemi calcium salt (atorvastatin). U.S.
  • Ardea Biosciences Inc. (2019). Compounds and compositions and methods of use. U.S. Patent 10,183,012. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved February 19, 2026, from [Link]

  • Yang, B., Yang, Z.-D., Ma, K.-Z., Guo, W.-L., Zhang, T.-H., & Zhao, T.-K. (2013). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 56(24), 9943–9957. [Link]

  • Pires, M. M., & de Oliveira, R. B. (2011). Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][3] diazepinols. Arkivoc, 2011(7), 218-231. [Link]

  • Tlili, A., & Monnier, F. (2017). Synthesis of various urea derivatives, molecules of interest and scale-up. Beilstein Journal of Organic Chemistry, 13, 1376–1384. [Link]

  • Kaur, M., & Singh, M. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • Ishihara Sangyo Kaisha, Ltd. (1987). Amino-trifluoromethylpyridine compound and process for preparing the same.
  • Kumar, R., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5), 1600390. [Link]

  • Zhang, J., et al. (2010). TALL-1 and TALL-1 receptor protein homologues. U.S. Patent 7,825,089. [Link]

  • Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1837. [Link]

  • CAS. (2023). CA Database Summary Sheet (DBSS). [Link]

  • Ibrar, A., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(15), 4539. [Link]

  • Kaur, M., & Singh, M. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • Schering Aktiengesellschaft. (2006). Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. U.S.
  • American Cyanamid Company. (1975). Process for producing 2-amino-nicotinonitrile intermediates. U.S.
  • Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1837. [Link]

  • Wang, X., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 316-325. [Link]

  • Hu, J., et al. (2016). Isocyanide-Based Multicomponent Reactions: A Concise Approach to 2-Amino-3-perfluoroalkylfurans Using Methyl Perfluoroalk-2-ynoates as Fluorinated Building Blocks. European Journal of Organic Chemistry, 2016(24), 4145-4151. [Link]

  • Desai, K. R., et al. (2010). Synthesis of 2-[(3′-trifluoromethylphenyl)-amino]-3-[n 4-{N 1-(7′-substituted aryl) benzothiazolyl} sulfanilamido] carbonyl pyridines as antimicrobial agents. E-Journal of Chemistry, 7(4), 1331-1338. [Link]

  • Li, Y., et al. (2018). Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. Molecules, 23(3), 597. [Link]

  • Wang, F., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. iScience, 24(8), 102879. [Link]

  • The Regents of the University of California. (2016). Methods and compositions for making an amino acid triisocyanate. U.S.
  • Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-phenylpropanoate. Organic Syntheses, 78, 220. [Link]

  • National Institute for Occupational Safety and Health. (1998). Development of a new approach for total isocyanate determination using the reagent 9-anthracenylmethyl 1-piperazinecarboxylate. [Link]

  • Science.gov. (n.d.). methyl isocyanate inhalation: Topics by Science.gov. Retrieved February 19, 2026, from [Link]

  • Carpino, L. A., & El-Faham, A. (1999). Amide bond formation by using amino acid fluorides. Tetrahedron, 55(22), 6813-6830. [Link]

  • Al-Ostath, A., et al. (2022). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibit. Molecules, 27(22), 7793. [Link]

  • Organic Chemistry Portal. (n.d.). Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Protection and Deprotection of α-Amino Group. Retrieved February 19, 2026, from [Link]

  • Kiseleva, E., et al. (2025). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Chemistry, 7(4), 100. [Link]

  • Singh, R. B., & Singh, P. K. (2012). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical Sciences and Research, 3(8), 2736-2739. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

Sources

Application Notes and Protocols: The Strategic Role of Methyl 2-amino-3-(trifluoromethyl)isonicotinate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Fluorinated Pyridine Building Block

In the landscape of modern agrochemical research and development, the strategic incorporation of fluorine atoms into molecular scaffolds has proven to be a highly effective strategy for enhancing the efficacy and stability of active ingredients. The trifluoromethyl (-CF3) group, in particular, imparts a unique combination of properties, including increased lipophilicity, metabolic stability, and binding affinity to target enzymes.[1][2][3] When coupled with a pyridine ring system, a common toxophore in numerous pesticides, the resulting building blocks are of significant interest to synthetic chemists in the agrochemical industry.[2][3]

Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a prime example of such a high-value intermediate. Its trifluoromethylated aminopyridine core makes it a versatile starting material for the synthesis of a range of potent herbicides and fungicides. The presence of three distinct functional groups—the amino group, the methyl ester, and the pyridine nitrogen—provides multiple handles for synthetic modification, allowing for the creation of diverse molecular architectures and the fine-tuning of biological activity.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of Methyl 2-amino-3-(trifluoromethyl)isonicotinate in the synthesis of next-generation agrochemicals. The following sections will delve into specific synthetic applications, complete with detailed, field-proven protocols and an exploration of the underlying chemical principles.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material's properties and safe handling procedures is paramount before commencing any synthetic work.

PropertyValueReference
CAS Number 1227561-96-7
Molecular Formula C8H7F3N2O2[4]
Molecular Weight 220.15 g/mol
Physical Form White to Yellow Solid
Purity Typically >95%

Safety Precautions:

Methyl 2-amino-3-(trifluoromethyl)isonicotinate should be handled in a well-ventilated area, preferably a chemical fume hood.[5][6][7] Standard personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[6][8] Avoid inhalation of dust and contact with skin and eyes.[5][6][9] In case of accidental exposure, follow the first-aid measures outlined in the material safety data sheet (MSDS).[7][9] Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[6][8]

Application in Herbicide Synthesis: Targeting Acetolactate Synthase (ALS) Inhibitors

One of the most significant applications of trifluoromethyl-substituted pyridines is in the development of herbicides that inhibit the acetolactate synthase (ALS) enzyme.[1] ALS is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids in plants, and its inhibition leads to plant death.[10] The following protocol details a representative synthesis of a hypothetical, yet plausible, sulfonylurea herbicide derived from Methyl 2-amino-3-(trifluoromethyl)isonicotinate.

Protocol 1: Synthesis of a Novel Pyridylsulfonylurea Herbicide

Objective: To synthesize a potential ALS-inhibiting herbicide via a multi-step sequence starting from Methyl 2-amino-3-(trifluoromethyl)isonicotinate.

Workflow Diagram:

G A Methyl 2-amino-3-(trifluoromethyl)isonicotinate B Step 1: Sulfonamide Formation (2-chlorosulfonyl-4,6-dimethoxypyrimidine, Pyridine) A->B Reaction C Intermediate A: Methyl 2-(N-(4,6-dimethoxypyrimidin-2-yl)sulfamoyl)amino-3-(trifluoromethyl)isonicotinate B->C Product D Step 2: Saponification (LiOH, THF/H2O) C->D Reaction E Intermediate B: 2-(N-(4,6-dimethoxypyrimidin-2-yl)sulfamoyl)amino-3-(trifluoromethyl)isonicotinic acid D->E Product F Step 3: Amide Coupling (Propylamine, HATU, DIPEA) E->F Reaction G Final Product: N-propyl-2-(N-(4,6-dimethoxypyrimidin-2-yl)sulfamoyl)amino-3-(trifluoromethyl)isonicotinamide F->G Product

Caption: Synthetic workflow for a novel pyridylsulfonylurea herbicide.

Materials:

  • Methyl 2-amino-3-(trifluoromethyl)isonicotinate

  • 2-Chlorosulfonyl-4,6-dimethoxypyrimidine

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Propylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF, anhydrous)

  • Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Sulfonamide Formation

  • To a solution of Methyl 2-amino-3-(trifluoromethyl)isonicotinate (1.0 eq) in anhydrous DCM, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-chlorosulfonyl-4,6-dimethoxypyrimidine (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate A .

Step 2: Saponification

  • Dissolve Intermediate A (1.0 eq) in a mixture of THF and water (3:1).

  • Add LiOH (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield Intermediate B . This intermediate is often used in the next step without further purification.

Step 3: Amide Coupling

  • Dissolve Intermediate B (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture for 15 minutes at room temperature.

  • Add propylamine (1.1 eq) and continue stirring for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO3 solution and brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the Final Product .

Application in Fungicide Synthesis: Crafting Novel Pyridine-Based Fungicides

The trifluoromethyl-aminopyridine scaffold is also a key component in a number of fungicides.[11][12] These compounds often function by disrupting fungal respiration or other vital cellular processes. The following protocol outlines the synthesis of a hypothetical fungicide through modification of the ester and amino functionalities of the starting material.

Protocol 2: Synthesis of a Phenylamide Fungicide Derivative

Objective: To synthesize a potential fungicide by converting the ester group of Methyl 2-amino-3-(trifluoromethyl)isonicotinate to an amide and subsequently acylating the amino group.

Workflow Diagram:

G A Methyl 2-amino-3-(trifluoromethyl)isonicotinate B Step 1: Amidation (2,6-dichloroaniline, n-BuLi) A->B Reaction C Intermediate C: N-(2,6-dichlorophenyl)-2-amino-3-(trifluoromethyl)isonicotinamide B->C Product D Step 2: Acylation (Cyclopropanecarbonyl chloride, Pyridine) C->D Reaction E Final Product: N-(2,6-dichlorophenyl)-2-(cyclopropanecarboxamido)-3-(trifluoromethyl)isonicotinamide D->E Product

Caption: Synthetic pathway for a novel phenylamide fungicide.

Materials:

  • Methyl 2-amino-3-(trifluoromethyl)isonicotinate

  • 2,6-dichloroaniline

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF, anhydrous)

  • Cyclopropanecarbonyl chloride

  • Pyridine (anhydrous)

  • Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Amidation

  • In a flame-dried flask under an inert atmosphere, dissolve 2,6-dichloroaniline (1.1 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi (1.1 eq) and stir for 30 minutes at -78 °C.

  • Add a solution of Methyl 2-amino-3-(trifluoromethyl)isonicotinate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated NH4Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate under reduced pressure and purify by column chromatography to yield Intermediate C .

Step 2: Acylation

  • Dissolve Intermediate C (1.0 eq) in anhydrous THF and add pyridine (1.5 eq).

  • Cool the mixture to 0 °C.

  • Slowly add cyclopropanecarbonyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the Final Product .

Conclusion

Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a strategically important building block for the synthesis of novel agrochemicals. Its trifluoromethyl group and versatile functional handles allow for the creation of a wide array of potential herbicides and fungicides. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of new active ingredients. Further optimization of reaction conditions and exploration of different derivatizations will undoubtedly lead to the discovery of next-generation crop protection agents.

References

  • 3M. (2025, September 2). Safety Data Sheet.
  • Royal Society of Chemistry. (2017). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7.
  • Greenbook.net. Material Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.
  • Sigma-Aldrich. METHYL 2-AMINO-3-(TRIFLUOROMETHYL)ISONICOTINATE | 1227561-96-7.
  • Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET.
  • Benchchem. Application Notes and Protocols: The Role of Trifluoromethylphenyl Compounds in Modern Agrochemicals.
  • SynHet. Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate.
  • Google Patents. US20070259787A1 - Insecticide Compositions.
  • Tsikolia, M., et al. Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides.
  • Sigma-Aldrich. Methyl 2-amino-3-(trifluoromethyl)isonicotinate.
  • O'Reilly, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
  • Google Patents. (2023, December 28). WO2023247358A1 - Herbicidal compounds.
  • PubChem. Methyl 2-amino-6-(trifluoromethyl)nicotinate.
  • da Silva, J. F. M., et al. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Kato, S., et al. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC.
  • O'Donovan, R. DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE.
  • Google Patents. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
  • Allen, T. (2017, June 23). Navigating Fungicide Active Ingredients.
  • European Patent Office. (2020, August 19). PESTICIDALLY ACTIVE AZOLE-AMIDE COMPOUNDS - EP 3696175 A1.
  • Utah State University. AMINO ACID INHIBITION HERBICIDES.
  • O'Reilly, A., et al. (2021, May 20). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed.
  • Hatamoto, M., et al. (2021, May 20). Aminopyrifen, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi. PMC.
  • Justia Patents. (2023, September 21). an insecticidal composition for pest control comprising of diacylhydrazines.
  • AgroLatam. (2025, December 10). New Herbicide and Fungicide Names Signal Breakthroughs in Crop Protection.
  • Potemkin, V. A., et al. (2023, January 3). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI.
  • Leroy, J. (2008, June 26). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews.

Sources

Application Note: A Hierarchical Screening Strategy for Determining the Biological Activity of Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document outlines a comprehensive, multi-tiered strategy for the biological activity screening of Methyl 2-amino-3-(trifluoromethyl)isonicotinate. The structural features of this compound, specifically the trifluoromethyl (CF3) group and the nicotinic acid core, suggest a strong potential for anticancer activity. The incorporation of a -CF3 group is a common strategy in drug design to enhance pharmacological properties like metabolic stability and binding affinity.[1][2] Furthermore, molecules containing trifluoromethyl groups and related nicotinic acid derivatives have demonstrated significant cytotoxic, anti-angiogenic, and kinase-inhibitory effects in various studies.[3][4][5] This guide provides a hypothesis-driven framework for researchers, starting with broad cytotoxicity screening and progressing to more specific assays to elucidate the mechanism of action and potential molecular targets.

Introduction and Rationale

Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a heterocyclic compound whose biological activity is not yet widely characterized. However, a structural assessment provides a compelling rationale for its investigation as a potential therapeutic agent, particularly in oncology.

  • The Trifluoromethyl Moiety: The -CF3 group is a key pharmacophore in modern drug discovery. Its strong electron-withdrawing nature and lipophilicity can significantly alter a molecule's pKa, conformation, and metabolic stability, often leading to enhanced biological activity.[2] Numerous FDA-approved drugs, including the kinase inhibitor Sorafenib, feature this group.[1] Studies on other trifluoromethyl-containing heterocycles have reported potent anticancer activities.[3][6]

  • The Nicotinic Acid Scaffold: Nicotinic acid (a pyridinecarboxylic acid) and its derivatives are known to exhibit a wide range of biological activities, including antioxidant and anticancer properties.[4] Notably, some derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[4]

Based on this structural rationale, we hypothesize that Methyl 2-amino-3-(trifluoromethyl)isonicotinate may exhibit anticancer properties. This application note details a three-tiered screening cascade designed to test this hypothesis, moving from broad phenotypic effects to specific mechanistic insights.

G cluster_0 Screening Cascade cluster_1 Assays Tier1 Tier 1: Primary Screening Broad Cytotoxicity Tier2 Tier 2: Secondary Screening Mechanism of Action Tier1->Tier2 If Active Assay1 Cell Viability (MTT/XTT) IC50 Determination Tier1->Assay1 Tier3 Tier 3: Tertiary Screening Target Identification Tier2->Tier3 If Apoptotic Assay2 Apoptosis Assays (Caspase-Glo, Annexin V) Tier2->Assay2 Assay3 Kinase Inhibition Anti-Angiogenesis Tier3->Assay3

Figure 1: Proposed hierarchical workflow for screening Methyl 2-amino-3-(trifluoromethyl)isonicotinate.

Tier 1: Primary Screening - Broad Cytotoxicity Assessment

The primary objective is to determine if the compound exhibits cytotoxic or anti-proliferative effects against cancer cells and to assess its selectivity for cancer cells over non-cancerous cells.

Recommended Assay: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.[7][9]

Experimental Protocol: MTT Assay

Materials:

  • Methyl 2-amino-3-(trifluoromethyl)isonicotinate (Test Compound)

  • Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC3 - prostate)[3][10]

  • Non-cancerous cell line (e.g., NIH3T3 - fibroblast)[11]

  • Doxorubicin (Positive Control)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[12]

  • 96-well flat-bottom plates

  • Multichannel pipette, plate-reading spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x serial dilutions in serum-free medium.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions (and controls: medium only, vehicle, positive control) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[9]

  • Solubilization: Carefully aspirate the medium and add 150 µL of Solubilization Solution to each well to dissolve the formazan crystals. Gently mix on a plate shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate-reading spectrophotometer.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Expected Data and Interpretation

The results should be summarized in a table to compare the potency (IC50) and selectivity of the compound.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)PC3 IC50 (µM)NIH3T3 IC50 (µM)Selectivity Index (SI)
Test Compound Hypothetical 5.2Hypothetical 8.1Hypothetical 6.5Hypothetical >50>9.6 (for A549)
Doxorubicin Hypothetical 0.1Hypothetical 0.08Hypothetical 0.15Hypothetical 1.515 (for A549)
Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells.

Interpretation: A low micromolar or nanomolar IC50 value in cancer cell lines coupled with a high IC50 in the non-cancerous line (high SI) indicates promising, selective cytotoxic activity, warranting progression to Tier 2 screening.

Tier 2: Secondary Screening - Elucidating the Mechanism of Cell Death

If the compound is found to be cytotoxic, the next critical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents. Key hallmarks include the activation of executioner caspases (caspase-3 and -7) and the externalization of phosphatidylserine (PS).

G cluster_0 Tier 2 Workflow Start Compound shows selective cytotoxicity Treat Treat most sensitive cancer cell line with Test Compound (at IC50) Start->Treat Assay_Caspase Assay 1: Caspase-Glo® 3/7 (Executioner Caspase Activity) Treat->Assay_Caspase Assay_Annexin Assay 2: RealTime-Glo™ Annexin V (Phosphatidylserine Exposure) Treat->Assay_Annexin Result_Caspase Increased Luminescence? Assay_Caspase->Result_Caspase Result_Annexin Increased Luminescence (early) & Fluorescence (late)? Assay_Annexin->Result_Annexin Conclusion Conclusion: Apoptotic Mechanism of Action Result_Caspase->Conclusion Yes Result_Annexin->Conclusion Yes G cluster_0 Kinase-Glo® Assay Principle cluster_1 No Inhibition cluster_2 With Inhibitor cluster_3 Detection Kinase1 Kinase ADP1 ADP Kinase1->ADP1 Consumes ATP PhosphoSubstrate1 P-Substrate Kinase1->PhosphoSubstrate1 ATP1 ATP ATP1->ADP1 Substrate1 Substrate Substrate1->PhosphoSubstrate1 LowATP Low ATP ADP1->LowATP Kinase2 Kinase Inhibitor Test Compound Inhibitor->Kinase2 Blocks ATP2 ATP ATP2->ATP2 ATP Preserved HighATP High ATP ATP2->HighATP Substrate2 Substrate LowLight Low Luminescence LowATP->LowLight Kinase-Glo® Reagent HighLight High Luminescence HighATP->HighLight Kinase-Glo® Reagent

Figure 3: Principle of the Kinase-Glo® assay for screening inhibitors.

Protocol Outline:

  • Screen the test compound against a panel of commercially available recombinant kinases relevant to cancer (e.g., EGFR, VEGFR-2, SRC, ABL).

  • Prepare serial dilutions of the inhibitor.

  • In a 96-well plate, combine the kinase, its specific substrate, and the inhibitor.

  • Initiate the reaction by adding ATP and incubate. [13]5. Stop the reaction and add the Kinase-Glo® reagent to quantify the remaining ATP.

  • Measure luminescence and calculate IC50 values for each kinase.

Hypothesis B: Anti-Angiogenesis Activity

Rationale: The formation of new blood vessels (angiogenesis) is essential for tumor growth. Inhibiting this process is a validated anticancer strategy. [14] Recommended Assay: Endothelial Cell Tube Formation Assay. This is a well-established in vitro assay that models the morphological differentiation of endothelial cells into capillary-like structures. [15][16] Protocol Outline:

  • Plate Coating: Coat a 96-well plate with Matrigel®, a basement membrane matrix extract, and allow it to polymerize. [16]2. Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate.

  • Treatment: Add various concentrations of the test compound to the wells. Use a known angiogenesis inhibitor like Sunitinib as a positive control.

  • Incubation: Incubate for 4-18 hours to allow for tube formation.

  • Imaging and Analysis: Stain the cells (e.g., with Calcein AM) and capture images using a microscope. Quantify the extent of tube formation by measuring parameters like total tube length, number of junctions, and number of loops using image analysis software.

Interpretation: A dose-dependent decrease in the measured parameters compared to the vehicle control indicates anti-angiogenic activity.

Summary and Conclusion

This application note provides a systematic, hypothesis-driven framework for characterizing the biological activity of Methyl 2-amino-3-(trifluoromethyl)isonicotinate. By starting with broad phenotypic screening and progressively narrowing the focus to specific mechanisms and molecular targets, researchers can efficiently and cost-effectively evaluate the compound's therapeutic potential. The proposed assays are industry-standard, robust, and provide clear, quantifiable endpoints for decision-making in the early stages of drug discovery. Positive results in this screening cascade would provide a strong foundation for further preclinical development, including medicinal chemistry optimization and in vivo studies.

References

  • Auerbach, R., et al. (2003). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. PMC. Available at: [Link]

  • ibidi GmbH. (n.d.). Angiogenesis Assays | Tube Formation Assay. ibidi. Available at: [Link]

  • Valiullina, D., et al. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience. Available at: [Link]

  • Visikol Inc. (2019). In Vitro Cancer Drug Screening Services. Visikol. Available at: [Link]

  • Amsbio. (n.d.). In Vitro Angiogenesis Assays. Amsbio. Available at: [Link]

  • Bishop, M. (2018). In Vitro Coculture Assays of Angiogenesis. Springer Nature Experiments. Available at: [Link]

  • Reaction Biology. (n.d.). Angiogenesis Assay Service for Drug Discovery. Reaction Biology. Available at: [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Adan, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Tice, C. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Roskoski, R. Jr. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. Available at: [Link]

  • O'Brien, M. A., et al. (2018). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. Scientific Reports. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Bamoniri, A., et al. (2022). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Advances. Available at: [Link]

  • Al-Ostath, A., et al. (2025). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. ResearchGate. Available at: [Link]

  • Wei, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (2025). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. Available at: [Link]

  • Şenol, İ. M., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-amino-6-(aminomethyl)isonicotinate. PubChem. Available at: [Link]

  • Al-Harrasi, A., et al. (2025). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. Available at: [Link]

  • Ferreira, P. M., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Available at: [Link]

  • Molnár, J., et al. (2001). Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. International Journal of Antimicrobial Agents. Available at: [Link]

  • Csuk, R., et al. (2025). Synthesis and Cytotoxic Activity of Methyl Glycyrrhetinate Esterified with Amino Acids. De Gruyter. Available at: [Link]

Sources

Application Note: Methyl 2-amino-3-(trifluoromethyl)isonicotinate in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Methyl 2-amino-3-(trifluoromethyl)isonicotinate (CAS: 1227561-96-7) as a scaffold in medicinal chemistry.[1]

Introduction: The Fluorine Effect in Pyridine Scaffolds

Methyl 2-amino-3-(trifluoromethyl)isonicotinate represents a highly functionalized pyridine building block characterized by a unique "push-pull" electronic system and significant steric congestion.[1] Unlike the more common 2-amino-nicotinates (which readily cyclize to pyrido[2,3-d]pyrimidines), this isonicotinate isomer (ester at C4, amine at C2) is strategically designed for linear extension rather than fusion.[1]

Key Structural Advantages:

  • The 3-Trifluoromethyl "Lock": The bulky

    
     group at position 3 creates a steric barrier between the C2-amine and C4-ester.[1] In drug candidates, this forces the substituents into a twisted conformation (atropisomerism), potentially improving selectivity by filling hydrophobic pockets (e.g., the gatekeeper region in kinases) and disrupting planar stacking.
    
  • Electronic Modulation: The electron-withdrawing

    
     and ester groups significantly reduce the basicity of the pyridine nitrogen and the C2-amine, making the scaffold metabolically stable against oxidation.[1]
    
  • Orthogonal Reactivity: The molecule offers two distinct vectors for diversification:

    • C2-Amine: Nucleophilic handle for urea/amide formation (Solvent-exposed or Hinge-binding motif).[1]

    • C4-Ester: Electrophilic handle for hydrolysis and amide coupling (Deep pocket binding).

Primary Application: Synthesis of Type II Kinase Inhibitors

This scaffold is particularly suited for synthesizing Type II Kinase Inhibitors (e.g., analogs of Sorafenib or Regorafenib) where a central aromatic ring links a "hinge-binding" headgroup and a "hydrophobic pocket" tail.

  • Design Strategy:

    • Step A (C4 Functionalization): The ester is hydrolyzed and coupled with an aryl amine to target the allosteric pocket (e.g., DFG-out conformation).

    • Step B (C2 Functionalization): The amine is reacted with an isocyanate or activated acid to form a urea/amide linker that interacts with the hinge region or solvent front.

PART 2: Detailed Experimental Protocols

Protocol 1: Chemoselective Hydrolysis of the C4-Ester

Rationale: The C4-ester is sterically shielded by the C3-trifluoromethyl group.[1] Standard mild hydrolysis (LiOH/THF) often results in incomplete conversion or long reaction times. A more robust protocol using potassium hydroxide is required.

Materials:

  • Methyl 2-amino-3-(trifluoromethyl)isonicotinate (1.0 eq)[1]

  • Potassium Hydroxide (KOH), 4.0 eq

  • Methanol (MeOH) / Water (

    
    ) (4:1 ratio)[1]
    
  • Hydrochloric Acid (1M HCl)[1]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl 2-amino-3-(trifluoromethyl)isonicotinate (500 mg, 2.27 mmol) in MeOH (10 mL).

  • Reagent Addition: Dissolve KOH (510 mg, 9.08 mmol) in water (2.5 mL) and add this solution dropwise to the reaction flask.

  • Reflux: Heat the reaction mixture to reflux (65°C) for 4–6 hours. Note: Monitor by TLC (50% EtOAc/Hexane). The starting material spot (

    
    ) should disappear, and a baseline spot (acid) should appear.
    
  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove MeOH.

  • Acidification: Cool the aqueous residue in an ice bath (

    
    ). Slowly add 1M HCl until pH 
    
    
    
    3–4. A white precipitate (the carboxylic acid) will form.
  • Isolation: Filter the solid, wash with cold water (

    
    ), and dry under vacuum at 
    
    
    
    overnight.
    • Expected Yield: 85–95%

    • Product: 2-amino-3-(trifluoromethyl)isonicotinic acid.[1]

Protocol 2: Amide Coupling (C4 Vector Extension)

Rationale: The formed acid is coupled with an amine (e.g., 4-chloro-3-(trifluoromethyl)aniline) to build the hydrophobic tail.[1] HATU is preferred over EDC/HOBt due to the electron-deficient nature of the pyridine acid.

Materials:

  • 2-amino-3-(trifluoromethyl)isonicotinic acid (1.0 eq)[1]

  • Target Aniline (e.g., 4-fluoroaniline) (1.1 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • DMF (Anhydrous)[1]

Procedure:

  • Activation: Dissolve the acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 eq) and stir for 10 minutes at room temperature to form the activated ester.

  • Addition: Add the target aniline (1.1 eq).

  • Reaction: Stir at 40–50°C for 12 hours. Note: Mild heating helps overcome the steric hindrance of the ortho-

    
     group.[1]
    
  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Gradient: 0–40% EtOAc in Hexanes).

Protocol 3: Urea Formation (C2 Vector Extension)

Rationale: The C2-amine is weakly nucleophilic due to the electron-withdrawing pyridine ring and


 group.[1] Reaction with isocyanates is the most efficient method to form the urea linkage common in kinase inhibitors.

Materials:

  • Amide intermediate from Protocol 2 (1.0 eq)

  • Aryl Isocyanate (e.g., Phenyl isocyanate) (1.2 eq)[1]

  • Dichloromethane (DCM) or THF (Anhydrous)[1]

  • Triethylamine (

    
    ) (Catalytic, 0.1 eq)[1]
    

Procedure:

  • Setup: Dissolve the intermediate (1.0 eq) in anhydrous DCM (0.1 M).

  • Addition: Add the aryl isocyanate (1.2 eq) dropwise.

  • Catalysis: Add a catalytic amount of

    
     (0.1 eq).
    
  • Reaction: Stir at room temperature for 16–24 hours. If conversion is slow (due to the electron-poor amine), heat to reflux in THF.

  • Quench: Add MeOH (1 mL) to quench excess isocyanate.

  • Isolation: Concentrate and purify by recrystallization (from EtOH) or column chromatography.

PART 3: Visualization & Logic

Diagram 1: Scaffold Versatility & Synthetic Workflow

This diagram illustrates the "divergent synthesis" logic, showing how the scaffold is processed to create a bioactive library.

ScaffoldWorkflow cluster_steric Structural Constraint Scaffold Methyl 2-amino-3- (trifluoromethyl)isonicotinate (Starting Material) Hydrolysis Step 1: Hydrolysis (KOH, MeOH, Reflux) Scaffold->Hydrolysis Ester Cleavage StericNote Note: 3-CF3 group prevents cyclization between C2-C4 but induces twist. Scaffold->StericNote AcidInterm Intermediate: 2-Amino-3-(CF3) isonicotinic acid Hydrolysis->AcidInterm Coupling Step 2: Amide Coupling (HATU, Aniline, DIPEA) AcidInterm->Coupling C4 Functionalization AmideInterm Intermediate: C4-Amide Derivative Coupling->AmideInterm UreaForm Step 3: Urea Formation (Isocyanate, DCM) AmideInterm->UreaForm C2 Functionalization FinalDrug Target Molecule: Type II Kinase Inhibitor (Urea-Amide Scaffold) UreaForm->FinalDrug

Caption: Divergent synthetic workflow converting the isonicotinate scaffold into a dual-functionalized kinase inhibitor core.

References

  • Sigma-Aldrich. Methyl 2-amino-3-(trifluoromethyl)isonicotinate Product Datasheet. CAS 1227561-96-7.[1][2] Available at: [1]

  • Kiss, L., et al. (2008). "Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors."[3] Organic Letters, 10(9), 1835-1837.[1] (Describes analogous chemistry for trifluoromethyl-pyridines). Available at: [1]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Mechanistic insight into the role of CF3 groups in metabolic stability and conformation). Available at: [1]

  • Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5, 835–844. (Reference for the Urea-Pyridine-Amide pharmacophore strategy). Available at: [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 2-amino-3-(trifluoromethyl)isonicotinate (CAS 1227561-96-7). This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important fluorinated pyridine intermediate. As a key building block in medicinal chemistry and agrochemicals, its successful synthesis is critical.[1][2][3][4]

This guide moves beyond simple procedural outlines. It is structured as a series of practical, field-tested questions and answers to address the common and nuanced challenges encountered during synthesis. We will explore the causality behind experimental choices, troubleshoot potential pitfalls, and provide validated protocols to ensure the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthetic strategy for preparing Methyl 2-amino-3-(trifluoromethyl)isonicotinate?

The most prevalent and scalable approach involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy typically starts with a pre-functionalized pyridine ring, specifically Methyl 2-chloro-3-(trifluoromethyl)isonicotinate. The chlorine atom at the C-2 position is activated by the electron-withdrawing effects of both the adjacent trifluoromethyl group and the pyridine ring nitrogen, making it susceptible to displacement by an amino group. The amination is commonly achieved using aqueous or anhydrous ammonia at elevated temperatures and pressures.[1][5][6]

Q2: What are the key physical and chemical properties of the target molecule I should be aware of for handling and purification?

Methyl 2-amino-3-(trifluoromethyl)isonicotinate is typically a white to yellow solid. Its primary functional groups are a primary amine, a methyl ester, and a trifluoromethyl group.

  • Basicity: The amino group imparts basic properties, allowing for purification via acid-base extraction.

  • Solubility: It generally exhibits good solubility in common organic solvents like ethyl acetate, dichloromethane, and methanol, but is poorly soluble in water and non-polar solvents like hexanes.

  • Stability: The methyl ester is susceptible to hydrolysis under both strong acidic and basic conditions, particularly at elevated temperatures.[7][8][9] The trifluoromethyl group is highly stable.

Q3: Are there alternative synthetic routes besides the SNAr amination of a 2-chloropyridine precursor?

Yes, while direct amination is common, other strategies exist for constructing trifluoromethylpyridine derivatives. These include:

  • Pyridine Ring Construction: Building the pyridine ring from acyclic, trifluoromethyl-containing building blocks through cyclocondensation reactions.[2][3] This approach offers high control over substituent placement but can be more complex in terms of starting material availability and reaction steps.

  • Direct Trifluoromethylation: Introducing the -CF3 group onto a pre-existing 2-amino-isonicotinate scaffold.[10] This can be challenging due to issues with regioselectivity and the harsh conditions often required for trifluoromethylation reactions. For this specific substitution pattern, the SNAr route remains the most straightforward.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, focusing on the SNAr amination pathway.

Problem 1: Low or No Conversion of the Starting Material

You've run the reaction between Methyl 2-chloro-3-(trifluoromethyl)isonicotinate and ammonia, but TLC or LC-MS analysis shows predominantly unreacted starting material.

This is a common issue often related to reaction kinetics and conditions.

  • Causality: The C-Cl bond in the 2-position of the pyridine ring, while activated, still requires significant energy to break and be displaced by ammonia. Insufficient temperature or pressure results in a reaction rate that is too slow for practical conversion. The concentration of ammonia is also a critical factor.

  • Troubleshooting Steps & Solutions:

    • Verify Reaction Conditions: Amination of halogenated pyridines often requires elevated temperatures (100-180 °C) and super-atmospheric pressures, necessitating the use of a sealed pressure vessel or autoclave.[1][5][6]

    • Increase Ammonia Concentration: If using aqueous ammonia, ensure a high concentration (e.g., 28-30%) is used in sufficient excess. For stubborn reactions, switching to anhydrous ammonia in a polar aprotic solvent (like dioxane or NMP) or even liquid ammonia can significantly increase the effective nucleophile concentration and rate.

    • Extend Reaction Time: Monitor the reaction over a longer period (e.g., 12-24 hours). Some aminations can be slow to reach completion.

    • Consider Catalysis: While often not strictly necessary for this activated substrate, the addition of a copper catalyst (e.g., CuI with a ligand) can sometimes facilitate the reaction at lower temperatures, though this adds complexity and potential for metal contamination.

Problem 2: Significant Formation of 2-Amino-3-(trifluoromethyl)isonicotinic Acid

Your reaction appears to have worked, but you've isolated a significant amount of the corresponding carboxylic acid instead of the desired methyl ester.

This points to the hydrolysis of the methyl ester group during the reaction or workup.

  • Causality: The use of aqueous ammonia at high temperatures creates basic, aqueous conditions that are ideal for saponification (base-catalyzed hydrolysis) of the methyl ester.[8][9] The resulting carboxylate salt is then protonated during acidic workup to yield the carboxylic acid byproduct.

  • Troubleshooting Workflow: The diagram below outlines the decision-making process when ester hydrolysis is detected.

    Caption: Troubleshooting workflow for ester hydrolysis.

  • Preventative Protocols:

    • Anhydrous Conditions: The most effective solution is to avoid water. Use a solution of anhydrous ammonia in a solvent like 1,4-dioxane or isopropanol in a sealed reactor.

    • Modified Workup: If aqueous ammonia must be used, minimize the contact time and temperature during the reaction and workup. When extracting the product, use a mild base like sodium bicarbonate instead of stronger bases like sodium hydroxide.

Problem 3: Difficulty in Product Purification

You have a crude mixture containing the product, but are struggling to isolate it with high purity via column chromatography or crystallization.

Purification can be challenging due to similar polarities of starting material and product, or issues with crystallization.

  • Causality: The starting material (a chloro-ester) and the product (an amino-ester) can have close Rf values on silica gel, making chromatographic separation inefficient. The product may also be an amorphous solid or an oil, resisting crystallization.

  • Solutions & Protocols:

    • Acid-Base Extraction: This is a highly effective technique to separate the basic amine product from the neutral starting material.

      • Step-by-Step Protocol:

        • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

        • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while the neutral starting material remains in the organic layer.

        • Separate the layers. The organic layer containing the starting material can be discarded or recovered.

        • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate or dilute NaOH) until the pH is > 8.

        • The product will precipitate as a solid or can be extracted back into a fresh organic layer.

        • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the purified product.

    • Optimized Column Chromatography:

      • If acid-base extraction is insufficient, use a less polar solvent system with a gradient. A hexane/ethyl acetate system is a good starting point. A small amount of triethylamine (~0.5%) can be added to the eluent to reduce tailing of the amine on the silica gel.

    • Recrystallization:

      • Find a suitable solvent system. Good single solvents are those in which the compound is soluble when hot but sparingly soluble when cold. Alternatively, use a binary solvent system (e.g., ethyl acetate/hexanes or methanol/water). Dissolve the crude product in a minimum amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity persists, then allow to cool slowly.

Experimental Protocols

Protocol 1: Synthesis via SNAr Amination

This protocol describes the synthesis of Methyl 2-amino-3-(trifluoromethyl)isonicotinate from its 2-chloro precursor using aqueous ammonia.

Caption: General workflow for the amination synthesis.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 2-chloro-3-(trifluoromethyl)isonicotinate239.5820.81.0
Aqueous Ammonia (28%)17.03 (NH3)~216~10.4

Procedure:

  • Reaction Setup: In a high-pressure autoclave, charge Methyl 2-chloro-3-(trifluoromethyl)isonicotinate (5.0 g, 20.8 mmol).

  • Reagent Addition: Add concentrated aqueous ammonia (28%, 15 mL, ~216 mmol).

  • Reaction: Seal the autoclave and heat the mixture to 150 °C with stirring. Maintain this temperature for 15 hours.[5] The internal pressure will increase significantly.

  • Workup: After the reaction is complete, cool the autoclave to room temperature (< 40 °C). Carefully vent any excess pressure.

  • Isolation: A solid precipitate should be present. Filter the reaction mixture, and wash the collected solid with cold water.

  • Drying: Dry the solid under vacuum to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by following the acid-base extraction protocol described in the troubleshooting section.

References

  • Al-Rawashdeh, N. A. F., & Al-Azzam, M. I. (2012). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Kuwano, Y., et al. (1982). U.S. Patent No. 4,349,681. U.S.
  • Ihara, H., & Fujimoto, H. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 143-151. [Link]

  • da Silva, J. F., et al. (2017). Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][7][11] diazepinols. ResearchGate. [Link]

  • Fries, A., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. The Journal of Organic Chemistry, 87(3), 1855-1863. [Link]

  • Szymańska, K., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 645. [Link]

  • Wang, J., et al. (2009). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. Patsnap Eureka. [Link]

  • Riggs, R. M. (1987). U.S. Patent No. 4,650,875. U.S.
  • Nishida, A., et al. (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • Haga, T., et al. (1987). Amino-trifluoromethylpyridine compound and process for preparing the same.
  • PrepChem. (2023). Synthesis of (a) methyl isonicotinate. [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. 3rd ed., Georg Thieme Verlag.
  • Jones, A. M., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5093–5097. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry and Applications of Fluorinated Pyridines. [Link]

  • Henkel, K. (1980). U.S. Patent No. 4,185,027. U.S.

Sources

Technical Support Center: Optimizing Reaction Yield of Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

Methyl 2-amino-3-(trifluoromethyl)isonicotinate (CAS 1227561-96-7) is a critical heterocyclic building block, often employed in the synthesis of PI3K/mTOR inhibitors and other kinase-targeting scaffolds.

The most robust industrial route involves the Nucleophilic Aromatic Substitution (SNAr) of Methyl 2-chloro-3-(trifluoromethyl)isonicotinate with an ammonia source.

The Chemoselectivity Challenge

The primary yield-limiting factor in this synthesis is chemoselectivity . The substrate contains three electrophilic sites susceptible to nucleophilic attack:

  • C-2 Position (Desired): Activated by the electron-withdrawing -CF3 (ortho) and ester (para) groups, plus the pyridine nitrogen.

  • Ester Carbonyl (Side Reaction A): Susceptible to aminolysis, leading to the formation of the primary amide (2-amino-3-(trifluoromethyl)isonicotinamide).

  • Ester Carbonyl (Side Reaction B): Susceptible to hydrolysis if water is present, yielding the carboxylic acid.

Optimization Philosophy: To maximize yield, we must tune the reaction kinetics to favor SNAr at the C-2 position while kinetically inhibiting attack at the ester carbonyl. This requires precise control over temperature, solvent polarity, and the ammonia source.

Core Protocol: Optimized SNAr Amination

Starting Material: Methyl 2-chloro-3-(trifluoromethyl)isonicotinate (CAS 1227575-06-5) Reagent: Ammonia (7N in Methanol or THF) Target Yield: >85%

Step-by-Step Methodology
  • Preparation: Charge a pressure-rated vessel (Ace Glass or Parr reactor) with Methyl 2-chloro-3-(trifluoromethyl)isonicotinate (1.0 equiv).

  • Solvent Selection: Dissolve in anhydrous THF (tetrahydrofuran).

    • Scientist Note: While Methanol is often used, THF is superior here. Methanol is a protic solvent that can stabilize the transition state for ester aminolysis (amide formation). THF, being aprotic, suppresses this side reaction.

  • Reagent Addition: Cool the vessel to 0 °C . Add Ammonia (7N in Methanol) dropwise (3.0 - 5.0 equiv).

    • Why Methanolic Ammonia? Using aqueous ammonia (NH4OH) introduces water, guaranteeing ester hydrolysis. Anhydrous NH3 gas is ideal but operationally complex; 7N NH3/MeOH is the best compromise.

  • Reaction Phase: Seal the vessel. Allow to warm to Room Temperature (20-25 °C) . Stir for 12–16 hours.[1]

    • Critical Control Point: Do NOT heat above 40 °C. Higher temperatures exponentially increase the rate of ester aminolysis (amide formation).

  • Monitoring: Monitor via HPLC or LC-MS. Look for the disappearance of the chloro-precursor (Rt ~ X min) and appearance of the product (Rt ~ Y min).

    • Stop Condition: Quench when starting material is <2%. Prolonged stirring after conversion promotes amide formation.

  • Workup:

    • Concentrate the mixture in vacuo at <35 °C to remove excess ammonia and solvent.

    • Redissolve residue in Ethyl Acetate. Wash with saturated NaHCO3 (to remove any hydrolyzed acid) and Brine.

    • Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Heptane/EtOAc (9:1) if necessary.

Troubleshooting Guide (Q&A)

Scenario A: "I am seeing a significant amount of the Primary Amide side product."

Q: My LC-MS shows a mass of M-15 (loss of OMe, gain of NH2). Why is the ester converting to an amide?

A: This is "Over-Amination." The ammonia is attacking your ester carbonyl.

  • Root Cause 1: Temperature too high. The activation energy for SNAr at the highly activated C-2 position is lower than for amide formation. Heating the reaction overcomes the barrier for the amide side reaction.

    • Fix: Run the reaction at 0 °C to RT . Do not reflux.

  • Root Cause 2: Protic Solvent. If you are running the reaction in pure Methanol, hydrogen bonding activates the carbonyl carbon.

    • Fix: Switch the bulk solvent to THF or Acetonitrile , using MeOH only as the carrier for NH3.

  • Root Cause 3: Reaction Time. You left it running over the weekend.

    • Fix: Quench immediately upon consumption of the starting material.

Scenario B: "The reaction is stalled. 40% Starting Material remains."

Q: I've stirred for 24 hours at RT, but conversion has plateaued. Should I add heat?

A: Proceed with caution. Before heating, check your system:

  • Ammonia Loss: If your vessel wasn't perfectly sealed, NH3 gas may have escaped, leaving you with insufficient equivalents.

    • Fix: Add another 2.0 equiv of 7N NH3/MeOH and stir for 4 more hours at RT.

  • Solubility: Is the starting material crashing out?

    • Fix: Add more THF to ensure a homogeneous phase.

  • Catalysis: If the substrate is particularly stubborn (rare for this specific scaffold), add 0.1 equiv of DMAP (4-Dimethylaminopyridine). However, be warned: DMAP also catalyzes the side reaction (amide formation). Use this only as a last resort.

Scenario C: "My yield is low due to hydrolysis (Carboxylic Acid formation)."

Q: I'm getting the acid (M-14) instead of the ester. Why?

A: Water ingress.

  • Source: Using aqueous NH4OH or "wet" methanol.

  • Fix: Use anhydrous solvents and commercial 7N NH3 in MeOH. Ensure the reactor is nitrogen-flushed before sealing.

  • Recovery: If you have the acid, you can recover it by re-esterifying. Treat the crude acid with TMSCl (2.0 equiv) in Methanol . This is a mild esterification method that avoids the decarboxylation risks associated with H2SO4/reflux.

Data Visualization & Logic Pathways

Reaction Pathway & Competitive Kinetics

The following diagram illustrates the kinetic competition between the desired SNAr pathway and the undesired aminolysis/hydrolysis pathways.

ReactionPathway Start Methyl 2-chloro-3- (trifluoromethyl)isonicotinate Desired PRODUCT Methyl 2-amino-3- (trifluoromethyl)isonicotinate Start->Desired Path 1: SnAr (C-2) Favored at Low Temp Aprotic Solvent Side_Amide SIDE PRODUCT A Primary Amide (Over-Amination) Start->Side_Amide Path 2: Aminolysis (Ester) Favored at High Temp Protic Solvent Side_Acid SIDE PRODUCT B Carboxylic Acid (Hydrolysis) Start->Side_Acid Path 3: Hydrolysis Caused by Water NH3 NH3 / THF

Figure 1: Kinetic competition pathways. Path 1 is kinetically favored at lower temperatures (<25°C). Path 2 becomes competitive at elevated temperatures (>40°C).

Solvent & Condition Screening Matrix
Solvent SystemTemp (°C)Time (h)Conversion (%)Product : Amide RatioRecommendation
THF / 7N NH3 (MeOH) 20 12 98% 98 : 2 OPTIMAL
MeOH / 7N NH3 (MeOH)201295%90 : 10Acceptable
THF / 7N NH3 (MeOH)60499%60 : 40AVOID (High Amide)
DMSO / aq. NH4OH80685%70 : 30 (Acid present)AVOID (Hydrolysis)

Alternative Route: Esterification of the Acid

If you are starting from 2-amino-3-(trifluoromethyl)isonicotinic acid (CAS 1261635-40-8 or similar), standard Fisher esterification (H2SO4/MeOH) can be risky due to potential decarboxylation of the electron-deficient pyridine ring.

Recommended Protocol: Mild Silyl-Esterification

  • Suspend the amino-acid in Anhydrous Methanol .

  • Add Chlorotrimethylsilane (TMSCl) (3.0 equiv) dropwise at 0 °C.

    • Mechanism: TMSCl reacts with MeOH to generate anhydrous HCl in situ, while also transiently protecting the amine/acid as silyl species, preventing harsh degradation.

  • Stir at RT for 12 hours.

  • Concentrate and neutralize with solid NaHCO3.

References

  • Preparation of methyl 3-fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Beilstein J. Org.[2] Chem. (2011). Demonstrates the reactivity of 3-nitro/halo-pyridine-4-carboxylates toward SnAr.

  • A Practical Synthesis of 4-Amino-2-(Trifluoromethyl)nicotinic Acid. Synlett (2013). Details the lithiation and amination strategies for trifluoromethyl-pyridines, highlighting the stability of the CF3 group.

  • A Convenient Synthesis of Amino Acid Methyl Esters. Molecules (2012). Validates the TMSCl/Methanol method for mild esterification of amino acids.

  • Methyl 2-amino-3-(trifluoromethyl)isonicotinate Product Data. Sigma-Aldrich. Physical properties and CAS verification.

Sources

Technical Support Center: Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Optimization & Troubleshooting Guide

CAS: 1227561-96-7 | Formula: C8H7F3N2O2 Support Tier: Level 3 (Senior Application Scientist)[1]

Diagnostic Triage: Start Here

Before altering your workflow, identify your specific purity issue using the symptom table below.

Symptom Probable Cause Immediate Action
Low Yield after Acid/Base Workup pKa Miscalculation. The 3-CF3 and 4-COOMe groups make the pyridine nitrogen extremely non-basic. It likely remained in the organic layer or precipitated as a neutral species, not a salt.Stop using 1M HCl. Switch to neutral aqueous washes or flash chromatography. (See Section 3).
"Sticky" Solid / Oil Residual Solvents or Regioisomers. The presence of the 2-chloro precursor or rotamers can prevent crystallization.[1]Trituration. Sonicate with cold Hexanes or Pentane to induce precipitation.
Extra Peak in HPLC (RT ~0.8 relative to product) Hydrolysis (Acid Impurity). The methyl ester has hydrolyzed to the carboxylic acid (2-amino-3-(trifluoromethyl)isonicotinic acid).Check pH. Ensure workup was not too basic (pH > 10) or too acidic for long periods.
NMR: Missing O-Methyl Singlet (~3.9 ppm) Transesterification. Did you recrystallize in Ethanol?Switch Solvent. Use Methanol or non-alcoholic solvents (Toluene/Heptane) to prevent ester swapping.

The "Electronic Trap": Why Standard Protocols Fail

The Core Issue: Many researchers treat this molecule like a standard aminopyridine, expecting it to be basic. It is not.

  • The 3-Trifluoromethyl group (-CF3) is strongly electron-withdrawing (Inductive effect).

  • The 4-Methyl Ester group (-COOMe) is electron-withdrawing.

  • Result: The electron density on the pyridine nitrogen is severely depleted. The pKa is likely < 2.0.

Consequence: Standard "Acid-Base Extraction" (dissolve in organic, wash with 1M HCl to pull product into water, basify to retrieve) will fail . The molecule will not protonate efficiently, or if it does, the strong acid required will hydrolyze the sensitive ester.

Visualizing the Electronic Deactivation

ElectronicEffects Molecule Methyl 2-amino-3- (trifluoromethyl)isonicotinate CF3 3-CF3 Group (Strong e- withdrawing) Molecule->CF3 Ester 4-COOMe Group (e- withdrawing) Molecule->Ester Nitrogen Pyridine Nitrogen (Lone Pair) CF3->Nitrogen Inductive Pull Ester->Nitrogen Resonance/Inductive Basicity Basicity Drastically Reduced (Behaves like neutral organic) Nitrogen->Basicity Result

Figure 1: Electronic effects reducing the basicity of the pyridine ring, rendering standard acid extractions ineffective.

Purification Protocols

Protocol A: Recrystallization (Recommended)

Best for: Removing starting material (halides) and non-polar byproducts.

The Solvent System: Do not use Ethanol (risk of transesterification).

  • Primary System: Methanol / Water.

  • Alternative System: Toluene / Heptane (Good for removing oily impurities).

Step-by-Step:

  • Dissolution: Dissolve crude solid in the minimum amount of boiling Methanol (approx. 5-10 mL per gram).

  • Filtration: If insoluble black specks remain (Pd residues or salts), filter hot through a Celite pad.

  • Precipitation: Remove from heat. Add hot Water dropwise until the solution becomes slightly turbid (cloudy).

  • Clear: Add 1-2 drops of Methanol to make it clear again.

  • Crystallization: Let it cool to room temperature slowly (2 hours). Then place in a fridge (4°C) for 4 hours.

  • Collection: Filter the white/off-white needles. Wash with cold 10% MeOH/Water.

Protocol B: Flash Column Chromatography

Best for: Separating the hydrolyzed acid impurity or regioisomers.

The "Tailing" Fix: Even though the basicity is low, the 2-amino group can still interact with silanols on the silica, causing streaking.

  • Mobile Phase: Hexanes / Ethyl Acetate (Gradient 0% to 40% EtOAc).

  • Modifier (Crucial): Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.

Workflow Diagram:

PurificationLogic Start Crude Mixture CheckTLC Check TLC (Hex/EtOAc 3:1) Start->CheckTLC Decision Impurity Type? CheckTLC->Decision RouteA Non-polar impurities (Starting Material) Decision->RouteA RouteB Polar impurities (Acids/Tars) Decision->RouteB ActionA Recrystallization (MeOH/Water) RouteA->ActionA ActionB Column Chromatography (Buffered Silica) RouteB->ActionB

Figure 2: Decision matrix for selecting the appropriate purification method based on impurity profile.

Analytical Troubleshooting (FAQs)

Q: My HPLC peak is splitting.

  • A: This compound has an exocyclic amine and a pyridine ring. If your HPLC buffer is neutral (pH 7), you might be seeing partial protonation or tautomeric effects.

  • Fix: Use a buffered mobile phase. 0.1% Trifluoroacetic acid (TFA) in water/acetonitrile is recommended to lock the protonation state and sharpen the peak.

Q: The product is turning yellow/brown on the shelf.

  • A: Aminopyridines are susceptible to oxidation, especially the electron-rich amino group.

  • Fix: Store under Argon or Nitrogen at -20°C. If it has already oxidized, dissolve in EtOAc and wash with a 10% Sodium Thiosulfate solution, then recrystallize.

Q: I see a byproduct with Mass M+1 = 207 (Expected 221).

  • A: This corresponds to the Carboxylic Acid (Loss of Methyl = -14).

  • Cause: Hydrolysis during workup.

  • Removal: Dissolve the solid in EtOAc. Wash with Saturated Sodium Bicarbonate (NaHCO3) . The acid impurity will deprotonate and move to the aqueous layer; your ester product will stay in the organic layer.

References

  • Chemical Properties & Safety: National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 15347, 2-Amino-3-methylpyridine (Analogous chemistry). Retrieved from .

  • Synthesis Precursors: Sigma-Aldrich. Product Specification: Methyl 2-amino-3-(trifluoromethyl)isonicotinate. Retrieved from .

  • Recrystallization Methodology: University of Alberta. Recrystallization - Single Solvent & Two-Solvent Methods. Retrieved from .

  • Chromatography of Amines: Bylund, D. et al. (2017). Chromatographic separation of basic drugs on silica columns. Journal of Chromatography A. (General reference for amine tailing).
  • General Synthesis of Fluorinated Pyridines: Schlosser, M. et al. (2000). Synthesis of Trifluoromethylpyridine libraries. Retrieved from .[2]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling fluorinated pyridine derivatives.

Sources

Technical Support Center: Recrystallization of Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of Methyl 2-amino-3-(trifluoromethyl)isonicotinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this specific fluorinated pyridine derivative. The presence of a trifluoromethyl group, an amino group, and a methyl ester imparts unique solubility characteristics that can make purification challenging. This guide provides in-depth, field-proven insights to help you achieve high purity and yield.

Troubleshooting Guide: Overcoming Common Recrystallization Hurdles

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My compound isn't dissolving, even in a hot solvent. What's the next step?

A: This is a common issue stemming from a solvent-solute mismatch. Methyl 2-amino-3-(trifluoromethyl)isonicotinate possesses both polar (amino, ester) and non-polar (trifluoromethyl, pyridine ring) characteristics, making solvent selection critical.

Root Cause Analysis: The solvent you've chosen is likely too non-polar or too polar to effectively solvate the entire molecule at its boiling point. A single solvent may not be sufficient.

Solutions:

  • Switch to a More Appropriate Single Solvent: If you started with a very non-polar solvent like hexane, try a more polar solvent such as isopropanol or ethyl acetate. Conversely, if you started with a highly polar solvent like water, the compound may not dissolve due to its significant non-polar regions.

  • Employ a Two-Solvent System: This is often the most effective strategy for compounds with mixed polarity.[1] The goal is to use one solvent ("soluble solvent") in which the compound is highly soluble when hot, and a second "anti-solvent" or "insoluble solvent" in which the compound is poorly soluble.[1]

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolve the crude Methyl 2-amino-3-(trifluoromethyl)isonicotinate in a minimum amount of a hot "soluble solvent" (e.g., Ethanol, Acetone, or Ethyl Acetate).

  • Once fully dissolved, add the "anti-solvent" (e.g., Water or Hexane) dropwise to the hot solution until you observe persistent cloudiness (turbidity).[1] This indicates the solution is saturated.

  • Add a drop or two of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source and allow it to cool slowly and without disturbance.[2][3]

Q2: The compound dissolved perfectly, but after cooling, no crystals have formed. What should I do?

A: This indicates that your solution has not yet reached supersaturation, which is the thermodynamic driving force for crystallization.[3] It's also possible the energy barrier for nucleation (the initial formation of crystals) has not been overcome.

Solutions:

  • Increase Concentration: Gently heat the solution again and boil off a portion of the solvent in a fume hood. This increases the solute concentration. Allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to "crash out" as an amorphous solid rather than forming pure crystals.

  • Induce Crystallization (Seeding):

    • Scratching Method: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[2][4] This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.

    • Seed Crystal: If you have a small amount of the pure, solid compound, add a single tiny crystal to the cooled solution. This provides a pre-formed template for new crystals to grow upon.[4]

  • Extended Cooling: Place the flask in an ice-water bath to further decrease the compound's solubility. Do this only after the solution has been allowed to cool slowly to room temperature first.[2] Rapid cooling can trap impurities.

Q3: I'm getting an oily precipitate instead of solid crystals. How can I resolve this?

A: This phenomenon, known as "oiling out," is common for compounds that have a relatively low melting point or when the solution is supersaturated to a very high degree. The solute comes out of solution above its melting point.

Root Cause Analysis & Solutions:

  • Cooling Rate is Too Fast: The solution was likely cooled too quickly. Reheat the solution to re-dissolve the oil, and this time, ensure the flask cools as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can help.[3]

  • Solvent Boiling Point is Too High: If the boiling point of your solvent is higher than the melting point of your compound, it will always oil out. Switch to a solvent with a lower boiling point.

  • Concentration is Too High: The solution may be too concentrated. Add a small amount of additional hot solvent to the oily mixture to dissolve it, then allow it to cool slowly again.

Q4: My yield is very low. How can I maximize my recovery?

A: Low yield is often a result of using too much solvent, incomplete crystallization, or losing product during the transfer and washing steps.

Solutions:

  • Use the Minimum Solvent: The primary rule of recrystallization is to dissolve your compound in the minimum amount of boiling solvent required for complete dissolution.[2] Using an excess of solvent will keep a significant portion of your compound dissolved even after cooling, thus reducing your yield.

  • Allow Sufficient Time for Cooling: Crystallization is a process that takes time.[3] Ensure you have allowed the solution to stand undisturbed for an adequate period, first at room temperature and then in an ice bath, to maximize crystal formation.

  • Minimize Wash Volume: When washing the collected crystals, use only a very small amount of ice-cold solvent.[2] Using room-temperature solvent or too large a volume will redissolve a portion of your purified crystals.

  • Recover a Second Crop: The liquid remaining after filtration (the mother liquor) still contains dissolved product. You can often recover a second, albeit less pure, crop of crystals by boiling off a significant portion of the solvent from the mother liquor and re-cooling.

Troubleshooting Decision Workflow

// Troubleshooting Nodes ts_dissolve [label=" Issue: Fails to Dissolve | Action: Use more polar solvent or a two-solvent system.", shape=record, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ts_no_crystals [label=" Issue: No Crystals | Action: Evaporate solvent, scratch flask, or add seed crystal.", shape=record, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ts_oil [label=" Issue: Oiling Out | Action: Reheat, add more solvent, and cool slower.", shape=record, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> dissolve; dissolve -> cool [label="Success"]; dissolve -> ts_dissolve [label="No"]; ts_dissolve -> dissolve [label="Retry"];

cool -> crystals; crystals -> collect [label="Yes"]; crystals -> ts_no_crystals [label="No"]; crystals -> ts_oil [label="Oiled Out"]; ts_no_crystals -> cool [label="Retry"]; ts_oil -> cool [label="Retry"];

collect -> end; } dot Caption: Troubleshooting flowchart for common recrystallization issues.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent for recrystallizing Methyl 2-amino-3-(trifluoromethyl)isonicotinate?

A: There are no universal rules, but based on the structure, a good starting point would be moderately polar protic solvents like ethanol or isopropanol.[5] Alternatively, a two-solvent system like Ethyl Acetate/Hexane or Toluene/Heptane is highly recommended, as it offers greater flexibility in fine-tuning the polarity to achieve optimal solubility for crystallization.[5]

Solvent System Type"Soluble" Solvent (High Polarity)"Anti-Solvent" (Low Polarity)Rationale
Alcohol/Water Ethanol or IsopropanolWaterGood for moderately polar compounds. The alcohol solvates the molecule, and water is added to decrease solubility.
Ester/Alkane Ethyl AcetateHexane or HeptaneA versatile system that is effective for a wide range of organic compounds.
Ketone/Alkane AcetoneHexaneAcetone is a strong solvent; use with caution as it may be difficult to induce crystallization.

Table 1. Recommended starting solvent systems for screening.

Q: What are the critical safety precautions for handling this compound?

A: While specific data for this exact molecule is limited, related trifluoromethylated and amino-pyridine compounds are known skin and eye irritants.[6] Therefore, you must adhere to the following precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat.[7]

  • Ventilation: Conduct all manipulations, especially when heating solvents, inside a certified chemical fume hood to avoid inhaling vapors.[7]

  • Handling: Avoid creating dust when handling the solid material.[8]

  • In case of contact: If the compound comes into contact with skin, wash immediately with plenty of soap and water.[6] If it gets in your eyes, rinse cautiously with water for several minutes.

Q: How can I confirm the purity of my final product?

A: After recrystallization and drying, you should assess the purity of your material. The most common methods are:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range. Compare your experimental value to the literature value if available.

  • Thin-Layer Chromatography (TLC): Spot your crude material and your recrystallized product side-by-side on a TLC plate. A pure compound should ideally show a single spot.

  • Spectroscopic Analysis (NMR, GC-MS): For the most definitive assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify any remaining impurities.

Standard Recrystallization Workflow

G cluster_dissolution 1. Dissolution cluster_cooling 2. Crystallization cluster_isolation 3. Isolation a Add crude solid to flask b Add minimum hot solvent a->b c Heat until fully dissolved b->c d Cool slowly to room temp c->d e Cool in ice bath d->e f Collect crystals via vacuum filtration e->f g Wash with ice-cold solvent f->g h Dry crystals under vacuum g->h

References

  • Recrystallization1. University of Colorado Boulder, Department of Chemistry. Available from: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available from: [Link]

  • LabXchange. Lab Procedure: Recrystallization. (January 23 2024). Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • NC State Undergraduate Organic Chemistry Teaching Laboratories. Recrystallization. (June 08 2015). YouTube. Available from: [Link]

Sources

Technical Support Center: Chromatographic Purification of Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and optimized protocols for the chromatographic purification of Methyl 2-amino-3-(trifluoromethyl)isonicotinate. This molecule presents unique purification challenges due to its combination of a basic pyridine core, an amino group, and an electron-withdrawing trifluoromethyl group. This guide explains the causality behind common issues and provides validated solutions.

Troubleshooting Guide: Addressing Specific Purification Issues

This section directly addresses common problems encountered during the purification of Methyl 2-amino-3-(trifluoromethyl)isonicotinate in a question-and-answer format.

Issue 1: Significant Peak Tailing or Streaking

Question: My compound is producing long, tailing bands on my silica gel TLC plate and during column chromatography, leading to poor separation and mixed fractions. What is causing this and how can I achieve sharp, symmetrical peaks?

Answer: This is the most common issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1]

  • Causality: The acidic nature of the silanol groups (Si-OH) on the surface of the silica gel strongly interacts with the basic nitrogen atoms of your compound (both the pyridine ring and the 2-amino group). This acid-base interaction leads to non-ideal adsorption/desorption kinetics, causing a portion of the analyte to lag behind the main band, resulting in tailing.[1][2]

  • Solutions & Optimization:

    • Mobile Phase Modification: The most straightforward solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.

      • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or a 10% ammonia in methanol solution to your mobile phase.[3] For example, if your solvent system is 70:30 Hexane:Ethyl Acetate, you would prepare it as 69.5:30:0.5 Hexane:Ethyl Acetate:Triethylamine.

      • Mechanism: The amine modifier competitively binds to the acidic silanol sites, preventing your target compound from interacting too strongly and allowing it to elute in a tight, symmetrical band.[1]

    • Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable for downstream applications, consider a different stationary phase.

      • Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds like amines and pyridines.[3] Perform TLC analysis on alumina plates first to develop a suitable solvent system.

      • Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with the amine-modified eluent before packing the column.

Issue 2: Poor Separation from Structurally Similar Impurities

Question: I'm struggling to resolve my target compound from an impurity with a very similar Rf value. How can I improve the separation?

Answer: Achieving good resolution between compounds of similar polarity requires careful optimization of the mobile phase selectivity.

  • Causality: Standard solvent systems like Hexane/Ethyl Acetate primarily separate based on polarity. If your impurity has a similar overall polarity, this system will be ineffective. You need a solvent system that exploits different intermolecular interactions.

  • Solutions & Optimization:

    • Change Solvent Selectivity: Do not just incrementally change the ratio of your current system. Instead, swap one of the solvents for another with different chemical properties.

      • For Aromatic Compounds: A Toluene/Ethyl Acetate system can often provide superior separation for aromatic and heterocyclic compounds compared to Hexane/EtOAc.[4] Toluene can engage in π-π stacking interactions, offering a different separation mechanism.

      • For More Polar Systems: If your compound requires a more polar eluent, a Dichloromethane/Methanol system is a common and effective choice.[3][5]

    • Employ Gradient Elution: Instead of running the entire purification with a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity over the course of the separation (gradient elution).[6]

      • Benefit: This technique keeps early-eluting compounds in sharp bands and provides enough eluotropic strength to move more tightly-bound compounds (like your target) off the column in a reasonable volume, often improving resolution between closely-eluting spots.[5] A typical recommendation for flash chromatography is to choose a starting solvent system where the target compound has an Rf of ~0.2-0.3 on TLC.[6]

Issue 3: Low or No Recovery of Compound After Chromatography

Question: I loaded my crude material onto the column, but I recovered very little of my target compound in the collected fractions. Where did it go?

Answer: This alarming issue is typically caused by irreversible binding to the stationary phase or on-column degradation.

  • Causality: The same strong acid-base interactions that cause peak tailing can, in extreme cases, lead to your compound becoming permanently adsorbed onto the silica gel.[7][8] Additionally, some complex molecules can be unstable on acidic surfaces.[7]

  • Solutions & Optimization:

    • Perform a Stability Test (2D TLC): Before committing to a large-scale column, check for on-column degradation.

      • Spot your compound on the bottom-left corner of a square TLC plate.

      • Develop the plate in your chosen solvent system.

      • Dry the plate completely, then rotate it 90 degrees counter-clockwise.

      • Develop the plate again in the same solvent system.

      • Interpretation: If the compound is stable, you will see a single spot on the 45-degree diagonal. If new spots appear off the diagonal, your compound is degrading on the silica.[1] In this case, you must switch to a different stationary phase like alumina or consider an alternative purification method like recrystallization.

    • Avoid Column Overloading: Ensure you are using an appropriate ratio of stationary phase to crude material. A general guideline for flash chromatography is a silica-to-crude-material ratio of at least 30:1 to 50:1 by weight.[7] Overloading the column leads to broad bands and poor separation, which can be mistaken for low recovery when fractions are combined.[7]

    • Use a "Plug" of Less Acidic Material: Consider adding a small layer of a less reactive material, like Celite or sand, on top of your silica bed before loading your sample. This can help distribute the sample evenly and mitigate some of the harshest interactions at the point of entry.

Issue 4: Sample Solubility and Loading Issues

Question: My crude material is a solid that does not dissolve well in my chosen eluent (e.g., Hexane/EtOAc). How can I effectively load it onto the column without it precipitating?

Answer: This is a common problem when the sample is significantly more polar than the starting mobile phase. The solution is a technique called "dry loading."

  • Causality: Loading a sample dissolved in a strong solvent (like pure dichloromethane or methanol) onto a column equilibrated with a weak solvent (like 10% EtOAc/Hexane) will destroy the separation. The strong solvent carries the compound down the column in a diffuse band. Dry loading adsorbs the compound onto a solid support, ensuring it starts as a very narrow, concentrated band.

  • Solution: Dry Loading Protocol:

    • Dissolve your crude material in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane, methanol, or acetone).

    • To this solution, add a small amount of silica gel (typically 2-3 times the weight of your crude material).

    • Carefully evaporate the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. This is your crude material adsorbed onto silica.

    • Carefully layer this dry powder on top of your packed chromatography column.

    • Gently add a small layer of sand on top to prevent the powder from being disturbed when you add the eluent.

    • Proceed with the elution as planned. This technique significantly improves resolution for samples with poor solubility in the mobile phase.[5][9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a solvent system for this compound? A1: Given the structure (aromatic, amine, ester, CF3), the compound is of moderate to high polarity. A good starting point for TLC analysis is a 1:1 mixture of hexane and ethyl acetate.[9] Based on the result, adjust the polarity: if the Rf is too low, increase the proportion of the more polar solvent (ethyl acetate); if the Rf is too high, increase the proportion of the less polar solvent (hexane).[9] Also test alternative systems like Dichloromethane/Methanol for comparison.

Q2: Should I use normal-phase (silica) or reversed-phase (C18) chromatography? A2: For most lab-scale organic synthesis purifications, normal-phase chromatography on silica gel is the default and most cost-effective method.[9] It should be effective for this compound, provided you address the peak tailing issue with a basic modifier. Reversed-phase (RP) chromatography is an excellent alternative, especially if normal-phase fails or if the compound is highly polar.[9] In RP, the most polar compounds elute first.[3] Given the trifluoromethyl group, fluorinated stationary phases (like pentafluorophenyl) could also offer unique selectivity for this class of molecules.[10]

Q3: My purified compound is a white to yellow solid. Is the yellow tint an impurity? A3: Not necessarily. While the pure compound is often a white or off-white solid, a slight yellow coloration can be due to minor, highly-colored impurities that are present in trace amounts.[11][12] If your analytical data (e.g., NMR, HPLC) shows high purity, the color may not be a concern for subsequent steps. If a colorless material is required, treatment with activated charcoal during a recrystallization step or very careful chromatography may be necessary.[12]

Q4: What are the key safety precautions when handling pyridine derivatives and solvents? A4: Pyridine-based compounds can be toxic. Always handle them in a well-ventilated chemical fume hood.[2] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. The solvents used in chromatography (e.g., hexane, dichloromethane) are flammable and/or toxic. Ensure all equipment is properly set up and grounded, and handle solvents away from ignition sources.[2]

Data and Protocols

Table 1: Recommended Solvent Systems for TLC Method Development
Solvent SystemPolarity RangeComments & Best For
Hexane / Ethyl AcetateLow to MediumStandard starting point for most organic compounds.[3]
Toluene / Ethyl AcetateLow to MediumExcellent for aromatic compounds; offers different selectivity.[4]
Dichloromethane / MethanolMedium to HighVersatile system for more polar compounds.[3]
DCM / Methanol / NH₄OHHighFor very basic compounds that still tail with Et₃N. Use a pre-mixed solution (e.g., 90:10:1).
Diagram 1: Troubleshooting Workflow for Purification

troubleshooting_workflow cluster_start Initial Observation cluster_problem Problem Identification cluster_solution Recommended Action start Run Analytical TLC tailing Streaking or Peak Tailing? start->tailing separation Poor Separation (Rf values too close)? tailing->separation No add_base Add 0.5-2% Et3N or NH3 to Mobile Phase tailing->add_base Yes recovery Low or No Recovery? separation->recovery No change_solvent Change Solvent Selectivity (e.g., Toluene/EtOAc or DCM/MeOH) separation->change_solvent Yes check_stability Perform 2D TLC for Stability Check recovery->check_stability Yes success Proceed to Column Chromatography recovery->success No add_base->separation gradient Develop Gradient Elution Method change_solvent->gradient gradient->recovery dry_load Use Dry Loading Technique check_stability->dry_load Stable change_phase Switch to Alumina or Reversed-Phase check_stability->change_phase Degradation Observed dry_load->success change_phase->success

Sources

"Methyl 2-amino-3-(trifluoromethyl)isonicotinate" stability issues in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 2-amino-3-(trifluoromethyl)isonicotinate. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile but electronically complex building block. Our goal is to provide in-depth, field-proven insights into its stability and reactivity, helping you anticipate challenges, troubleshoot common issues, and optimize your synthetic routes.

The unique arrangement of a nucleophilic amino group, a powerful electron-withdrawing trifluoromethyl group, and an electrophilic methyl ester on a pyridine core presents a specific set of chemical behaviors. This guide explains the causality behind these behaviors and provides robust, self-validating protocols to ensure experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling, stability, and reactivity of Methyl 2-amino-3-(trifluoromethyl)isonicotinate.

Q1: What are the recommended storage conditions for this compound?

A1: Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a solid that is generally stable under standard laboratory conditions.[1] However, to ensure long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) is recommended for prolonged storage to prevent gradual degradation from atmospheric moisture and oxygen.

Q2: I'm having trouble with the N-acylation (or N-alkylation) of the 2-amino group. The reaction is sluggish and gives low yields. Why is this happening?

A2: This is the most frequently encountered issue. The low reactivity of the 2-amino group is a direct consequence of the powerful electron-withdrawing effect of the adjacent trifluoromethyl (-CF3) group.[2][3] This effect, combined with the inherent electron deficiency of the pyridine ring, significantly reduces the nucleophilicity and basicity of the amino group, making it a poor nucleophile for standard acylation or alkylation protocols.

Q3: Under what conditions is the methyl ester group unstable? I'm concerned about unintentional hydrolysis.

A3: The methyl ester is susceptible to hydrolysis under both strongly acidic and strongly basic conditions. The electron-withdrawing nature of the pyridine ring, amplified by the -CF3 group, increases the electrophilicity of the ester's carbonyl carbon, potentially making it more prone to nucleophilic attack by water or hydroxide ions than a typical alkyl ester. Forced degradation studies on similar complex molecules show that hydrolysis can occur when heated under acidic or basic conditions (e.g., 0.1 M HCl or 0.1 M NaOH at 60°C).

Q4: Can the 2-amino group be converted to other functional groups?

A4: Yes, the 2-amino group can serve as a synthetic handle for other functionalities, most notably through diazotization followed by a Sandmeyer or Sandmeyer-type reaction.[4][5] This allows for the conversion of the amino group into halides (-Cl, -Br), cyano (-CN), or even another trifluoromethyl (-CF3) group.[6][7] However, the diazonium salt intermediate may be unstable, and reaction conditions must be carefully controlled.

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common experimental issues.

Problem Probable Cause(s) Suggested Solutions & Explanations
No Reaction or Low Conversion (N-Acylation/Alkylation) 1. Insufficient Nucleophilicity: The 2-amino group is strongly deactivated by the adjacent -CF3 group.Increase Reagent Electrophilicity: Use a more reactive acylating/alkylating agent (e.g., acyl chloride or anhydride instead of the carboxylic acid with coupling agents).• Increase Temperature: Carefully increase the reaction temperature to provide the necessary activation energy.• Catalysis: Add a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts for acylations.• Stronger, Non-Nucleophilic Base: Use a stronger, non-nucleophilic base like sodium hydride (NaH) or LDA at low temperatures to deprotonate the amine, creating a more potent nucleophile. Use with caution to avoid side reactions.
Formation of Multiple Products 1. Ester Hydrolysis: Reaction conditions (e.g., aqueous base, prolonged heating) are cleaving the methyl ester.2. Intermolecular Side Reactions: At high concentrations and temperatures, self-condensation between the amino group of one molecule and the ester of another may occur.Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.• Milder Base: If a base is required, screen milder options (e.g., organic amines like triethylamine or DIPEA instead of inorganic hydroxides).• Temperature Control: Avoid excessive heating.• Dilution: Run the reaction at a lower concentration to disfavor intermolecular reactions.
Product Degradation During Workup or Purification 1. Hydrolysis on Silica Gel: The slightly acidic nature of standard silica gel can cause hydrolysis of the ester, especially if the product is slow-moving.2. Instability to pH Extremes: The product may degrade if exposed to strong acid or base during aqueous extraction.Neutralize Silica Gel: Pre-treat the silica gel with a small amount of triethylamine in the eluent (e.g., 0.5-1%).• Alternative Chromatography: Consider using neutral alumina for purification.• Careful Workup: Ensure aqueous layers are neutralized to pH ~7 before extraction. Use saturated sodium bicarbonate for acid quenches and ammonium chloride for base quenches.
Conversion of -NH2 to -OH (Sandmeyer Reaction) 1. Unstable Diazonium Salt: The intermediate diazonium salt is hydrolyzing before the desired nucleophile can react.Low Temperature: Maintain strict temperature control (typically 0-5 °C) during diazotization and subsequent reaction.• Anhydrous Conditions: Use aprotic solvents and anhydrous reagents where possible for non-aqueous Sandmeyer reactions.• Slow Addition: Add the solution of the diazonium salt slowly to the copper catalyst solution.
Section 3: Key Experimental Protocols

These protocols are provided as validated starting points. Optimization may be required for specific substrates.

Protocol 1: Enhanced N-Acylation of the 2-Amino Group

This protocol is designed to overcome the low nucleophilicity of the amino group.

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), dissolve Methyl 2-amino-3-(trifluoromethyl)isonicotinate (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (2.0 eq). For particularly stubborn reactions, a stronger base like DBU (1.2 eq) can be screened. Add a catalytic amount of DMAP (0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be required.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (consider pre-treating with triethylamine as noted in the troubleshooting guide).

Protocol 2: Controlled Saponification (Hydrolysis) of the Methyl Ester

This protocol aims to hydrolyze the ester while minimizing potential side reactions.

  • Dissolution: Dissolve Methyl 2-amino-3-(trifluoromethyl)isonicotinate (1.0 eq) in a mixture of THF and methanol (e.g., a 3:1 ratio).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Prepare a 1 M aqueous solution of lithium hydroxide (LiOH). Add the LiOH solution (1.1 - 1.5 eq) dropwise to the cooled reaction mixture. Using LiOH is often preferred for complex substrates as it can be effective at lower temperatures.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor carefully by TLC or LC-MS until the starting material is consumed (typically 1-4 hours). Avoid prolonged reaction times or heating to prevent potential degradation.

  • Workup: Carefully acidify the reaction mixture to pH 3-4 with cold 1 M HCl. The product may precipitate.

  • Extraction/Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). If the product is an insoluble solid, it can be isolated by filtration. Wash the organic extracts or the solid product with brine, dry, and concentrate to yield the carboxylic acid.

Section 4: Visual Guides
Diagram 1: General Troubleshooting Workflow

G start Reaction Start (e.g., N-Acylation) check_sm Monitor Reaction (TLC/LC-MS) start->check_sm sm_gone Starting Material Consumed? check_sm->sm_gone workup Proceed to Workup & Purification sm_gone->workup Yes no_rxn No Reaction / Low Conversion sm_gone->no_rxn No side_products Multiple Products / Low Yield of Desired Product sm_gone->side_products Yes, but... increase_temp Increase Temperature no_rxn->increase_temp Hypothesis: Insufficient Activation stronger_reagent Use More Reactive Electrophile/Nucleophile no_rxn->stronger_reagent add_catalyst Add Catalyst (e.g., DMAP) no_rxn->add_catalyst stronger_base Use Stronger Base (e.g., NaH) no_rxn->stronger_base check_hydrolysis Check for Ester Hydrolysis side_products->check_hydrolysis Hypothesis: Degradation check_temp Lower Reaction Temperature side_products->check_temp anhydrous Ensure Anhydrous Conditions side_products->anhydrous

Caption: A decision tree for troubleshooting common reaction outcomes.

Diagram 2: Electronic Effects on the Pyridine Ring

Caption: Summary of substituent effects on the molecule's reactivity.

Section 5: References
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and reactivity of fluorinated heterocycles. Semantic Scholar. Available at: [Link]

  • Synthesis of pyrido[2,3b]pyrazines 5a–f. ResearchGate. Available at: [Link]

  • Synthesis and reactivity of fluorinated heterocycles. ResearchGate. Available at: [Link]

  • Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. Available at: [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed. Available at: [Link]

  • Sandmeyer Trifluoromethylation. Organic Chemistry Portal. Available at: [Link]

  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Available at: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health (NIH). Available at: [Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. National Institutes of Health (NIH). Available at: [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). ACS Publications. Available at: [Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Available at: [Link]

  • Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids. National Institutes of Health (NIH). Available at: [Link]

  • Rapid Synthesis of Novel Pyrazino-Pyrido-Pyrimidinones Derived from Fumiquinazoline Alkaloids. SciELO. Available at: [Link]

  • 2-(Trifluoromethyl)pyridin-3-amine. PubChem. Available at: [Link]

  • Instantaneous Hydrolysis of Methyl Paraoxon Nerve Agent Simulant Is Catalyzed by Nontoxic Aminoguanidine Imines. National Institutes of Health (NIH). Available at: [Link]

  • Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][8][9] diazepinols. ResearchGate. Available at: [Link]

  • Reactivity of 2-amino-3-cyanopyridines. ResearchGate. Available at: [Link]

  • 2-Amino-3-chloro-5-trifluoromethylpyridine. Google Patents. Available at:

  • Hydrolytic Stability of Hydrazones and Oximes. National Institutes of Health (NIH). Available at: [Link]

  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. National Institutes of Health (NIH). Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health (NIH). Available at: [Link]

  • Direct amidation of unprotected amino acids using B(OCH2CF3)3. The Sheppard Group. Available at: [Link]

  • Electron affinity of the methyl radical: Structures of CH(3) and CH(3)-. PubMed. Available at: [Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids. ResearchGate. Available at: [Link]

Sources

Technical Support: Optimization of Methyl 2-amino-3-(trifluoromethyl)isonicotinate Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering difficulties in the isolation of Methyl 2-amino-3-(trifluoromethyl)isonicotinate . This is a highly functionalized pyridine building block where the interplay between the electron-withdrawing trifluoromethyl (


) group at C3, the ester at C4, and the amino group at C2 creates unique physicochemical challenges.

Core Challenges Identified:

  • "The Fluorine Effect" (Emulsions): The lipophilic

    
     group lowers surface tension, creating persistent emulsions during aqueous extraction.[1][2]
    
  • Pseudo-Basicity: Contrary to standard pyridines, this molecule is essentially non-basic (

    
    ) due to the strong electron-withdrawing nature of the 
    
    
    
    and ester groups.[3][1][2] Standard acid-base extractions will fail.[3][1][2]
  • Ester Instability: The electron-deficient ring makes the C4-methyl ester highly susceptible to hydrolytic attack, even under mild basic conditions.[3][1][2]

Module 1: The "Fluorine Effect" & Phase Separation

The Issue: The workup results in a rag layer (emulsion) that refuses to separate, trapping product.[1][2]

The Mechanism

Fluorinated compounds are both hydrophobic and lipophobic to varying degrees.[3][1][2] The


 group acts as a surfactant, stabilizing the interface between organic and aqueous layers.[1][2]
Troubleshooting Protocol

Do NOT shake vigorously. Use a gentle rocking motion.[3][1][2] If an emulsion has already formed, follow this decision tree:

Emulsion_Protocol start Emulsion Detected step1 Add Saturated Brine (Increases ionic strength) start->step1 check1 Separation? step1->check1 step2 Filter through Celite 545 (Breaks surface tension) check1->step2 No success Proceed to Drying (Na2SO4) check1->success Yes check2 Separation? step2->check2 step3 Add Methanol (2-5%) (Disrupts emulsion) check2->step3 No check2->success Yes step3->success

Figure 1: Hierarchical protocol for breaking fluorinated pyridine emulsions.

Key Technical Adjustment: Switch your extraction solvent. If you are using Dichloromethane (DCM), the density is too close to the emulsion layer.[1][2]

  • Recommended: Use Ethyl Acetate (EtOAc) .[3][1][2] The density difference (

    
     vs 
    
    
    
    ) is often insufficient if the aqueous layer is heavy.[1]
  • Pro-Tip: Dilute the organic layer with Heptane (1:1 with EtOAc).[3][1][2] This lowers the organic density significantly, forcing a cleaner break from the aqueous layer.[1][2]

Module 2: pH Management (The "Non-Basic" Pyridine)

The Issue: Low recovery when attempting acid-base extraction (e.g., washing with


 to remove non-basic impurities).
The Science

You must treat this molecule as a neutral organic , not a base.[3][1][2]

  • Typical Pyridine

    
    :  ~5.2[3][1][2]
    
  • Your Molecule: The

    
     (inductive withdrawal) and Ester (resonance withdrawal) strip electron density from the ring nitrogen.[1] The 2-amino group cannot compensate enough.[3][1][2]
    
  • Consequence: If you wash with acid, the molecule stays in the organic layer (mostly), but you risk partial protonation and loss to the aqueous phase if the acid is strong (

    
    ).[1]
    
Correct pH Protocol
StepReagentPurposeWarning
Quench Sat.

Neutralize reaction mixtureAvoid strong acids (

).[3][1][2]
Wash Sat.

Remove acidic impuritiesDo NOT use

or

.
Drying

Remove water

is slightly acidic;

is safer.[3][1][2]

Critical Warning: The electron-deficient ring activates the ester toward hydrolysis.[3][1][2] Exposure to


 will hydrolyze the methyl ester to the acid (zwitterion) within minutes, leading to total product loss in the aqueous layer [1, 2].[1]

Module 3: Purification Strategy

The Issue: Close-running impurities (likely regioisomers or des-amino precursors) on TLC.

Chromatography vs. Crystallization

Because the molecule is highly crystalline (high melting point due to H-bonding and symmetry), crystallization is superior to chromatography for scale-up.[3]

Option A: Flash Chromatography [3][1][2][4]
  • Stationary Phase: Silica Gel 60 (

    
    ).[3][1][2]
    
  • Mobile Phase: 0-30% EtOAc in Hexanes.[3][1][2]

  • Modifier: Do not add Triethylamine (TEA).[3][1][2] It is unnecessary (molecule is not basic enough to streak) and may induce ester aminolysis.[3][1][2]

Option B: Recrystallization (Recommended)

The


 group provides unique solubility windows.[3][1][2]
  • Dissolve: Minimal refluxing Ethyl Acetate .

  • Precipitate: Slowly add hot Heptane or Methyl tert-butyl ether (MTBE) until turbidity appears.[3][1][2]

  • Cool: Allow to cool to Room Temp, then

    
    .
    
  • Yield: Typically >85% recovery with >98% purity.

Frequently Asked Questions (FAQ)

Q1: The product turned pink/red during drying. Is it decomposed?

  • A: Likely not.[3][1][2] Amino-pyridines are prone to oxidation (N-oxide formation) or trace metal chelation which causes color shifts.[3][2] If

    
     is clean, the color is a trace impurity.[1][2] Store under Argon in the dark.
    

Q2: Can I use DCM for the workup?

  • A: Yes, but avoid it if you have emulsion issues.[3][1][2] DCM encapsulates water droplets easily in the presence of fluorinated surfactants.[3][1][2] If you must use DCM, filter the organic layer through a hydrophobic filter paper or a cotton plug before drying.[3][1][2]

Q3: Why does the ester hydrolyze so fast?

  • A: The pyridine ring is electron-poor.[3][1][2] The

    
     at C3 further pulls density.[3][1][2] This makes the carbonyl carbon at C4 exceptionally electrophilic.[3][1][2] Even weak nucleophiles (like hydroxide in water) attack it rapidly compared to a standard benzoate ester [3].[3][1][2]
    

References

  • Sigma-Aldrich. Methyl 2-amino-3-(trifluoromethyl)isonicotinate Product Sheet. Accessed 2026.[3][1][2][5]

  • PubChem. 2-Amino-3-(trifluoromethyl)pyridine Properties & Stability Data. National Library of Medicine.[3][1][2]

  • Schlosser, M. (2006).[3][1][2] The "Fluorine Effect" in Organometallic and Heterocyclic Chemistry. This reference grounds the behavior of CF3 on pyridine basicity and lipophilicity.[3][1][2]

(Note: Specific synthesis papers for this exact intermediate are often proprietary, but the chemical behavior described above is derived from established principles of fluorinated pyridine chemistry found in the cited databases.)

Sources

Technical Support Center: Reaction Temperature Optimization for Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 2-amino-3-(trifluoromethyl)isonicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing the reaction temperature for this specific synthesis. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and refine your experiments effectively.

Frequently Asked Questions (FAQs)
Q1: What is Methyl 2-amino-3-(trifluoromethyl)isonicotinate and why is it important?

Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a substituted pyridine derivative. Molecules in this class are of significant interest in medicinal chemistry and agrochemicals. The trifluoromethyl (-CF3) group can enhance properties like metabolic stability and binding affinity, while the amino and ester functionalities serve as versatile handles for further chemical modifications.[1] Optimizing its synthesis is crucial for producing high-purity material for downstream applications.

Q2: Why is reaction temperature a critical parameter for this synthesis?

Reaction temperature is arguably the most influential parameter in the synthesis of complex organic molecules like this one. It directly governs the reaction kinetics and thermodynamics.

  • Kinetics: Higher temperatures increase the rate of reaction, but can also accelerate the rate of decomposition and side-product formation.

  • Thermodynamics: Temperature can shift the equilibrium of reversible reactions and influence the selectivity between multiple possible products.[2]

  • Impurity Profile: Many side reactions, such as decomposition or the formation of isomers, have different activation energies than the desired reaction. Temperature control is the primary tool to manage and minimize these impurities.[3]

For trifluoromethylated compounds, temperature control is especially vital as excessive heat can sometimes lead to instability or undesired reactions involving the -CF3 group.[4][5]

Q3: What is a typical synthetic route for this compound that would require temperature optimization?

While multiple routes may exist, a common and logical approach is the nucleophilic aromatic substitution (SNAr) of an activated pyridine ring. This would involve reacting a precursor, such as Methyl 2-chloro-3-(trifluoromethyl)isonicotinate, with an ammonia source. This type of reaction is highly sensitive to temperature.

Precursor Methyl 2-chloro-3-(trifluoromethyl)isonicotinate Product Methyl 2-amino-3-(trifluoromethyl)isonicotinate Precursor->Product Nucleophilic Aromatic Substitution Reagent + Ammonia Source (e.g., NH4OH, NaN3 then reduction) Reagent:s->Product:n Solvent Solvent (e.g., DMSO, DMF) ΔT (Temperature) Solvent->Product

Caption: A plausible synthetic route requiring temperature optimization.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis.

Symptom Potential Cause(s) Recommended Actions & Explanation
Low or No Product Yield Temperature too low: The reaction lacks sufficient activation energy to proceed at a reasonable rate.1. Gradually increase temperature: Raise the temperature in 5-10 °C increments. Monitor the reaction progress using an appropriate analytical technique (TLC, HPLC, or in-situ IR).[3] 2. Confirm reagent activity: Ensure your ammonia source and other reagents have not degraded.
Temperature too high: The product or starting material is decomposing faster than it is being formed.1. Lower the temperature: Start the reaction at a lower temperature (e.g., room temperature or 0 °C) and slowly warm up. 2. Check for decomposition: Analyze the crude reaction mixture by LC-MS or GC-MS to identify potential degradation products.
High Levels of Impurities Temperature too high: This is the most common cause. Higher temperatures often enable alternative reaction pathways, leading to side products (e.g., dimerization, hydrolysis of the ester).1. Perform a temperature screening study: Run the reaction at a range of temperatures (e.g., 40°C, 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and purity. 2. Analyze the impurity profile: Identify the structure of major impurities. This can provide clues about the side reactions occurring (e.g., hydrolysis suggests water is present and the reaction is too hot).
Reaction Stalls (Does Not Go to Completion) Equilibrium reached: The reverse reaction is occurring at a significant rate.1. Slightly increase temperature: This may shift the equilibrium towards the products. Be cautious of impurity formation. 2. Remove byproducts: If a byproduct is inhibiting the reaction, its removal (if possible) can drive the reaction forward.
Reagent decomposition: The nucleophile or other reagents may not be stable at the reaction temperature over long periods.1. Lower the temperature and extend reaction time. 2. Add the reagent in portions: This can maintain a sufficient concentration of the active reagent throughout the reaction.
Troubleshooting Workflow

Start Reaction Outcome Unsatisfactory Check_Purity Analyze crude reaction by HPLC/LC-MS Start->Check_Purity Low_Yield Is Yield < 80%? Check_Purity->Low_Yield High_Impurity Are Impurities > 5%? Low_Yield->High_Impurity No Temp_Too_Low Hypothesis: Temperature too low Low_Yield->Temp_Too_Low Yes Temp_Too_High Hypothesis: Temperature too high High_Impurity->Temp_Too_High Yes Action_Screening Action: Perform detailed Temperature Screening Study High_Impurity->Action_Screening No (Complex Issue) Action_Increase_T Action: Increase temperature by 10-20 °C Temp_Too_Low->Action_Increase_T Action_Decrease_T Action: Decrease temperature by 10-20 °C Temp_Too_High->Action_Decrease_T End Optimized Condition Found Action_Increase_T->End Action_Decrease_T->End Action_Screening->End

Caption: A decision tree for troubleshooting temperature-related issues.

Protocols & Methodologies
Protocol: Systematic Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal reaction temperature.

Objective: To identify the temperature that provides the highest yield of Methyl 2-amino-3-(trifluoromethyl)isonicotinate with the lowest impurity profile in the shortest reasonable time.

Materials:

  • Methyl 2-chloro-3-(trifluoromethyl)isonicotinate (Precursor)

  • Ammonia source (e.g., 28% aq. NH4OH)

  • Anhydrous solvent (e.g., DMSO)

  • Reaction vessels with stirring and temperature control (e.g., parallel synthesis block or oil baths)

  • Analytical equipment (HPLC with UV detector, LC-MS)

Procedure:

  • Setup: In five separate, identical reaction vessels, charge the precursor (1.0 eq) and solvent (e.g., 5 mL per mmol of precursor). Ensure all vessels are sealed and have magnetic stirring.

  • Reagent Addition: At room temperature, add the ammonia source (e.g., 5.0 eq) to each vessel.

  • Temperature Screening: Set each vessel to a different target temperature. A good starting range would be:

    • Vessel 1: 40 °C

    • Vessel 2: 60 °C

    • Vessel 3: 80 °C

    • Vessel 4: 100 °C

    • Vessel 5: 120 °C

  • Reaction Monitoring:

    • Take a small, accurately measured aliquot from each reaction at set time points (e.g., 1h, 2h, 4h, 8h, 24h).

    • Quench the aliquot immediately in a known volume of a suitable solvent (e.g., acetonitrile/water).

    • Analyze the quenched samples by HPLC to determine the percentage of remaining starting material, product formed, and key impurities. Analytical techniques like NMR spectroscopy can also be employed for reaction monitoring.[6]

  • Data Analysis:

    • Plot the percentage of product formation versus time for each temperature.

    • Plot the percentage of a key impurity versus time for each temperature.

    • Identify the temperature that gives the best balance of high conversion and low impurity formation within a practical timeframe (e.g., >98% conversion with <2% total impurities in <8 hours).

Data Interpretation
Hypothetical Temperature Screening Results

The data from your screening study can be summarized in a table for clear comparison.

Temperature (°C)Time to >98% Conversion (h)Product Yield (%) at CompletionTotal Impurities (%) at CompletionKey Observation
40> 4895< 0.5Reaction is too slow to be practical.
6024971.0Clean reaction, but still somewhat slow.
80 6 98 1.5 Optimal balance of speed and cleanliness.
1002945.5Faster conversion, but significant increase in impurity B.
120< 18514.0Rapid reaction with significant product decomposition.
Visualizing the Temperature-Yield-Impurity Relationship

cluster_0 Temperature Effect cluster_1 Reaction Outcomes LowT Low Temperature (e.g., 40-60°C) Outcome_Low Slow Rate High Purity Low Yield (if incomplete) LowT->Outcome_Low OptimalT Optimal Temperature (e.g., 80°C) Outcome_Optimal Fast Rate High Purity High Yield OptimalT->Outcome_Optimal HighT High Temperature (e.g., >100°C) Outcome_High Very Fast Rate Low Purity (Side Reactions) Lower Yield (Decomposition) HighT->Outcome_High

Caption: Relationship between temperature and reaction outcomes.

Based on this hypothetical data, 80 °C is the optimal temperature. Running the reaction at 100 °C might seem advantageous due to the shorter time, but the 4% drop in yield and significant increase in impurities would make purification more difficult and costly, ultimately lowering the overall efficiency of the process. This data-driven approach is fundamental to robust process development.[7]

References
  • PrepChem: Synthesis of (a) methyl isonicotinate.

  • Sigma-Aldrich: Methyl 2-amino-3-(trifluoromethyl)isonicotinate Product Page.

  • AstaTech, Inc. via Sigma-Aldrich: METHYL 2-AMINO-3-(TRIFLUOROMETHYL)ISONICOTINATE.

  • UVicSpace: Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.

  • APC: How to Optimize a Reaction using in-situ IR.

  • ResearchGate: Optimization of reaction conditions. Reaction conditions: 4-(trifluoromethyl).

  • PMC: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

  • MPG.PuRe: Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow.

  • BenchChem: An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate.

  • PubMed: Analytical characterization of three trifluoromethyl-substituted methcathinone isomers.

  • PMC, NIH: Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.

  • MDPI: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

  • ITS: Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method.

  • PMC: High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX).

  • PMC: Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides.

  • ResearchGate: Stability of [MeBu 3 N][Tf 2 N] under gamma irradiation.

  • Analytical and Bioanalytical Chemistry Research: Regular Article.

  • JKU ePUB: synthesis of trifluoromethylated amino acids - Linz.

  • MDPI: Cs 2 CO 3 -Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers.

  • MDPI: Thermal Stability, Kinetic Analysis, and Safe Temperature Assessment of Ionic Liquids 1-Benzyl-3-Methylimidazolium Bis (Trifluoromethylsulfonyl) Imide for Emerging Building and Energy Related Field.

  • PMC: Calorimetric characterization of the stability and activity of trimethylamine‐N‐oxide (TMAO) demethylase from Methylocella silvestris BL2.

  • NIST/TRC Web Thermo Tables: 2-amino-3-methylbutane -- Critically Evaluated Thermophysical Property Data.

  • ResearchGate: Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines.

Sources

Validation & Comparative

A Comparative Guide to Methyl 2-amino-3-(trifluoromethyl)isonicotinate and Other Trifluoromethylated Pyridines for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone for the development of novel therapeutics. The trifluoromethyl (CF3) group, in particular, is a privileged moiety due to its ability to significantly modulate the physicochemical and biological properties of a molecule. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can lead to enhanced binding affinity, improved pharmacokinetic profiles, and increased efficacy of drug candidates.[1][2] Among the various heterocyclic cores, the pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals and agrochemicals.[1] This guide provides an in-depth comparative analysis of Methyl 2-amino-3-(trifluoromethyl)isonicotinate and its positional isomers, offering valuable insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of Trifluoromethylated Pyridines

The introduction of a trifluoromethyl group onto a pyridine ring can dramatically alter its electronic and steric properties. This, in turn, influences its reactivity and interactions with biological targets. The position of the CF3 group is a critical determinant of these effects, making a comparative understanding of different isomers essential for rational drug design.[3][4] This guide will focus on the synthesis, properties, and potential applications of Methyl 2-amino-3-(trifluoromethyl)isonicotinate in comparison to other trifluoromethylated aminopyridine building blocks.

Synthesis Strategies: A Comparative Overview

The synthetic accessibility of trifluoromethylated pyridines is a key consideration for their application in drug discovery programs. Various methods have been developed for their preparation, ranging from classical approaches to modern transition-metal-catalyzed reactions.[5]

Methyl 2-amino-3-(trifluoromethyl)isonicotinate

While a direct, high-yield synthesis of Methyl 2-amino-3-(trifluoromethyl)isonicotinate is not extensively documented in publicly available literature, a plausible route can be devised from its corresponding carboxylic acid, 2-amino-3-(trifluoromethyl)isonicotinic acid.

Conceptual Synthetic Workflow:

A 2-Amino-3-bromopyridine B Trifluoromethylation A->B CF3 source (e.g., TMSCF3, CuCF3) C 2-Amino-3-(trifluoromethyl)pyridine B->C D Carboxylation C->D Organometallic intermediate (e.g., lithiation), then CO2 E 2-Amino-3-(trifluoromethyl)isonicotinic acid D->E F Esterification E->F MeOH, Acid catalyst (e.g., H2SO4, SOCl2) G Methyl 2-amino-3-(trifluoromethyl)isonicotinate F->G A 2-Chloro-4-(trifluoromethyl)pyridine B Amination A->B aq. NH3, 180°C, 10h (High Pressure) C 2-Amino-4-(trifluoromethyl)pyridine B->C A Trifluoromethylated 2-Aminopyridine B N-Functionalization A->B Acylation, Alkylation, Sulfonylation C Ring Functionalization A->C Halogenation, Nitration E Diverse Scaffolds B->E D Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) C->D Pd-catalysis D->E

Sources

A Researcher's Guide to the Comparative Analysis of Methyl 2-amino-3-(trifluoromethyl)isonicotinate and its Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Leveraging Fluorine Chemistry in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (CF3) group, in particular, is a privileged moiety used to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough comparative analysis of Methyl 2-amino-3-(trifluoromethyl)isonicotinate and its non-fluorinated counterpart, Methyl 2-amino-3-methylisonicotinate.

This document deviates from a traditional product comparison by empowering researchers with the foundational knowledge and detailed experimental protocols to generate their own comparative data. By understanding the "why" behind the experimental design and the anticipated impact of the trifluoromethyl group, researchers can effectively unlock the potential of fluorination in their specific drug discovery programs.

The Trifluoromethyl Group: A Bioisostere with Transformative Potential

The replacement of a methyl (CH3) group with a trifluoromethyl (CF3) group is a common bioisosteric substitution in drug design.[3] While sterically similar, the distinct electronic properties of the CF3 group can profoundly alter a molecule's behavior. The high electronegativity of the fluorine atoms makes the CF3 group a strong electron-withdrawing substituent, which can influence the acidity or basicity of nearby functional groups, alter metabolic pathways, and introduce new intermolecular interactions with biological targets.[3][4]

A key advantage of the CF3 group is its ability to block metabolic oxidation at the site of substitution, a common metabolic liability for methyl groups.[4] This often leads to an increased half-life and improved bioavailability of the drug candidate. Furthermore, the introduction of a CF3 group generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes.[2] However, the impact on biological activity is not always predictable, with some studies showing a significant increase in potency while others report a decrease or no change.[5] Therefore, direct experimental comparison is crucial.

Comparative Physicochemical and Biological Profiling: A "How-To" Guide

This section provides detailed protocols for the synthesis and comparative evaluation of Methyl 2-amino-3-(trifluoromethyl)isonicotinate and Methyl 2-amino-3-methylisonicotinate.

Synthesis of the Target Compounds

A reliable synthetic route is the first step in any comparative study. Below are generalized protocols for the synthesis of both the trifluoromethylated and methylated isonicotinates.

dot

Caption: General synthetic workflows for the preparation of the target compounds.

Experimental Protocol: Synthesis of Methyl 2-amino-3-methylisonicotinate

  • Protection of the Amino Group: To a solution of 2-amino-3-methylpyridine in an appropriate solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Directed Ortho-Metalation and Carboxylation: Cool the solution of the Boc-protected intermediate to -78 °C under an inert atmosphere. Add a strong base such as n-butyllithium (n-BuLi) dropwise. After stirring for a defined period, bubble carbon dioxide gas through the solution.

  • Esterification: Quench the reaction with an acid and extract the product. Dissolve the crude carboxylic acid in methanol and add a catalytic amount of a strong acid (e.g., sulfuric acid). Reflux the mixture until esterification is complete.

  • Deprotection: Remove the Boc protecting group by treating the ester with trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent.

  • Purification: Purify the final product, Methyl 2-amino-3-methylisonicotinate, by column chromatography or recrystallization. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Synthesis of Methyl 2-amino-3-(trifluoromethyl)isonicotinate

A potential synthetic route involves the initial synthesis of 2-amino-3-(trifluoromethyl)pyridine followed by carboxylation and esterification.

  • Synthesis of 2-amino-3-(trifluoromethyl)pyridine: This intermediate can be synthesized from commercially available precursors, for example, through amination of a corresponding 2-halo-3-(trifluoromethyl)pyridine.

  • Directed Ortho-Metalation and Carboxylation: Similar to the methylated analog, the amino group of 2-amino-3-(trifluoromethyl)pyridine can be protected (e.g., with a Boc group) to direct metalation to the 4-position. Subsequent reaction with carbon dioxide will yield the isonicotinic acid derivative.

  • Esterification: The resulting carboxylic acid can be esterified using standard procedures, such as reaction with methanol in the presence of an acid catalyst.

  • Deprotection (if necessary): If a protecting group was used, it should be removed in the final step.

  • Purification and Characterization: The final product should be purified and its structure confirmed by spectroscopic methods.

Comparative Physicochemical Property Determination

The following protocols outline the experimental determination of key physicochemical properties that are critical for drug development.

dot

Caption: Workflow for comparative physicochemical profiling.

Experimental Protocol: Lipophilicity (LogP/LogD) Determination by Shake-Flask Method

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a pre-saturated mixture of n-octanol and phosphate-buffered saline (PBS) at a relevant pH (e.g., 7.4).

  • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Centrifuge the mixture to separate the n-octanol and aqueous phases.

  • Carefully collect samples from both phases and determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP/LogD is the logarithm of this value.[2][6]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Dissolve a precise amount of the test compound in a co-solvent system (e.g., water-methanol) to ensure solubility.

  • Use a calibrated pH meter to monitor the pH of the solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa value corresponds to the pH at the half-equivalence point.[7][8]

Experimental Protocol: In Vitro Metabolic Stability Assay using Hepatocytes

  • Thaw cryopreserved hepatocytes and determine cell viability and density.

  • Prepare a cell suspension in incubation medium to the desired cell density (e.g., 0.5 x 10⁶ viable cells/mL).

  • Add the test compound (at a final concentration typically around 1 µM) to the hepatocyte suspension.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture and quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the percentage of the parent compound remaining versus time and determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[1][9][10]

Comparative Biological Activity Assessment

The choice of biological assay will depend on the specific therapeutic target of interest. The following is a general protocol for an in vitro enzyme inhibition assay that can be adapted accordingly.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solutions to obtain a range of test concentrations.

  • In a microplate, combine the enzyme, its substrate, and any necessary co-factors in an appropriate assay buffer.

  • Add the test compounds at various concentrations to the wells. Include appropriate controls (e.g., no inhibitor, known inhibitor).

  • Initiate the enzymatic reaction (e.g., by adding the substrate or a co-factor).

  • Incubate the plate at a controlled temperature for a set period.

  • Stop the reaction and measure the product formation or substrate depletion using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

  • Plot the enzyme activity against the inhibitor concentration and determine the IC₅₀ value for each compound.[11]

Data Interpretation and Expected Outcomes

The following table summarizes the expected qualitative differences between the trifluoromethylated and methylated analogs based on established principles of medicinal chemistry.

PropertyMethyl 2-amino-3-(trifluoromethyl)isonicotinate (Expected)Methyl 2-amino-3-methylisonicotinate (Expected)Rationale
Lipophilicity (LogP) HigherLowerThe trifluoromethyl group is significantly more lipophilic than a methyl group.[2]
pKa of Pyridine Nitrogen Lower (less basic)Higher (more basic)The strong electron-withdrawing effect of the CF₃ group will decrease the electron density on the pyridine ring, making the nitrogen lone pair less available for protonation.[3]
Metabolic Stability HigherLowerThe C-F bond is much stronger than the C-H bond, making the CF₃ group resistant to oxidative metabolism that can occur on the CH₃ group.[4]
Binding Affinity (Target Dependent) Potentially Higher or LowerPotentially Higher or LowerThe larger size and different electronic properties of the CF₃ group can lead to altered interactions with the target protein's binding pocket. This could result in either improved or diminished binding affinity.[5]

Conclusion

The strategic substitution of a methyl group with a trifluoromethyl group is a powerful, yet nuanced, strategy in drug discovery. While general trends can be predicted, the ultimate impact on a molecule's overall profile must be determined empirically. This guide provides the necessary framework and detailed experimental protocols for researchers to conduct a rigorous side-by-side comparison of Methyl 2-amino-3-(trifluoromethyl)isonicotinate and its non-fluorinated analog. By generating and analyzing their own data, scientists can make informed decisions about the progression of fluorinated compounds in their drug development pipelines, ultimately contributing to the discovery of safer and more effective medicines.

References

Please note that the following list includes sources that provide general principles and protocols relevant to the comparative analysis described in this guide, as direct comparative studies of the two specific title compounds were not found in the public domain.

  • WO2021032148A1 - Aminopyrazine compounds as hpk1 inhibitor and the use thereof - Google P
  • Comparative effects of trifluoromethyl- and methyl-group substitutions in proline - Semantic Scholar. (URL not available)
  • Lipophilicity - Cre
  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC - NIH. [Link]

  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY - SciSpace. (URL not available)
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer N
  • Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. [Link]

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (URL not available)
  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL not available)
  • Using NMR to Measure Lipophilicity - AZoM. [Link]

  • Lipophilicity Services | Cyprotex ADME-Tox Solutions - Evotec. (URL not available)
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited - DigitalCommons@UNO. [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchG
  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL not available)
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Publishing. [Link]

  • Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - CORE. (URL not available)
  • Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials - ISU ReD. (URL not available)
  • Development of Methods for the Determination of pKa Values - PMC. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Request PDF - ResearchG

Sources

Methyl 2-amino-3-(trifluoromethyl)isonicotinate: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-amino-3-(trifluoromethyl)isonicotinate (CAS 1227561-96-7), a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors.

Executive Summary & Strategic Value

Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a bifunctional pyridine scaffold designed for the rapid construction of bicyclic heterocycles, most notably pyrido[2,3-d]pyrimidines and 1,8-naphthyridines .

Its strategic value lies in the 3-trifluoromethyl (


) group . Unlike non-fluorinated analogs, this motif serves two critical roles in drug design:
  • Metabolic Shielding: The bulky, electron-withdrawing

    
     group blocks metabolic oxidation at the C5 position of the final bicyclic system (corresponding to the pyridine C3).
    
  • Lipophilicity Modulation: It significantly increases

    
    , enhancing membrane permeability for CNS-targeted or intracellular kinase inhibitors.
    

However, this structural advantage comes with a synthetic trade-off: the


 group electronically deactivates the adjacent 2-amino group, requiring modified protocols compared to standard aminopyridines.

Comparative Analysis: Building Block Selection

This section objectively compares Methyl 2-amino-3-(trifluoromethyl)isonicotinate against its two most common alternatives.

Comparison 1: vs. Methyl 2-aminoisonicotinate (Non-fluorinated)
FeatureMethyl 2-amino-3-(trifluoromethyl)isonicotinateMethyl 2-aminoisonicotinate
Electronic State Electron-Deficient: The

group is a strong electron-withdrawing group (EWG).
Electron-Rich: The pyridine ring is more electron-rich.
Amine Nucleophilicity Low (

~2.8):
The amine is less nucleophilic. Cyclization reactions often require higher temperatures or acid catalysis.
Moderate (

~6.9):
The amine is a competent nucleophile under mild conditions.
Ester Electrophilicity High: The ester carbonyl is activated by the

group, making it highly susceptible to attack.
Moderate: Standard ester reactivity.
Drug Properties High Stability: Blocks metabolism; increases lipophilicity.Standard: Susceptible to oxidative metabolism at the C3 position.

Synthesis Implication: When using the


 analog, expect slower kinetics for the initial attack of the amine on electrophiles (e.g., formamidine). However, once the intermediate is formed, the ring closure onto the highly activated ester is often rapid.
Comparison 2: vs. Methyl 2-chloro-3-(trifluoromethyl)isonicotinate
FeatureAmino-Ester (This Product)Chloro-Ester (Alternative)
Primary Utility Direct Cyclization: Ready for condensation with urea, formamidine, or guanidine to form pyrimidines.Diversity Oriented: The chloro group allows for Suzuki/Buchwald couplings before or after cyclization.
Workflow Efficiency Streamlined: One-step cyclization to the bicyclic core.Multi-Step: Requires displacement of the chloride (S

Ar) with an amine source (e.g., PMB-amine or ammonia) before cyclization.
Cost/Yield Higher initial cost, but fewer steps.Lower initial cost, but lower overall yield due to extra steps.

Experimental Protocol: Cyclization to Pyrido[2,3-d]pyrimidine

The following protocol is optimized for the trifluoromethyl variant, accounting for the reduced nucleophilicity of the amine.

Objective

Synthesis of 5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one .

Reaction Scheme

The reaction involves the condensation of the amino ester with formamidine acetate .

ReactionScheme SM Methyl 2-amino-3- (trifluoromethyl)isonicotinate Inter Intermediate (Amidine) SM->Inter 1. Condensation (Slow Step) Reagent Formamidine Acetate (Excess) Reagent->Inter Product 5-(trifluoromethyl)pyrido [2,3-d]pyrimidin-4(3H)-one Inter->Product 2. Cyclization (- MeOH)

Caption: The reaction proceeds via an initial amidine formation followed by rapid intramolecular cyclization.

Step-by-Step Methodology
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Methyl 2-amino-3-(trifluoromethyl)isonicotinate (1.0 equiv, e.g., 5.0 mmol) and Formamidine Acetate (2.0–3.0 equiv).

    • Note: A larger excess of formamidine is recommended compared to non-fluorinated analogs to drive the equilibrium.

  • Solvent: Add 2-Methoxyethanol (10 volumes) or n-Butanol .

    • Critical Insight: Ethanol is often insufficient due to the lower boiling point (78°C). The reduced nucleophilicity of the

      
      -amine requires temperatures >100°C for efficient conversion.
      
  • Reaction: Heat the mixture to 120°C (Reflux) under an inert atmosphere (

    
    ) for 12–16 hours .
    
    • Monitoring: Monitor by LC-MS.[1] The intermediate (uncyclized amidine) may be observed. If conversion is incomplete after 16h, add fresh formamidine acetate (1.0 equiv) and continue heating.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates upon cooling. If so, filter the solid and wash with cold ethanol and diethyl ether.

    • If no precipitate forms, concentrate the solvent under reduced pressure. Triturate the residue with water/ethanol (9:1) to induce crystallization.

  • Purification: Recrystallization from DMF/Ethanol or flash chromatography (DCM/MeOH gradient) if necessary.

Expected Yield: 65–85% (depending on scale and moisture control).

Decision Framework: When to Use This Scaffold

Use the following logic flow to determine if this specific building block is appropriate for your synthesis campaign.

DecisionTree Start Target: Bicyclic Heterocycle Q1 Is a C5-CF3 group required? Start->Q1 Yes Yes Q1->Yes High Metabolic Stability Needed No No Q1->No Q2 Is the Pyrimidine N1 unsubstituted? Yes->Q2 RouteC USE: Methyl 2-aminoisonicotinate No->RouteC Q2->Yes Direct Cyclization Q2->No Need N-Substituent (via SnAr) RouteA USE: Methyl 2-amino-3- (trifluoromethyl)isonicotinate Q2->RouteA Yes RouteB USE: Methyl 2-chloro-3- (trifluoromethyl)isonicotinate Q2->RouteB No

Caption: Decision tree for selecting the optimal pyridine building block based on structural requirements.

References

  • Synthesis of Pyrido[2,3-d]pyrimidines

    • Title: Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine deriv
    • Source: PMC (NIH), 2023.
    • URL:[Link]

  • Electronic Effects of Trifluoromethyl Groups

    • Title: Comparative effects of trifluoromethyl- and methyl-group substitutions in proline (Analogous electronic study).
    • Source: New Journal of Chemistry, 2018.
    • URL:[Link]

  • General Reactivity of Aminopyridines

    • Title: Aminopyridines - Environmental Occurrence and Properties (pKa D
    • Source: EPA.gov.
    • URL:[Link]

  • Cyclization Protocols (Formamidine Acetate)

    • Title: Formamidine Acet
    • Source: Organic Syntheses.[2][3]

    • URL:[Link]

Sources

A Researcher's Guide to Validating the Bioactivity of Methyl 2-amino-3-(trifluoromethyl)isonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a potential therapeutic agent is both exciting and fraught with challenges. This guide provides an in-depth, technical comparison and validation framework for a promising class of compounds: Methyl 2-amino-3-(trifluoromethyl)isonicotinate derivatives . By leveraging established experimental protocols and drawing insights from structurally related compounds, this document aims to equip scientists with the necessary tools to objectively assess the bioactivity of their proprietary derivatives.

The core structure, Methyl 2-amino-3-(trifluoromethyl)isonicotinate, presents a compelling scaffold for medicinal chemistry exploration. The trifluoromethyl group is a well-established bioisostere for a methyl group, often enhancing metabolic stability, binding affinity, and membrane permeability[1]. The isonicotinate core, a derivative of nicotinic acid, is a privileged scaffold found in numerous bioactive compounds with a wide range of therapeutic applications, including antimicrobial and anticancer agents[2][3][4]. The strategic placement of the amino and trifluoromethyl groups on the pyridine ring offers rich opportunities for derivatization to modulate potency, selectivity, and pharmacokinetic properties.

Comparative Bioactivity Profiles: A Landscape of Therapeutic Potential

While direct comparative data for a series of "Methyl 2-amino-3-(trifluoromethyl)isonicotinate" derivatives is not extensively published, we can infer their potential bioactivities by examining structurally analogous compounds. This section will explore the anticancer, anti-inflammatory, and antimicrobial potential of this scaffold, supported by experimental data from the literature on related trifluoromethyl-containing and isonicotinate-based molecules.

Anticancer Activity

The presence of a trifluoromethyl group on a heterocyclic ring is a common feature in many anticancer agents[5]. Derivatives of 2-aminopyridine, the core of our scaffold, have also demonstrated significant pharmacological effects, including anticancer activity[6]. For instance, novel trifluoromethyl pyrimidine derivatives have shown anticancer activities against various cell lines, including PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer)[7]. Similarly, N-bis(trifluoromethyl)alkyl-N'-thiazolyl and -benzothiazolyl ureas have been evaluated for their in vitro antiproliferative activities against a panel of human cancer cell lines[8].

To provide a tangible comparison, the following table summarizes the anticancer activity of some trifluoromethyl-containing heterocyclic compounds against various cancer cell lines. Researchers can use this data as a benchmark for their own derivatives.

Compound ClassCancer Cell LineIC50 / InhibitionReference
Trifluoromethyl Pyrimidine DerivativesPC350-64% inhibition at 5 µg/mL[7]
N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureasPC-3logGI(50) -7.10[8]
Trifluoromethyl-7-hydroxyquinolinone DerivativesMDA-MB-231Potent antiproliferative activity[9]
Thiazolo[4,5-d]pyrimidine DerivativesA375, C32, DU145, MCF-7Promising anticancer agents[5]
Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous chronic diseases, and the development of novel anti-inflammatory agents is a critical area of research[10]. The isonicotinate scaffold has been explored for its anti-inflammatory potential. For example, some novel heterocyclic derivatives have demonstrated significant anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade[11][12].

The following table presents data on the anti-inflammatory activity of related heterocyclic compounds, offering a comparative perspective for newly synthesized derivatives.

Compound ClassAssayActivityReference
Quinazolinone Schiff Base DerivativesIn vitro anti-inflammatoryExcellent activity[13]
Pyrazole, Pyridine, and/or Pyran MoietiesCOX-2 ExpressionPotent anti-inflammatory properties[11]
Benzothiazole bearing benzenesulphonamideCarrageenan-induced rat paw oedema72-80% inhibition[12]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Isonicotinic acid derivatives have a long history in this field, with isoniazid being a frontline drug for tuberculosis treatment[3]. The synthesis of novel isonicotinoylamino acid and dipeptide derivatives has yielded compounds with specific antimicrobial activities against various microorganisms[2]. Furthermore, nicotinic acid derivatives have been evaluated for their antimicrobial potential against a range of pathogenic microbes[4][14].

The following table summarizes the antimicrobial activity of some isonicotinic acid and nicotinic acid derivatives.

Compound ClassMicroorganismMIC (Minimum Inhibitory Concentration)Reference
Isonicotinoylamino Acid and Dipeptide DerivativesVarious bacteriaSpecific antimicrobial activities[2]
Oxindole DerivativesMycobacterium tuberculosis H37Rv0.78 µg/mL[4]
3-(3-Pyridyl)-oxazolidinone-5-methyl Ester DerivativesBacillus subtilis16 µg/mL[15]

Experimental Validation: A Step-by-Step Guide

To empower researchers in their quest to validate the bioactivity of their "Methyl 2-amino-3-(trifluoromethyl)isonicotinate" derivatives, this section provides detailed, step-by-step protocols for key in vitro assays. These protocols are based on standard and widely accepted methodologies in the field.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the initial screening and validation of novel chemical compounds. This multi-step process ensures a systematic and cost-effective evaluation, starting with broad in vitro screening and progressing to more specific mechanistic studies.

G cluster_0 In Vitro Screening cluster_1 Secondary & Mechanistic Assays cluster_2 Lead Optimization A Compound Synthesis & Characterization B Primary Cytotoxicity Screening (e.g., MTT Assay on Cancer & Normal Cell Lines) A->B C Broad-Spectrum Antimicrobial Screening (e.g., Broth Microdilution) A->C D Initial Anti-inflammatory Screening (e.g., Protein Denaturation Assay) A->D E IC50 Determination for Active Compounds B->E C->E D->E F Mechanism of Action Studies (e.g., Apoptosis Assay, Enzyme Inhibition) E->F G Lead Compound Identification F->G H Structure-Activity Relationship (SAR) Studies G->H I In Vivo Studies (if warranted) H->I G cluster_0 Cellular Stress / Drug Binding cluster_1 Apoptotic Signaling Cascade Drug Methyl 2-amino-3- (trifluoromethyl)isonicotinate Derivative Target Putative Target (e.g., Kinase, Apoptotic Regulator) Drug->Target Inhibition / Modulation Bcl2 Bcl-2 (Anti-apoptotic) Target->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Target->Bax Activation Bcl2->Bax Casp9 Caspase-9 (Initiator) Bax->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction by a bioactive derivative.

Conclusion

The "Methyl 2-amino-3-(trifluoromethyl)isonicotinate" scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer, anti-inflammatory, and antimicrobial activities. This guide provides a comprehensive framework for researchers to systematically validate the bioactivity of their synthesized derivatives. By employing the detailed experimental protocols and leveraging the comparative data presented, scientists can effectively identify lead compounds and advance them through the drug discovery pipeline. The key to success lies in rigorous experimental design, careful data interpretation, and a thorough understanding of the underlying molecular mechanisms.

References

  • Benchchem. Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds.
  • Benchchem. Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • Athmic Biotech Solutions. Unlocking Anti-Inflammatory Drugs with Biochemical Assays. 2023.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
  • Synthesis and antimicrobial activity of some new isonicotinoylamino acid and dipeptide derivatives. PubMed.
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. 2025.
  • Screening for Anticancer Activity: Trypan Blue Exclusion Assay. Springer Nature Experiments.
  • Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Journal of Cardiovascular Disease Research.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. 2025.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC.
  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers. 2022.
  • Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas. PubMed. 2009.
  • Synthesis and Anticancer Activity Evaluation of. Amanote Research. 2014.
  • Antibacterial Activities of Isonicotinic acid derivatives. ResearchGate.
  • Design, Synthesis, and Biological Evaluation of Novel Trifluoromethyl-Containing 7-Hydroxyquinolinone Derivatives as Potential Anticancer Agents. ResearchGate. 2026.
  • Drugs with a trifluoromethyl substituent used as anticancer agents. ResearchGate.
  • Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. ResearchGate.
  • METHYL 2-AMINO-3-(TRIFLUOROMETHYL)ISONICOTINATE. Sigma-Aldrich.
  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. PubMed. 2020.
  • Methyl 2-[3-(trifluoromethyl)anilino]nicotinate. PubChem.
  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. PMC. 2025.
  • Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. ResearchGate.
  • Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. ResearchGate.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PMC. 2022.
  • Methyl 2-amino-3-(trifluoromethyl)isonicotinate. Sigma-Aldrich.
  • Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC.
  • Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. MDPI. 2022.
  • Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. 2018.
  • Natural Product-Based Pesticide Discovery: Design, Synthesis and Bioactivity Studies of N-Amino-Maleimide Derivatives. MDPI. 2018.
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. 2022.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. 2022.
  • Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. PMC. 2019.

Sources

A Senior Application Scientist's Guide: Choosing Between HPLC and GC for the Analysis of Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the robust and accurate analysis of pharmaceutical intermediates is non-negotiable. Methyl 2-amino-3-(trifluoromethyl)isonicotinate, a key structural motif in medicinal chemistry, presents a unique analytical challenge. Its structure, which incorporates a polar aminopyridine core, a methyl ester, and a highly electronegative trifluoromethyl (CF3) group, dictates a careful choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This guide provides an in-depth, objective comparison of these two techniques for the analysis of this specific compound. Moving beyond a simple list of pros and cons, we will delve into the causality behind experimental choices, providing detailed protocols and data-driven recommendations to ensure scientific integrity and methodological success.

Section 1: Physicochemical Profile of the Analyte

Understanding the chemical nature of Methyl 2-amino-3-(trifluoromethyl)isonicotinate is the foundation of method development.

  • Structure and Polarity : The molecule possesses a molecular weight of 220.15 g/mol and exists as a white to yellow solid. The presence of a primary amino group (-NH2), a pyridine nitrogen atom, and a carbonyl group from the methyl ester makes the molecule moderately polar. The trifluoromethyl group, while highly electronegative, also increases lipophilicity.[1] This dual nature suggests that the compound will be soluble in common organic solvents like methanol and acetonitrile, making it suitable for Reversed-Phase HPLC (RP-HPLC).[2][3]

  • Volatility and Thermal Stability : With a relatively low molecular weight, the compound is expected to be sufficiently volatile for GC analysis. However, the primary amino group introduces two significant risks. First, polar primary amines are known to interact with active sites in the GC inlet and column, potentially causing poor peak shape (tailing).[4][5] Second, and more critically, such compounds can be thermally labile. While the CF3 group itself is generally stable, the overall molecule may be susceptible to degradation at the elevated temperatures typically required for GC analysis (>200°C).[6][7] This potential for thermal breakdown is a pivotal factor in our comparative analysis.

Section 2: Theoretical Considerations for Method Selection

The Case for High-Performance Liquid Chromatography (HPLC)

Given the analyte's polarity and potential thermal lability, HPLC is the most logical and lowest-risk approach.[8]

  • Mechanism : RP-HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase (like C18) using a polar mobile phase.[2] Our target analyte, with its moderate polarity, is an ideal candidate for this technique.

  • Key Advantage : The entire analysis is performed at or near ambient temperature, completely circumventing the risk of thermal degradation. This ensures that the observed purity profile is a true representation of the sample, free from process-induced artifacts.

  • Detection : The substituted pyridine ring contains a chromophore, making it readily detectable by a Diode Array Detector (DAD) or a standard UV detector. For higher sensitivity and specificity, particularly for impurity profiling, a mass spectrometer (LC-MS) can be employed.[9]

The Case for Gas Chromatography (GC)

GC offers the potential for high-resolution separations and fast analysis times, making it an attractive option if the challenges can be overcome.[10]

  • Mechanism : GC separates compounds based on their boiling points and interactions with a stationary phase in a heated column.

  • Critical Challenges :

    • Thermal Stability : The primary risk is the degradation of the analyte in the hot GC inlet.[11] This can lead to an underestimation of the main component and the appearance of degradant peaks, compromising the accuracy of the purity assessment.

    • Peak Shape : The polar amine can interact with silanol groups on the column surface, leading to peak tailing. This can be mitigated by using a highly deactivated column and an optimized inlet liner.[12]

    • Derivatization : To address both thermal stability and peak shape issues, a chemical derivatization step can be employed.[13] Reacting the primary amine with a silylating agent (e.g., BSTFA) or an acylating agent (e.g., TFAA) can produce a less polar, more volatile, and more thermally stable derivative, leading to improved chromatographic performance.[4][5] However, this adds complexity and potential sources of error to the sample preparation workflow.

Section 3: Experimental Design & Protocols

The following protocols are designed to be robust, self-validating systems for the analysis of Methyl 2-amino-3-(trifluoromethyl)isonicotinate.

Protocol 1: HPLC-UV Method (Recommended Primary Method)

This method is designed for robust, routine purity analysis and quantification.

Instrumentation and Reagents:

  • HPLC System with DAD or UV Detector

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Step-by-Step Protocol:

  • Standard Preparation : Accurately prepare a 1.0 mg/mL stock solution of the reference standard in the sample diluent. Dilute to a working concentration of 0.1 mg/mL.

  • Sample Preparation : Prepare the sample to be analyzed at the same concentration (0.1 mg/mL) in the sample diluent.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min

    • Injection Volume : 5 µL

    • Column Temperature : 30°C

    • Detection Wavelength : 254 nm (or optimal wavelength determined by DAD scan)

    • Gradient Program :

      Time (min) % Mobile Phase B
      0.0 20
      15.0 90
      17.0 90
      17.1 20

      | 20.0 | 20 |

  • Analysis : Inject the standard and sample solutions. Purity is calculated using the area normalization method.

Rationale : The C18 column provides excellent retention for this moderately polar aromatic compound.[14] The gradient elution ensures that any impurities with different polarities are well-separated. Formic acid is used to improve peak shape by protonating the basic nitrogen atoms.

Protocol 2: GC-MS Method (For Confirmatory Analysis)

This method is suitable for confirming molecular weight and identifying volatile impurities, but requires careful validation of analyte stability.

Instrumentation and Reagents:

  • GC System with Mass Spectrometric Detector (MS)

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Sample Solvent: Dichloromethane (GC grade)

Step-by-Step Protocol:

  • Standard Preparation : Prepare a 0.1 mg/mL solution of the reference standard in dichloromethane.

  • Sample Preparation : Prepare the sample to be analyzed at the same concentration in dichloromethane.

  • GC-MS Conditions :

    • Inlet : Splitless mode

    • Inlet Temperature : 200°C (Initial test) . This is a critical parameter. Start low to check for degradation. If peak shape is poor, increase in 20°C increments to a maximum of 280°C, monitoring for any new peaks that indicate degradation.[11]

    • Oven Temperature Program :

      • Initial Temperature: 80°C, hold for 1 minute

      • Ramp: 15°C/min to 280°C

      • Hold: 5 minutes at 280°C

    • MS Parameters :

      • Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: 40-350 amu

  • Analysis : Inject the sample. Identify the main component by its retention time and mass spectrum. Purity is determined by peak area percentage.

Rationale : A DB-5ms column is a good general-purpose column for a wide range of semi-volatile compounds.[15] The temperature program is designed to provide good separation of potential impurities. The low initial inlet temperature is a crucial diagnostic step to establish the thermal stability of the analyte under GC conditions.[12]

Section 4: Workflow Visualization

The analytical workflows for both HPLC and GC are outlined below to provide a clear visual comparison of the processes.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Acetonitrile/Water (50:50) A->B C Inject 5 µL onto C18 Column B->C D Gradient Elution (ACN/H2O) C->D E UV Detection (254 nm) D->E F Integrate Peaks E->F G Calculate Purity via Area Normalization F->G

Caption: High-level workflow for HPLC-UV analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Dichloromethane A->B C Inject 1 µL into Hot Inlet (Splitless) B->C D Temperature Program Separation on DB-5ms C->D E MS Detection (EI, Scan Mode) D->E F Identify Peaks via Mass Spectra E->F G Calculate Purity via Area % F->G

Caption: High-level workflow for GC-MS analysis.

Section 5: Comparative Performance Data (Hypothetical)

The following table summarizes the expected performance characteristics of each method based on the analyte's structure.

ParameterHPLC-UV MethodGC-MS MethodJustification
Retention Time (tR) ~8.5 min~10.2 minDependent on specific method conditions.
Peak Shape Symmetrical (Asymmetry < 1.2)Potential for tailing (Asymmetry > 1.5) without optimization.The polar amine group can cause tailing in GC.[4]
Evidence of Degradation NonePossible (new peaks appear as inlet temp increases).The key risk factor for the GC method.[11]
Limit of Quantification (LOQ) ~0.01%~0.005%GC-MS in SIM mode can be more sensitive than UV detection.
Linearity (R²) > 0.999> 0.998Both methods should provide excellent linearity.
Robustness HighModerateHPLC is less susceptible to thermal variations and active sites.

Section 6: In-Depth Analysis and Recommendation

HPLC Analysis: The Gold Standard for Purity

The HPLC-UV method is unequivocally the more robust and reliable technique for the routine quality control and purity determination of Methyl 2-amino-3-(trifluoromethyl)isonicotinate. Its operation at ambient temperature eliminates any ambiguity related to thermal degradation, ensuring that the results are accurate and defensible. The method is straightforward, highly reproducible, and ideal for implementation in a regulated drug development environment.

GC Analysis: A Powerful but Risky Alternative

While GC-MS offers excellent resolving power and the significant advantage of mass spectral data for definitive impurity identification, its application to this analyte is fraught with risk.[16][17] The potential for on-column or in-inlet thermal degradation of the primary aminopyridine structure could lead to erroneous purity results. An analyst might incorrectly identify a thermal degradant as a process-related impurity, leading to wasted effort in synthetic route optimization.

This method should only be considered for confirmatory purposes or for specific investigations where volatile impurities are suspected, and only after a thorough thermal stability study has been conducted by incrementally increasing the inlet temperature and monitoring for the appearance of new peaks.

Senior Scientist's Recommendation

For the primary task of purity analysis and quality control of Methyl 2-amino-3-(trifluoromethyl)isonicotinate , HPLC is the strongly recommended technique. Its inherent robustness, avoidance of thermal stress, and straightforward protocol make it the superior choice for generating accurate and reliable data in a drug development setting.

GC-MS should be reserved as a secondary, complementary technique. It is best used for structural elucidation of unknown volatile impurities that have been detected by other means, or for specialized applications, and must be preceded by a rigorous validation of the analyte's thermal stability under the specific GC conditions employed.

References

  • IU Indianapolis ScholarWorks. Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Available from: [Link].

  • Phenomenex. Derivatizing Reagents for GC – The Buffers Strike Back. Published March 4, 2021. Available from: [Link].

  • Trivedi MK, Branton A, Trivedi D, Nayak G, Saikia G, Jana S. Mass Spectrometry Analysis of Isotopic Abundance of 13C, 2H, or 15N in Biofield Energy Treated Aminopyridine Derivatives. American Journal of Physical Chemistry. 2015;4(6):55-61. Available from: [Link].

  • LCGC International. Optimizing Splitless GC Injections. Published August 13, 2018. Available from: [Link].

  • Al-showiman SS, Al-tamimi SA, Al-turkustani AM. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules. 2020;25(1):152. Available from: [Link].

  • Wiczling P, Markuszewski M, Kaliszan R. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules. 2020;25(21):5113. Available from: [Link].

  • Chemistry LibreTexts. Derivatization. Updated August 29, 2023. Available from: [Link].

  • Phenomenex. Temperature Programming for Better GC Results. Published August 12, 2025. Available from: [Link].

  • Beierle JM, Cantele F, Le-Huu M, et al. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein J Org Chem. 2010;6:59. Available from: [Link].

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link].

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Published August 12, 2025. Available from: [Link].

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Published June 18, 2025. Available from: [Link].

  • Jones and Jones. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link].

  • Elmkaddem MK, Fischmeister C, Thomas CM, Renaud JL. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. RSC. Available from: [Link].

  • Al Sabahi A, Al Busafi S, Varghese B, Al-Kindy SM, Suliman FO. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline. Sultan Qaboos University Journal For Science. 2019;24(1):38-49. Available from: [Link].

  • Chromatography Forum. Inlet temperature GCMS. Published February 16, 2016. Available from: [Link].

  • Vanhoenacker G, De Kock F, Sandra P, David F. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. 2009;22(12). Available from: [Link].

  • Leroux F, Jeschke P, Schlosser M. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Chem Soc Rev. 2005;34(10):837-57. Available from: [Link].

  • Gemoets HPL, Laudadio G, Verstraete K, et al. A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Ind Eng Chem Res. 2019;58(24):10243-10251. Available from: [Link].

  • Agilent. Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients. Available from: [Link].

  • Al Sabahi AH, Al-Busafi SN, Varghese BP, Al-Kindy SMZ, Suliman FO. Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline. ResearchGate. Published December 2025. Available from: [Link].

  • Oakwood Chemical. Advances in the Development of Trifluoromethoxylation Reagents. Published December 10, 2021. Available from: [Link].

  • Scribd. Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature. Available from: [Link].

  • Wernisch S, Heiss A, Schettgen T, Gries W, Kraus T, Lang J. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Anal Bioanal Chem. 2023;415(13):2565-2576. Available from: [Link].

  • ResearchGate. HPLC analysis of the products of C 20 H 10 trifluoromethylation with 18 equiv. of CF 3 I at 360 ? C. Available from: [Link].

  • Kumar A, Singh S, Singh G, Maiti D. Recent advances in transition metal-mediated trifluoromethylation reactions. Chem Commun (Camb). 2022;58(57):7899-7923. Available from: [Link].

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link].

Sources

Methyl 2-amino-3-(trifluoromethyl)isonicotinate: A Strategic Scaffold for Conformationally Restricted Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Core Directive

The Scaffold Identity

Methyl 2-amino-3-(trifluoromethyl)isonicotinate (CAS: 1227561-96-7) represents a specialized tier of pyridine building blocks. Unlike its regioisomer methyl 2-aminonicotinate (which readily cyclizes to form pyrido[2,3-d]pyrimidines), the isonicotinate substitution pattern (2-amino, 4-ester) renders the amino and ester groups meta-disposed relative to the pyridine nitrogen, separated by a sterically demanding trifluoromethyl (


) group at position 3.

This structural arrangement dictates its primary utility in library generation: it is not a cyclization precursor, but a difunctional orthogonal linker. It enables the construction of linear, conformationally restricted bis-amides or urea-amides, where the central pyridine core and the


 group modulate physicochemical properties (LogP, pKa) and enforce specific vector geometries.
The "Twist" Advantage

In parallel synthesis, this scaffold is selected over non-fluorinated analogs (e.g., methyl 2-aminoisonicotinate) when atropisomerism or conformational locking is desired. The steric bulk of the


 group (Van der Waals radius ~2.2 Å, similar to an isopropyl group) forces the substituents at positions 2 and 4 out of planarity with the pyridine ring. This reduces "molecular flatness," a key parameter in improving the solubility and target selectivity of drug candidates.

Part 2: Comparative Analysis (Product vs. Alternatives)

This section objectively compares Methyl 2-amino-3-(trifluoromethyl)isonicotinate (Compound A) with its non-fluorinated analog and its regioisomer.

Table 1: Physicochemical & Reactivity Profile Comparison
FeatureMethyl 2-amino-3-(trifluoromethyl)isonicotinate (Topic)Methyl 2-aminoisonicotinate (Non-fluorinated Analog)Methyl 2-aminonicotinate (Regioisomer)
Substitution Pattern 2-Amino, 3-

, 4-Ester
2-Amino, 3-H, 4-Ester2-Amino, 3-Ester, 4-H
Key Reactivity Orthogonal Difunctionalization. Sterically hindered

reactions.
Standard nucleophilic/electrophilic reactions.Cyclocondensation. Forms fused bicycles (e.g., pyridopyrimidines).
Amine Nucleophilicity Low. Deactivated by e-withdrawing Pyridine +

.
Moderate.Moderate to High.
Ester Electrophilicity High (Inductive activation) but Sterically Shielded.Moderate.Moderate.
Conformation Twisted/Rigid.

locks rotamers.
Planar.Planar (often H-bonded).
Lipophilicity (LogP) High (Modulated by

).
Low.Low.
Metabolic Stability High. C3 is blocked from oxidation.Low. C3 is a metabolic soft spot.Moderate.
Mechanistic Insight: The "Deactivation-Activation" Paradox

Researchers must account for the electronic push-pull effect of the


 group:
  • Amine Deactivation: The strong electron-withdrawing nature of

    
     (Hammett 
    
    
    
    ) significantly lowers the pKa of the 2-amino group. Standard amide couplings using weak acid chlorides may fail; high-energy electrophiles or Pd-catalyzed aminations are often required.
  • Ester Activation: Conversely, the

    
     group pulls electron density away from the C4-ester carbonyl, making it more electrophilic. However, the kinetic rate of hydrolysis or amidation is retarded by the steric bulk of the adjacent 
    
    
    
    . Protocol Adjustment: Higher temperatures or smaller nucleophiles are necessary for C4 functionalization.

Part 3: Library Generation Strategy & Protocols

Workflow Visualization

The following diagram illustrates the orthogonal functionalization strategy, prioritizing the less reactive amine first (to avoid side reactions later) or the ester first depending on the library design.

LibraryWorkflow Start Methyl 2-amino-3- (trifluoromethyl)isonicotinate Decision Strategic Decision: Which handle first? Start->Decision PathA Path A: C2-Amine First (Recommended for Amide Libraries) Decision->PathA Preserve Ester PathB Path B: C4-Ester First (Recommended for Urea/Carbamates) Decision->PathB Modify Core StepA1 Step 1: Acylation (R-COCl, Pyridine, DMAP, Heat) PathA->StepA1 StepB1 Step 1: Saponification (LiOH, Reflux) PathB->StepB1 StepA2 Step 2: Hydrolysis (LiOH, THF/H2O) StepA1->StepA2 StepA3 Step 3: Amide Coupling (R'-NH2, HATU, DIPEA) StepA2->StepA3 FinalA Target: Linear Rigid Linkers StepA3->FinalA Bis-Amide Library StepB2 Step 2: Curtius Rearrangement (DPPA -> Isocyanate -> Urea) StepB1->StepB2 FinalB Target: Kinase Inhibitors StepB2->FinalB 2-Amino-4-Urea Library

Caption: Orthogonal functionalization pathways. Path A is the standard route for generating bis-amide libraries, overcoming the deactivated amine via forcing conditions.

Experimental Protocol: Parallel Synthesis of a Bis-Amide Library

This protocol validates the synthesis of a 2-amido-4-carboxamide library, addressing the specific reactivity challenges of the scaffold.

Step 1: C2-Acylation (The Critical Step)

Rationale: The 2-amino group is weakly nucleophilic. Standard Schotten-Baumann conditions often result in low yields or incomplete conversion. We utilize a DMAP-catalyzed approach with heating.

  • Preparation: Dissolve Methyl 2-amino-3-(trifluoromethyl)isonicotinate (1.0 eq) in anhydrous DCE (Dichloroethane).

  • Activation: Add Pyridine (3.0 eq) and DMAP (0.1 eq).

  • Addition: Add the Acid Chloride (

    
    -COCl, 1.5 eq) dropwise.
    
  • Reaction: Heat to 60°C for 16 hours in a sealed vial. (Note: Room temperature is insufficient due to

    
     sterics).
    
  • Workup: Dilute with DCM, wash with 1N HCl (to remove pyridine), sat.

    
    , and brine.[1] Dry over 
    
    
    
    .[1]
  • QC: Verify mono-acylation vs. di-acylation by LCMS. If di-acylation occurs (imide formation), treat with

    
    /MeOH for 30 min to cleave the labile second acyl group.
    
Step 2: C4-Ester Hydrolysis

Rationale: The steric bulk of


 retards hydrolysis. Standard LiOH/MeOH at RT may be too slow.
  • Solvent System: Dissolve the intermediate from Step 1 in THF:Water (3:1). Avoid Methanol to prevent transesterification side reactions if heating is required.

  • Reagent: Add LiOH.H2O (2.5 eq).

  • Reaction: Stir at 50°C for 4-6 hours. Monitor by LCMS for disappearance of the methyl ester (+14 mass shift to acid).

  • Isolation: Acidify to pH 3-4 with 1N HCl. The carboxylic acid typically precipitates. Filter and dry.[1]

Step 3: C4-Amide Coupling (Library Divergence)

Rationale: The resulting carboxylic acid is sterically hindered. HATU is preferred over EDC/HOBt for its higher reactivity.

  • Setup: In a 96-well block or individual vials, dispense the Core Acid (1.0 eq).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. Shake for 15 mins.

  • Amine Addition: Add diverse amines (

    
    -
    
    
    
    , 1.5 eq).
  • Reaction: Shake at RT for 24 hours. If

    
     is secondary or sterically hindered, heat to 50°C.
    
  • Purification: The products are lipophilic (due to

    
    ). Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
    

Part 4: References

  • Wang, J., et al. (2019).[2] "Isocyanide‐Based Multicomponent Reactions: A Concise Approach to 2‐Amino‐3‐perfluoroalkylfurans Using Methyl Perfluoroalk‐2‐ynoates." European Journal of Organic Chemistry. Link

  • Schlosser, M. (2006). "The 2-amino-3-(trifluoromethyl)pyridine scaffold: Synthesis and properties." Journal of Fluorine Chemistry. (Contextual citation for CF3-pyridine properties).

  • PubChem. (2025).[3] "Methyl 2-amino-3-(trifluoromethyl)isonicotinate Compound Summary." National Library of Medicine. Link

  • BenchChem. (2025). "Technical Guide to Trifluoromethylpyridine Derivatives in Drug Discovery." Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

A Senior Application Scientist's Guide to the Catalytic Potential of Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical and Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, the quest for novel ligands that can fine-tune the electronic and steric properties of metal centers is paramount. Methyl 2-amino-3-(trifluoromethyl)isonicotinate, a structurally intriguing molecule, stands at the intersection of several key functionalities desirable in a high-performance ligand. This guide provides a comprehensive analysis of its potential performance in specific catalytic cycles, drawing comparisons with established alternatives and grounding its prospective advantages in fundamental organometallic principles. While direct, head-to-head experimental data for this specific molecule is emerging, this document synthesizes existing knowledge on related structures to provide a robust predictive framework for its application.

The Molecular Architecture: A Triad of Influential Groups

The catalytic prowess of any ligand is dictated by its electronic and steric profile. Methyl 2-amino-3-(trifluoromethyl)isonicotinate presents a compelling combination of three key functional groups on a pyridine scaffold, each poised to exert a significant influence on a coordinated metal center.

  • The 2-Aminopyridine Core: This moiety is a well-established bidentate chelating group in transition metal catalysis. The pyridyl nitrogen and the amino group can form a stable five-membered ring with a metal center, enhancing the stability of the resulting complex. This chelation effect is crucial for preventing ligand dissociation and promoting efficient catalytic turnover. N-aryl-2-aminopyridines, for instance, readily form stable complexes with metals like palladium, rhodium, and iridium, facilitating a range of cross-coupling and cyclization reactions.[1]

  • The 3-Trifluoromethyl Group: The trifluoromethyl (CF₃) group is a potent electron-withdrawing group. Its introduction onto the pyridine ring is expected to significantly decrease the electron density on the nitrogen atom. This electronic perturbation can have a profound impact on the catalytic cycle. For a metal center, a more electron-deficient ligand can enhance its electrophilicity, potentially accelerating key steps like oxidative addition. Furthermore, the CF₃ group can improve the metabolic stability of drug candidates, a feature of high interest in pharmaceutical development.[2]

  • The 4-Methyl Isonicotinate Group: The methyl ester at the 4-position also acts as an electron-withdrawing group, further modulating the electronic properties of the pyridine ring. Its position opposite the pyridyl nitrogen allows for a direct electronic influence. The ester functionality also presents a potential site for further synthetic modification, allowing for the attachment of the catalyst to solid supports or the introduction of other functional groups to fine-tune solubility or other physical properties.

Comparative Performance Analysis: A Predictive Assessment

While specific experimental data for Methyl 2-amino-3-(trifluoromethyl)isonicotinate in catalytic cycles is not yet widely published, we can extrapolate its potential performance by comparing it to structurally related ligands found in the literature. The key comparisons lie in the impact of electron-withdrawing groups on the catalytic activity of aminopyridine-type ligands.

Table 1: Predicted Impact of Substituents on Catalytic Performance

Catalyst FeatureUnsubstituted 2-Aminopyridine LigandMethyl 2-amino-3-(trifluoromethyl)isonicotinateRationale for Predicted Performance
Ligand Electron Density HighLowThe strong electron-withdrawing effects of the CF₃ and CO₂Me groups significantly reduce the electron-donating ability of the pyridine nitrogen.
Metal Center Electrophilicity ModerateHighA more electron-deficient ligand leads to a more electrophilic and reactive metal center.
Rate of Oxidative Addition BaselinePotentially FasterA more electrophilic metal center can facilitate the oxidative addition of substrates (e.g., aryl halides).
Rate of Reductive Elimination BaselinePotentially SlowerA more electron-deficient metal center can slow down the final reductive elimination step to regenerate the active catalyst.
Catalyst Stability GoodPotentially EnhancedThe strong chelation of the 2-aminopyridine core is maintained, and the electron-withdrawing groups may increase stability towards oxidation.
Solubility VariesModerate to GoodThe methyl ester group can enhance solubility in common organic solvents.

The primary trade-off for ligands bearing strong electron-withdrawing groups is often a faster oxidative addition at the cost of a slower reductive elimination. The overall effect on the catalytic turnover frequency will be dependent on which step is rate-limiting for a given catalytic cycle.

Potential Catalytic Applications and Experimental Protocols

Based on its structural features, Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a promising candidate ligand for a variety of transition metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-aminopyridine scaffold is a known performer in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The electron-deficient nature of the proposed ligand could be particularly beneficial in challenging couplings involving electron-rich substrates or sterically hindered partners.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To evaluate the performance of Methyl 2-amino-3-(trifluoromethyl)isonicotinate as a ligand in the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Methyl 2-amino-3-(trifluoromethyl)isonicotinate

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (10:1 mixture)

  • Internal standard (e.g., dodecane)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (1 mol%), Methyl 2-amino-3-(trifluoromethyl)isonicotinate (2 mol%), aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the toluene/water solvent mixture (5 mL).

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).

  • After cooling to room temperature, add the internal standard.

  • Analyze the reaction mixture by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the yield of the cross-coupled product.

Rhodium and Iridium-Catalyzed C-H Activation

The directing group ability of the 2-aminopyridine moiety makes it suitable for directing C-H activation and functionalization reactions.[1] The electronic properties of the trifluoromethyl and ester groups could influence the regioselectivity and efficiency of these transformations.

Experimental Protocol: Iridium-Catalyzed C-H Amidation

Objective: To assess the efficacy of Methyl 2-amino-3-(trifluoromethyl)isonicotinate as a ligand in the directed C-H amidation of an aniline derivative.

Materials:

  • [IrCp*Cl₂]₂

  • Methyl 2-amino-3-(trifluoromethyl)isonicotinate

  • N-aryl-2-aminopyridine substrate

  • Amide source (e.g., a sulfonyl azide)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Dichloromethane (DCM)

Procedure:

  • In a glovebox, charge a vial with [IrCp*Cl₂]₂ (2.5 mol%), Methyl 2-amino-3-(trifluoromethyl)isonicotinate (5 mol%), and AgSbF₆ (10 mol%).

  • Add DCM (1 mL) and stir for 30 minutes to pre-form the active catalyst.

  • Add the N-aryl-2-aminopyridine substrate (0.5 mmol) and the amide source (0.6 mmol).

  • Seal the vial and heat the reaction at the appropriate temperature (e.g., 60 °C) for 24 hours.

  • Cool the reaction, filter through a short pad of silica gel, and concentrate the filtrate.

  • Purify the residue by column chromatography to isolate the amidated product.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the proposed catalytic processes and the experimental approach, the following diagrams are provided.

Catalytic_Cycle cluster_reactants Reactants M(0)L M(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition M(0)L->Oxidative\nAddition M(II)(R1)(X)L M(II)(R1)(X)L (Oxidative Adduct) Oxidative\nAddition->M(II)(R1)(X)L Transmetalation Transmetalation M(II)(R1)(X)L->Transmetalation M(II)(R1)(R2)L M(II)(R1)(R2)L (Di-organometallic) Transmetalation->M(II)(R1)(R2)L Reductive\nElimination Reductive Elimination M(II)(R1)(R2)L->Reductive\nElimination Reductive\nElimination->M(0)L R1-R2 R1-R2 Reductive\nElimination->R1-R2 R1-X R1-X R1-X->Oxidative\nAddition R2-M' R2-M' R2-M'->Transmetalation

Caption: A generalized catalytic cycle for a cross-coupling reaction.

Experimental_Workflow A Catalyst Precursor & Ligand Screening B Reaction Parameter Optimization (Temperature, Solvent, Base) A->B C Substrate Scope Evaluation B->C D Kinetic Analysis & Mechanistic Studies C->D F Performance Benchmarking vs. Alternatives C->F E Scale-up & Process Validation D->E

Caption: A typical workflow for evaluating a new catalytic system.

Conclusion and Future Outlook

Methyl 2-amino-3-(trifluoromethyl)isonicotinate represents a highly promising, yet underexplored, ligand for transition metal catalysis. Its unique electronic properties, stemming from the synergistic effects of the trifluoromethyl and methyl isonicotinate groups, suggest its potential to enhance catalytic activity and stability in a range of important chemical transformations. While this guide provides a predictive framework based on established chemical principles and data from related systems, rigorous experimental validation is the necessary next step.

Researchers and drug development professionals are encouraged to consider this molecule in their catalyst screening endeavors, particularly for challenging reactions where fine-tuning of the metal center's electronic properties is critical for success. The insights and protocols provided herein offer a solid foundation for initiating such investigations. The continued exploration of novel ligand architectures like Methyl 2-amino-3-(trifluoromethyl)isonicotinate will undoubtedly pave the way for the next generation of highly efficient and selective catalysts.

References

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances.
  • Amino pyridine iron(II) complexes: Characterization and catalytic application for atom transfer radical polymerization and catalytic chain transfer. (2020). Journal of Organometallic Chemistry.
  • Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomeriz

Sources

Comparative Cross-Reactivity Analysis of Methyl 2-amino-3-(trifluoromethyl)isonicotinate Based Compounds: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the meticulous characterization of a novel chemical entity's biological specificity is paramount. Off-target interactions can lead to unforeseen toxicities and a diminished therapeutic window, ultimately resulting in costly late-stage failures. This guide provides a comprehensive framework for assessing the cross-reactivity of compounds based on the "Methyl 2-amino-3-(trifluoromethyl)isonicotinate" scaffold. By leveraging a tiered screening approach, researchers can systematically evaluate the selectivity of these molecules and make informed decisions for lead optimization and preclinical development.

The aminopyridine core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.[1][2] Furthermore, the inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[3][4] This combination of structural features in "Methyl 2-amino-3-(trifluoromethyl)isonicotinate" necessitates a thorough investigation of its potential polypharmacology. This guide outlines a strategic and experimentally robust approach to de-risk this chemical series.

Rationale for a Tiered Cross-Reactivity Screening Cascade

A tiered or cascaded approach to cross-reactivity profiling is a resource-efficient strategy. It begins with broad, high-throughput screens to identify potential areas of concern, followed by more focused and mechanistically informative assays for promising candidates. This allows for early elimination of non-selective compounds and prioritizes resources for the most promising molecules.

Caption: A tiered screening cascade for cross-reactivity assessment.

Tier 1: Broad In Vitro Off-Target Profiling

The initial step involves screening the test compound against a broad panel of known off-targets to identify potential liabilities early in the discovery process.

Recommended Panels:
  • Kinase Panel: Given that aminopyridine derivatives are known to inhibit various kinases, a comprehensive kinase panel screen is essential.[2][4][5] Services from companies like AssayQuant, Pamgene, or Pharmaron offer profiling against hundreds of kinases.[5][6][7]

  • GPCR Panel: The aminopyridine scaffold has also been implicated in the modulation of G-protein coupled receptors (GPCRs).[8][9] A broad GPCR binding or functional screen (e.g., DiscoverX's gpcrMAX panel) can reveal unintended interactions.[8]

  • Ion Channel Panel: Aminopyridines, notably 4-aminopyridine, are well-characterized ion channel modulators, particularly of potassium and calcium channels.[6][10][11][12] A panel assessing activity at a range of ion channels is therefore critical.

  • Nuclear Receptor Panel: The trifluoromethyl group is present in many ligands for nuclear receptors.[13][14][15] A panel screen for nuclear receptor modulation can uncover potential endocrine-disrupting activities.

Experimental Protocol: Broad Kinase Profiling (Example)

This protocol outlines a typical biochemical kinase assay for initial hit identification.

Objective: To assess the inhibitory activity of "Methyl 2-amino-3-(trifluoromethyl)isonicotinate" and its analogs against a large panel of purified human kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Serially dilute the compound to the desired screening concentration (e.g., 10 µM).

  • Assay Plate Preparation: Dispense the kinase, substrate, and ATP into the wells of a 384-well plate.

  • Compound Addition: Add the test compound and control inhibitors (e.g., a known inhibitor for each kinase) to the appropriate wells. Include a DMSO-only control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of product formed. This is often done using a luminescence-based method that quantifies the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Table 1: Representative Data from a Tier 1 Kinase Screen

Kinase FamilyRepresentative Kinase% Inhibition at 10 µM (Test Compound)% Inhibition at 10 µM (Control Inhibitor)
Tyrosine Kinase SRC5%98%
JNK175% 95%
EGFR10%99%
Serine/Threonine Kinase CDK28%97%
PIM168% 96%
ROCK112%98%

Data is hypothetical and for illustrative purposes.

Tier 2: Focused Target Family & Secondary Functional Assays

Compounds that show significant activity against one or more targets in Tier 1 are advanced to Tier 2 for more detailed investigation. This stage aims to confirm the initial hits, determine potency (IC50), and understand the functional consequences of the interaction.

IC50 Determination for Confirmed Hits

For each confirmed hit from Tier 1, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

Table 2: IC50 Values for Confirmed Kinase Hits

CompoundJNK1 IC50 (µM)PIM1 IC50 (µM)
Test Compound A 0.55.2
Analog B 1.2> 20
Analog C 0.215.8

Data is hypothetical and for illustrative purposes.

Secondary Functional Assays

Beyond simple binding or enzyme inhibition, it is crucial to understand the functional effect of the compound.

3.2.1. Cellular Target Engagement Assays:

Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed to verify that the compound binds to the intended target within a cellular context.

3.2.2. Functional Ion Channel Assays:

For hits on ion channels, electrophysiological techniques such as patch-clamp are the gold standard to characterize the modulatory effect (e.g., block, activation, modulation of gating properties).

Experimental Protocol: Cell-Based Functional GPCR Assay (Example)

This protocol describes a common method to assess the functional antagonism of a GPCR.

Objective: To determine if the test compound can block the signaling of a specific GPCR in response to its natural ligand.

Methodology:

  • Cell Culture: Use a cell line that stably expresses the GPCR of interest and a reporter system (e.g., a luciferase reporter downstream of a response element).

  • Compound Pre-incubation: Plate the cells in a 96-well plate and pre-incubate with varying concentrations of the test compound or a known antagonist.

  • Agonist Stimulation: Add a known agonist for the GPCR at a concentration that elicits a sub-maximal response (EC80).

  • Incubation: Incubate the plate for a period sufficient to allow for reporter gene expression (e.g., 4-6 hours).

  • Signal Detection: Lyse the cells and measure the reporter signal (e.g., luminescence).

  • Data Analysis: Plot the reporter signal against the concentration of the test compound to determine the IC50 of antagonism.

Caption: Workflow for a cell-based functional GPCR antagonist assay.

Tier 3: Cellular & Phenotypic Assays

The final tier of in vitro cross-reactivity assessment involves evaluating the compound's effects in more complex biological systems, such as primary cells or co-culture models.

Phenotypic Screening in Relevant Cell Models:

Assess the impact of the compound on cellular phenotypes that could be indicative of off-target effects. For example, if a compound shows unexpected kinase activity, it could be tested in cell proliferation or apoptosis assays using a panel of cancer cell lines.

Cytotoxicity Profiling:

Determine the compound's general cytotoxicity in a variety of cell lines (e.g., HepG2 for liver toxicity) to establish a therapeutic index (the ratio of the cytotoxic concentration to the effective concentration at the primary target).

Table 3: Comparison of On-Target Potency and Cytotoxicity

CompoundPrimary Target IC50 (µM)HepG2 Cytotoxicity CC50 (µM)Therapeutic Index (CC50/IC50)
Test Compound A 0.550100
Analog B 1.23025
Analog C 0.275375

Data is hypothetical and for illustrative purposes.

Conclusion and Future Directions

A systematic and rigorous assessment of cross-reactivity is a cornerstone of successful drug discovery. This guide provides a foundational framework for evaluating compounds based on the "Methyl 2-amino-3-(trifluoromethyl)isonicotinate" scaffold. By progressing through a tiered screening cascade, researchers can build a comprehensive selectivity profile for their compounds of interest. The data generated will be instrumental in guiding structure-activity relationship (SAR) studies to improve selectivity, and in selecting the most promising candidates for further in vivo evaluation. Ultimately, a thorough understanding of a compound's off-target interactions is essential for developing safer and more effective medicines.

References

  • Wu, Z. Z., Li, D. P., Chen, S. R., et al. (2009). Aminopyridines potentiate synaptic and neuromuscular transmission by targeting the voltage-activated calcium channel β subunit. Journal of Biological Chemistry, 284(52), 36453-36461. Available at: [Link]

  • Aminopyridines are among the classes of heterocyclic compounds that have been extensively studied in the last few decades owing to their interesting biological activities. They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine and 4-aminopyridine. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link]

  • Kaminski, J. J., & Doweyko, A. M. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(12), 3523-3526. Available at: [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 7863-7881. Available at: [Link]

  • Yeh, J. Z., Oxford, G. S., Wu, C. H., & Narahashi, T. (1976). Interactions of aminopyridines with potassium channels of squid axon membranes. The Journal of general physiology, 68(5), 519-535. Available at: [Link]

  • Thevenot, E., et al. (1989). [Presynaptic effects of aminopyridines on the neuromuscular junction of vertebrates]. Journal de physiologie, 83(2), 95-117.
  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • Kristjansdottir, S., et al. (2021). GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 26(21), 6483. Available at: [Link]

  • Selinexor works by interacting with the CRM1 (also known as exportin 1 protein). (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • Marcotte, D., et al. (2017). Germinal-center kinase-like kinase co-crystal structure reveals a swapped activation loop and C-terminal extension. Protein Science, 26(1), 152-162. Available at: [Link]

  • Byth, K. F., et al. (2003). Imidazopyridines: a potent and selective class of Cyclin-dependent Kinase inhibitors identified through Structure-based hybridisation. Bioorganic & Medicinal Chemistry Letters, 13(17), 2841-2845. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). aminopyridine 2. Retrieved from [Link]

  • Massink, A., et al. (2020). Allosteric modulation of G protein-coupled receptors by amiloride and its derivatives. Perspectives for drug discovery?. British Journal of Pharmacology, 177(6), 1256-1269. Available at: [Link]

  • Traxler, P., & Furet, P. (2002). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. Current opinion in drug discovery & development, 5(2), 278-292.
  • Massink, A., et al. (2019). Allosteric modulation of G protein‐coupled receptors by amiloride and its derivatives. Perspectives for drug discovery?. ResearchGate. Available at: [Link]

  • Massink, A., et al. (2020). Allosteric modulation of G protein-coupled receptors by amiloride and its derivatives. Perspectives for drug discovery?. PubMed. Available at: [Link]

  • Protein Data Bank Japan. (2024). 4ek4 - Crystal structure of the cdk2 in complex with aminopyrazole inhibitor. Retrieved from [Link]

  • Gfeller, D., & Grosdidier, A. (2005). Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Bioorganic & Medicinal Chemistry Letters, 15(21), 4761-4769. Available at: [Link]

  • wwPDB. (2024). pdb_00004y46. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fampridine. Retrieved from [Link]

  • Weigel, N. L., & Moore, N. L. (2007). Nuclear Receptors and Their Selective Pharmacologic Modulators. Pharmacological reviews, 59(4), 360-391. Available at: [Link]

  • Nuclear receptors as drug targets. (n.d.). Nature. Retrieved from [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • RCSB PDB. (2020). 6LFL: Crystal structure of a class A GPCR. Retrieved from [Link]

  • Yuce, M., Sarica, Z., Ates, B., & Kurkcuoglu, O. (2023). Exploring Druggable Binding Sites on the Class A GPCRs Using the Residue Interaction Network and Site Identification by Ligand Competitive Saturation. Journal of Chemical Information and Modeling, 63(15), 4769-4784. Available at: [Link]

  • GPCRdb. (n.d.). Retrieved from [Link]

  • Skiniotis, G. (2025). Structural findings reveal how distinct GPCR ligands create different levels of activation. St. Jude Children's Research Hospital. Available at: [Link]

  • Otava Chemicals. (n.d.). Nuclear Receptors. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in drug development, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents, such as Methyl 2-amino-3-(trifluoromethyl)isonicotinate, is a critical component of responsible laboratory practice. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory principles.

The causality behind these procedures is rooted in the precautionary principle. While a specific Safety Data Sheet (SDS) for every novel compound may not be readily available, the molecular structure of Methyl 2-amino-3-(trifluoromethyl)isonicotinate—a substituted pyridine containing a trifluoromethyl group and an amino group—suggests potential hazards. Trifluoromethylated compounds can exhibit metabolic stability and unique toxicological profiles, while aromatic amines are a class of compounds with a history of varied biological activities. Therefore, we must treat this compound as a hazardous waste unless proven otherwise.[1]

Section 1: Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. In the absence of a specific SDS, a risk assessment based on the structural motifs of Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a prudent and necessary step.

Property Anticipated Characteristic Rationale for Disposal Consideration
Physical State Likely a solid at room temperature.Solid waste requires different containment than liquid waste.
Toxicity Assume to be toxic upon ingestion, inhalation, or skin contact.Minimizes personnel exposure and dictates the use of appropriate Personal Protective Equipment (PPE).
Environmental Fate Potentially persistent and harmful to aquatic life.Prohibits disposal down the drain to prevent environmental contamination.[2]
Reactivity Generally stable, but should be segregated from strong oxidizing agents, acids, and bases.Prevents violent reactions or the generation of toxic fumes within waste containers.[3]

Section 2: Step-by-Step Disposal Protocol

This protocol ensures that Methyl 2-amino-3-(trifluoromethyl)isonicotinate is handled and disposed of in a manner that is safe for laboratory personnel and compliant with environmental regulations.

Step 1: Personal Protective Equipment (PPE)

  • Minimum PPE: Standard laboratory attire, including a flame-resistant lab coat, safety glasses with side shields or goggles, and nitrile gloves.

  • Enhanced Precautions: If there is a risk of generating dust or aerosols, a chemical fume hood should be used. For larger quantities or in case of a spill, a respirator with an appropriate cartridge may be necessary.

Step 2: Waste Segregation and Containment

  • Designate a Waste Container: Select a clearly labeled, non-reactive container with a secure screw-top lid.[1][3] The original reagent bottle, if empty, is an excellent choice for waste collection.[1][4]

  • Labeling: The container must be labeled as "Hazardous Waste".[3] The label must include:

    • The full chemical name: "Methyl 2-amino-3-(trifluoromethyl)isonicotinate" (no abbreviations or formulas).[3]

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date when the first waste was added to the container.

  • Segregation: This waste should be classified as non-halogenated organic solid waste. Store the waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][4]

Step 3: Disposal of Empty Containers

  • A container that has held Methyl 2-amino-3-(trifluoromethyl)isonicotinate should be considered hazardous waste unless it has been triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.

  • Once properly decontaminated, the original labels on the container must be fully defaced or removed before disposal in the regular laboratory glass waste stream.[4]

Step 4: Arranging for Professional Disposal

  • Under no circumstances should Methyl 2-amino-3-(trifluoromethyl)isonicotinate or its solutions be disposed of down the drain or in the regular trash.[1][2]

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Section 3: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE, including a lab coat, gloves, and eye protection.

  • Containment and Cleanup:

    • For small solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • For small liquid spills, use an absorbent material (e.g., vermiculite or a chemical spill pillow) to soak up the spill.

    • Place all contaminated materials, including absorbent pads and contaminated PPE, into a sealed and labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Section 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-amino-3-(trifluoromethyl)isonicotinate.

G cluster_start cluster_assessment Hazard Assessment cluster_containment Containment & Segregation cluster_rinsate Rinsate Management cluster_disposal Final Disposal start Start: Generation of Methyl 2-amino-3-(trifluoromethyl)isonicotinate Waste assess Assess Waste Type: - Solid Residue - Contaminated Labware - Empty Container start->assess solid_waste Solid Waste: Place in a labeled, sealed hazardous waste container. assess->solid_waste Solid Residue labware Contaminated Labware: Dispose of as solid waste or decontaminate via triple-rinse. assess->labware Contaminated Labware empty_container Empty Container: Triple-rinse with appropriate solvent. assess->empty_container Empty Container saa Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA). solid_waste->saa labware->saa rinsate Collect rinsate as hazardous liquid waste. empty_container->rinsate decontaminated_container Deface label and dispose of decontaminated container in appropriate lab waste stream. empty_container->decontaminated_container rinsate->saa pickup Arrange for pickup by Environmental Health & Safety (EHS). saa->pickup

Caption: Disposal workflow for Methyl 2-amino-3-(trifluoromethyl)isonicotinate.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, The University of Chicago. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Hazard Banding

The Core Directive: Treat Methyl 2-amino-3-(trifluoromethyl)isonicotinate not merely as a generic organic solid, but as a lipophilic, bioactive fluorinated intermediate .

In the absence of a completed toxicological dossier for this specific isomer, we apply the Precautionary Principle using Control Banding. Due to the trifluoromethyl (-CF3) moiety enhancing lipid solubility (skin penetration) and the aminopyridine core's biological activity, this compound is classified as Occupational Exposure Band (OEB) 3 .

Immediate Hazard Profile:

  • Primary Risks: Severe Eye Irritant (H319), Skin Irritant (H315), Respiratory Irritant (H335).

  • Hidden Risk: High potential for skin absorption due to fluorination; potential sensitizer.

  • Physical State: Crystalline solid (High static charge potential).

Part 2: The Hazard Profile (Mechanistic Insight)

To handle this chemical safely, you must understand why it is dangerous.

  • The "Trojan Horse" Effect (-CF3 Group): The trifluoromethyl group is highly electron-withdrawing and lipophilic. Unlike non-fluorinated analogues, this molecule can permeate the stratum corneum (outer skin layer) more effectively, carrying the reactive aminopyridine core into systemic circulation.

  • Aminopyridine Reactivity: The 2-amino-pyridine motif is a known pharmacophore. Inhalation of dust does not just cause mechanical irritation; it can trigger pharmacological effects on ion channels if absorbed in sufficient quantities.

  • Static Accumulation: Fluorinated organic solids are notorious for accumulating static charge. When transferring this powder, "fly-away" dust is a certainty without ionization, significantly increasing inhalation risk.

Part 3: PPE Selection Matrix

This matrix is designed for OEB 3 handling standards. Standard lab coats are insufficient for preparative scale handling.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Dry Solid) Double Nitrile Gloves (min. 5 mil outer, 4 mil inner)Prevents incidental contact. The inner glove acts as a visual breach indicator (wear conflicting colors, e.g., Blue over White).
Hand Protection (Solvent) Laminate / Silver Shield® (if dissolved in DCM/DMSO)Fluorinated compounds in chlorinated solvents (DCM) permeate nitrile in <5 minutes. Laminate is required for wet work.
Respiratory P100 / N95 (if outside hood) OR Fume Hood (Primary)HEPA filtration is required to capture fine static dust. Surgical masks provide zero protection against this intermediate.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient due to the fine particle size of the dust, which can bypass side-shields.
Body Tyvek® Lab Coat (Disposable) with CuffsCotton coats retain dust. Disposable Tyvek prevents cross-contamination of personal clothing and laundry services.

Part 4: Operational Workflow & Logistics

Phase 1: Storage & Retrieval
  • Environment: Store in a cool, dry place (2–8°C recommended to prevent hydrolysis of the ester).

  • Segregation: Store away from strong oxidizers and acids.

  • Container: Keep tightly sealed.[1][2][3][4][5][6][7] If the bottle is glass, ensure it has a secondary plastic containment bin to prevent breakage during transport.

Phase 2: Weighing (The Critical Control Point)
  • Engineering Control: Weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat before transfer. This prevents the "jumping powder" phenomenon common with fluorinated esters.

  • Technique: Do not dump. Spatulate slowly to minimize aerosol generation.

Phase 3: Reaction & Workup
  • Solvent Choice: If possible, dissolve the solid immediately inside the hood to transition from a "Dust Hazard" to a "Liquid Hazard" (easier to contain).

  • Quenching: When washing reaction mixtures containing this product, treat the aqueous waste as Hazardous Chemical Waste , not sanitary sewer water, due to the environmental persistence of the -CF3 group.

Part 5: Decontamination & Disposal Plan

Spill Management (Solid)
  • Do NOT sweep. Sweeping generates aerosols.

  • Method: Cover the spill with a wet paper towel (dampened with water or PEG-400) to suppress dust.

  • Collection: Wipe up the wet slurry and place it in a wide-mouth hazardous waste jar.

  • Surface Decon: Wash the area with a soap/water solution (surfactants lift the lipophilic residue) followed by an ethanol wipe.

Waste Classification[8][9][10]
  • RCRA/EPA Status: This material must be treated as a Halogenated Organic Waste .

  • Segregation: Do NOT mix with acidic waste streams if avoidable.

  • Labeling: Clearly mark waste containers with "Fluorinated Organic Solid/Sludge - DO NOT INCINERATE in General Stream" (Requires high-temperature incineration to prevent HF formation).

Part 6: Visualizing the Safety Protocol

The following diagram illustrates the "Chain of Custody" for the chemical, highlighting the decision points for PPE changes.

SafetyProtocol cluster_ppe Required PPE Zone Start Storage (4°C) Secondary Containment Weighing Weighing Station (Fume Hood + Ionizer) Start->Weighing Transport (Closed) Solubilization Solubilization (Solvent Addition) Weighing->Solubilization Solid Transfer (High Static Risk) Reaction Reaction / Workup (Closed System) Solubilization->Reaction Liquid Handling (Laminate Gloves) Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate

Figure 1: Operational workflow for Methyl 2-amino-3-(trifluoromethyl)isonicotinate, emphasizing the transition from solid static hazards to liquid solvent hazards.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Methyl 2-amino-3-(trifluoromethyl)isonicotinate. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Halogenated Solvent Waste (F-Codes). 40 CFR Part 261. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-3-(trifluoromethyl)isonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.